3-Ethenylazetidine; trifluoroacetic acid
Description
Properties
IUPAC Name |
3-ethenylazetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.C2HF3O2/c1-2-5-3-6-4-5;3-2(4,5)1(6)7/h2,5-6H,1,3-4H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOFRSAKFCIDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CNC1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630907-01-5 | |
| Record name | 3-ethenylazetidine; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Ethenylazetidine Trifluoroacetic Acid Salt: A Versatile Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, prized for the unique conformational constraints it imparts on molecules. This inherent rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1] 3-Ethenylazetidine trifluoroacetic acid salt is a valuable building block that combines the desirable properties of the azetidine ring with the reactive potential of a vinyl group. This technical guide provides a comprehensive overview of its properties, a plausible synthetic approach, expected reactivity, and potential applications in drug discovery, synthesized from available chemical literature and expert analysis.
Introduction: The Strategic Value of the Azetidine Moiety
The strategic incorporation of small, strained ring systems is a powerful tactic in modern drug design. The azetidine ring, in particular, offers a compelling blend of stability and controlled reactivity.[2] Unlike the more labile aziridines, azetidines possess greater stability, facilitating their handling and incorporation into complex molecules.[2] However, the inherent ring strain of approximately 25.4 kcal/mol can be harnessed for specific chemical transformations, such as ring-opening reactions, to generate diverse molecular architectures.[2] The 3-ethenyl (or 3-vinyl) substitution provides a versatile chemical handle for a variety of subsequent chemical modifications, making this compound a highly attractive starting material for the synthesis of novel chemical entities.
Physicochemical Properties
While specific experimental data for 3-ethenylazetidine trifluoroacetic acid salt is not extensively available in the public domain, its properties can be inferred from its constituent parts and related molecules.
Core Compound Data
| Property | Value | Source |
| Chemical Name | 3-Ethenylazetidine trifluoroacetic acid salt | N/A |
| Synonyms | 3-Vinylazetidine TFA salt, Azetidine, 3-ethenyl-, 2,2,2-trifluoroacetate (1:1) | [3] |
| CAS Number | 1630907-01-5 | [3][4] |
| Molecular Formula | C₇H₁₀F₃NO₂ | [3][4] |
| Molecular Weight | 197.155 g/mol | [3][4] |
The Trifluoroacetate Counter-ion
Trifluoroacetic acid (TFA) is a strong organic acid with a pKa around 0.52.[5][6] Its salt form is often used in the isolation and purification of amines, particularly in peptide synthesis and chromatography.[7] The presence of the TFA counter-ion significantly influences the physicochemical properties of the parent amine:
-
Solubility: The salt form generally enhances solubility in polar solvents, including water.[7] TFA itself is miscible with water and many organic solvents.[8]
-
Stability and Handling: The formation of a salt increases the stability of the free amine, making it less volatile and easier to handle and store. TFA salts can be hygroscopic, which should be considered when weighing the compound.[7]
-
Biological Assays: Researchers should be aware that the TFA counter-ion itself can exert biological effects in sensitive cell-based assays.[7] For in vivo studies or certain in vitro experiments, it may be advisable to exchange the TFA salt for a more biologically inert counter-ion like hydrochloride or acetate.[7]
Synthesis and Characterization
Proposed Synthetic Workflow
The synthesis of 3-ethenylazetidine would likely proceed through a protected intermediate, such as N-Boc-3-hydroxyazetidine, which is commercially available or can be synthesized.[11] The N-Boc protecting group is crucial for directing reactivity and preventing unwanted side reactions involving the azetidine nitrogen.
Caption: Proposed synthetic workflow for 3-Ethenylazetidine TFA salt.
Representative Experimental Protocol
Step 1: Oxidation of N-Boc-3-hydroxyazetidine to N-Boc-3-azetidinone
-
Rationale: The conversion of the secondary alcohol to a ketone is a standard transformation that sets the stage for the introduction of the vinyl group. Swern or Dess-Martin periodinane oxidation are common choices for this type of transformation due to their mild reaction conditions.
-
Procedure (Illustrative):
-
To a solution of oxalyl chloride in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) dropwise.
-
After stirring for 15 minutes, add a solution of N-Boc-3-hydroxyazetidine in DCM.
-
Continue stirring at -78 °C for 1 hour, then add triethylamine.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude N-Boc-3-azetidinone, which can be purified by column chromatography.
-
Step 2: Wittig Reaction to form N-Boc-3-ethenylazetidine
-
Rationale: The Wittig reaction is a reliable method for converting ketones into alkenes. The use of methyltriphenylphosphonium bromide allows for the introduction of the methylene (=CH₂) group.
-
Procedure (Illustrative):
-
Suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to 0 °C and add n-butyllithium (n-BuLi) dropwise to form the ylide.
-
After stirring for 30 minutes, add a solution of N-Boc-3-azetidinone in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the crude product by flash chromatography to obtain N-Boc-3-ethenylazetidine.
-
Step 3: Deprotection and Salt Formation
-
Rationale: The final step involves the removal of the Boc protecting group under acidic conditions. Using trifluoroacetic acid serves the dual purpose of deprotection and formation of the desired trifluoroacetate salt.
-
Procedure (Illustrative):
-
Dissolve N-Boc-3-ethenylazetidine in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield 3-ethenylazetidine trifluoroacetic acid salt as a solid or oil.
-
Spectroscopic Characterization (Predicted)
¹H NMR:
-
Vinyl Protons: A multiplet in the range of 5.0-6.0 ppm corresponding to the -CH=CH₂ group.
-
Azetidine Ring Protons: Multiplets between 3.0-4.5 ppm for the CH₂ and CH protons of the azetidine ring. The protons adjacent to the nitrogen will be deshielded.
-
NH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR:
-
Vinyl Carbons: Resonances in the alkene region, typically between 110-140 ppm.
-
Azetidine Ring Carbons: Signals in the aliphatic region, likely between 30-60 ppm.
-
TFA Carbonyl: A quartet around 160 ppm due to coupling with the fluorine atoms.
-
TFA CF₃: A quartet around 116 ppm.
FT-IR:
-
N-H Stretch: A broad absorption in the region of 3200-3400 cm⁻¹.
-
C=C Stretch: A peak around 1640 cm⁻¹.
-
C-H (sp²) Stretch: Absorptions just above 3000 cm⁻¹.
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region from the TFA counter-ion.
-
C=O Stretch (TFA): A strong absorption around 1670 cm⁻¹.
Reactivity and Synthetic Utility
The chemical reactivity of 3-ethenylazetidine trifluoroacetic acid salt is dominated by the interplay between the strained azetidine ring and the vinyl group.
Caption: Key reactivity pathways for 3-ethenylazetidine.
Reactions of the Vinyl Group
The exocyclic double bond is a gateway to a wide array of chemical transformations, allowing for the introduction of diverse functional groups. These reactions would typically be performed on the N-protected derivative to avoid complications with the secondary amine.
-
Addition Reactions: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, to introduce new functionalities at the 3-position.
-
Cross-Coupling Reactions: As a terminal alkene, it is a suitable substrate for palladium-catalyzed cross-coupling reactions like the Heck reaction, enabling the formation of carbon-carbon bonds.[3][12]
-
Metathesis: The vinyl group can participate in olefin metathesis reactions, providing a route to more complex cyclic and acyclic structures.
Reactions of the Azetidine Ring
-
N-Functionalization: The secondary amine of the azetidine ring can be readily functionalized through N-alkylation, N-acylation, N-arylation, and reductive amination, allowing for the attachment of various side chains and pharmacophores.
-
Ring-Opening Reactions: The inherent strain of the azetidine ring makes it susceptible to nucleophilic ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles.[1][13][14] This property can be exploited to synthesize substituted γ-amino compounds.
Applications in Drug Discovery
While there are no specific, publicly documented applications of 3-ethenylazetidine trifluoroacetic acid salt in marketed drugs, its potential as a versatile building block is clear. Its utility lies in its ability to serve as a starting point for the synthesis of libraries of novel compounds for screening against various biological targets. The rigid azetidine core can serve as a scaffold to orient substituents in a well-defined three-dimensional space, which is advantageous for optimizing ligand-receptor interactions. The vinyl group provides a point of diversification for structure-activity relationship (SAR) studies.
Safety and Handling
As with all laboratory chemicals, 3-ethenylazetidine trifluoroacetic acid salt should be handled with appropriate safety precautions. The trifluoroacetic acid component is corrosive and can cause severe skin burns and eye damage.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound may be hygroscopic.
Conclusion
3-Ethenylazetidine trifluoroacetic acid salt is a promising and versatile building block for medicinal chemistry and drug discovery. Its combination of a conformationally constrained azetidine ring and a reactive vinyl group offers numerous possibilities for the synthesis of novel and structurally diverse molecules. While detailed experimental data for this specific compound is limited, this guide provides a scientifically grounded framework for its synthesis, characterization, and application, empowering researchers to leverage its potential in their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 12. Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Ethenylazetidine; trifluoroacetic acid
Introduction
3-Ethenylazetidine; trifluoroacetic acid is a salt composed of the volatile, strained heterocyclic amine, 3-ethenylazetidine, and the strong organic acid, trifluoroacetic acid (TFA). This compound is of interest to researchers in drug discovery and development due to the prevalence of the azetidine scaffold in bioactive molecules.[1] The small, rigid azetidine ring can impart favorable properties such as improved potency and metabolic stability.[1] The ethenyl (vinyl) substituent offers a reactive handle for further synthetic modifications, making this compound a versatile building block.
This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound and outlines detailed protocols for its empirical characterization. As a salt, its properties are governed by both the basicity of the azetidine nitrogen and the characteristics of the trifluoroacetate counter-ion. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule for its application in synthesis and pharmaceutical development.
Molecular Identity and Predicted Physicochemical Properties
A thorough characterization of any novel compound begins with establishing its fundamental properties. While extensive experimental data for this compound is not publicly available, we can predict its key physicochemical characteristics based on the known properties of its components and analogous structures.
| Property | Value / Prediction | Source |
| Chemical Name | This compound | [2] |
| Synonyms | 3-vinylazetidine TFA, 3-Vinylazetidine Trifluoroacetate | [2] |
| CAS Number | 1630907-01-5 | [2][3][4][5][6] |
| Molecular Formula | C₇H₁₀F₃NO₂ | [3][4] |
| Molecular Weight | 197.16 g/mol | [2][3] |
| Appearance | Predicted to be a yellow liquid or low-melting solid | [2] |
| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and DMSO. Solubility is influenced by the salt form. | [7][8] |
| pKa (of conjugate acid) | Predicted to be in the range of 8-10. The basicity of the azetidine nitrogen is a key factor. The pKa of the parent azetidine is 11.29. | [9][10] |
| Thermal Stability | The salt is expected to be more thermally stable than the free base. Decomposition is likely to occur at elevated temperatures, with potential loss of trifluoroacetic acid. | [11] |
A Note on Stability
Azetidine-containing compounds can be susceptible to ring-opening reactions, particularly under strongly acidic conditions, due to the inherent strain of the four-membered ring.[12] However, the formation of a salt with trifluoroacetic acid can stabilize the azetidine ring compared to its freebase form. The vinyl group is also a site of potential reactivity, particularly in the presence of electrophiles or under polymerization conditions.[13][14][15][16]
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and stability of this compound. The following sections detail the recommended experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Experiments in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, should be performed.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Vinyl CH=CH₂ | 5.8 - 6.2 | ddd | Jtrans ≈ 17, Jcis ≈ 10, Jgem ≈ 1.5 | The vinyl proton attached to the azetidine ring will be a multiplet due to coupling with the two terminal vinyl protons and the adjacent methine proton on the ring. |
| Vinyl CH=CH₂ | 5.0 - 5.3 | m | The two terminal vinyl protons will appear as multiplets, coupled to each other and the other vinyl proton. | |
| Azetidine CH | 3.5 - 4.0 | m | The methine proton on the azetidine ring will be a multiplet due to coupling with the adjacent methylene protons and the vinyl proton. | |
| Azetidine CH₂ | 3.0 - 3.8 | m | The methylene protons on the azetidine ring will likely appear as complex multiplets due to diastereotopicity and coupling with each other and the methine proton. | |
| Azetidine NH₂⁺ | 8.0 - 10.0 | br s | The protonated amine will appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration. |
Note: Chemical shift values are predictions and may vary based on solvent and experimental conditions.[17][18][19][20][21]
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Vinyl CH=CH₂ | 135 - 145 | |
| Vinyl CH=CH₂ | 115 - 125 | |
| Azetidine CH | 40 - 50 | |
| Azetidine CH₂ | 45 - 55 | |
| TFA C=O | 158 - 162 (quartet) | The carbonyl carbon of the trifluoroacetate will be split into a quartet by the three fluorine atoms. |
| TFA CF₃ | 115 - 120 (quartet) | The trifluoromethyl carbon will appear as a quartet with a large C-F coupling constant. |
Note: These are typical ranges for the specified functional groups.[22][23][24]
¹⁹F NMR Spectroscopy
A ¹⁹F NMR spectrum should show a single sharp resonance for the trifluoroacetate anion, typically around -76.5 ppm relative to a CFCl₃ standard.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ signals.
-
¹⁹F NMR: Acquire a standard one-dimensional fluorine spectrum.
-
2D NMR (Optional but Recommended): COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments will aid in the definitive assignment of all proton and carbon signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Predicted FTIR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Ammonium) | 3200 - 2800 | Broad, Strong | The broadness is characteristic of the hydrogen-bonded ammonium salt. |
| C-H Stretch (Vinyl & Alkyl) | 3100 - 2850 | Medium | |
| C=C Stretch (Vinyl) | 1640 - 1620 | Medium | |
| N-H Bend (Ammonium) | 1600 - 1500 | Medium | |
| C=O Stretch (Carboxylate) | 1700 - 1650 | Strong | The asymmetric stretch of the trifluoroacetate anion. |
| C-F Stretch | 1250 - 1100 | Very Strong | Multiple strong bands are characteristic of the CF₃ group.[25][26][27][28][29] |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a small drop can be placed between two NaCl or KBr plates.
-
Solid: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectral Data
-
Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is recommended.
-
Expected Molecular Ion: The protonated molecule of the free base, [M+H]⁺, is expected at m/z 82.06.
-
Fragmentation: Fragmentation of the azetidine ring is a likely pathway. Loss of the vinyl group or ring-opening could be observed.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound and for monitoring its stability.
Method Development Considerations
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, with an acidic modifier, is typically used. Since the compound is a TFA salt, using a low concentration of TFA (e.g., 0.1%) in the mobile phase can improve peak shape.
-
Detection: The vinyl group does not have a strong UV chromophore, so detection at low wavelengths (e.g., 200-220 nm) may be necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used for detection.
Experimental Protocol for HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL). Dilute as necessary to fall within the linear range of the detector.
-
Instrumentation: Use a standard HPLC system with a UV or MS detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or ESI-MS
-
-
Data Analysis: Integrate the peak corresponding to the main component to determine its purity. Analyze for the presence of any impurity peaks.
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the salt, such as its melting point and decomposition temperature.[30][31][32]
Predicted Thermal Behavior
-
DSC: An endothermic peak corresponding to the melting point of the salt is expected.
-
TGA: A weight loss step corresponding to the decomposition of the compound is anticipated. The decomposition may occur in one or more steps, potentially with the initial loss of trifluoroacetic acid.[11][33]
Experimental Protocol for Thermal Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic TGA/DSC pan.
-
Instrumentation: Use a simultaneous DSC-TGA instrument.
-
Data Acquisition:
-
Heating Rate: 10 °C/min
-
Temperature Range: 25 °C to 500 °C (or higher, depending on the expected decomposition temperature)
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min
-
Conclusion
This technical guide provides a comprehensive framework for understanding and characterizing this compound. By leveraging predictive methods based on analogous structures and outlining detailed, field-proven analytical protocols, researchers can confidently verify the identity, purity, and stability of this versatile building block. The successful application of these methodologies will enable the effective use of this compound in drug discovery and synthetic chemistry programs.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. trifluoroacetic acid | 1630907-01-5 [chemicalbook.com]
- 3. aablocks.com [aablocks.com]
- 4. calpaclab.com [calpaclab.com]
- 5. CAS 1630907-01-5 | 4H22-3-11 | MDL MFCD28166293 | 3-Ethenylazetidine trifluoroacetate | SynQuest Laboratories [synquestlabs.com]
- 6. 3-ETHENYLAZETIDINE TRIFLUOROACETATE | CymitQuimica [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azetidine - Wikipedia [en.wikipedia.org]
- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benthamscience.com [benthamscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rsc.org [rsc.org]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 20. compoundchem.com [compoundchem.com]
- 21. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 23. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 24. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 25. Sodium trifluoroacetate(2923-18-4) IR Spectrum [chemicalbook.com]
- 26. sodium trifluoroacetate [webbook.nist.gov]
- 27. researchgate.net [researchgate.net]
- 28. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 31. iitk.ac.in [iitk.ac.in]
- 32. tainstruments.com [tainstruments.com]
- 33. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of 3-Ethenylazetidine Trifluoroacetate
Introduction
3-Ethenylazetidine trifluoroacetate is a valuable building block in contemporary drug discovery and development. The presence of the strained azetidine ring offers unique conformational constraints and metabolic stability, while the ethenyl group provides a versatile handle for further chemical modification.[1][2] The trifluoroacetate counter-ion is common for amine-containing compounds, often improving crystallinity and handling properties. However, the inherent ring strain of the azetidine moiety and the chemical nature of the trifluoroacetate salt necessitate a thorough understanding of the compound's stability profile to ensure its integrity during storage and handling.[1][3]
This technical guide provides a comprehensive overview of the factors influencing the stability of 3-Ethenylazetidine trifluoroacetate, outlines potential degradation pathways, and offers detailed protocols for its proper storage and handling. The recommendations herein are grounded in established principles of organic chemistry and best practices for the management of reactive small molecules.
Chemical Structure and Key Features
Caption: Ionic pair of 3-Ethenylazetidinium and Trifluoroacetate.
The stability of this molecule is primarily dictated by the interplay of two structural features:
-
The Azetidine Ring: A four-membered saturated heterocycle containing nitrogen. The inherent ring strain of approximately 25.4 kcal/mol makes it susceptible to ring-opening reactions, although it is notably more stable than the three-membered aziridine ring.[1]
-
The Trifluoroacetate Salt: The trifluoroacetate anion is a stable conjugate base of a strong acid. However, trifluoroacetate salts can be hygroscopic and may react with strong bases.[4]
Potential Degradation Pathways
Understanding the potential routes of degradation is crucial for defining appropriate storage and handling conditions.
Acid-Catalyzed Ring Opening
Protonation of the azetidine nitrogen can facilitate nucleophilic attack and subsequent ring opening. This is a known degradation pathway for certain N-aryl azetidines, particularly at low pH.[5] While 3-Ethenylazetidine is an N-alkyl azetidine, the principle remains relevant. The presence of the trifluoroacetic acid counter-ion could potentially contribute to a low pH environment, especially in the presence of moisture.
Caption: Postulated acid-catalyzed degradation pathway.
Hydrolysis
Similar to other amine salts, 3-Ethenylazetidine trifluoroacetate can be susceptible to hydrolysis, particularly if exposed to moisture. Forced degradation studies on other azetidine-containing compounds have demonstrated that hydrolysis is a significant degradation pathway.[6][7] This can lead to the formation of the free base and trifluoroacetic acid, which could then catalyze further degradation as described above.
Polymerization
The strained nature of the azetidine ring, coupled with the presence of a polymerizable ethenyl group, introduces the potential for polymerization, especially under conditions of heat, light, or in the presence of radical initiators.
Recommended Storage Conditions
Based on the chemical properties of azetidines and trifluoroacetate salts, the following storage conditions are recommended to ensure the long-term stability of 3-Ethenylazetidine trifluoroacetate:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 8°C | To minimize the rate of potential degradation reactions, including ring-opening and polymerization.[8] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and reactions with atmospheric moisture. |
| Light | Protect from light (amber vial) | To prevent potential photolytically induced degradation or polymerization.[9] |
| Moisture | Store in a desiccated environment | The trifluoroacetate salt is potentially hygroscopic, and moisture can facilitate hydrolysis and acid-catalyzed degradation.[4] |
| Container | Tightly sealed, appropriate container | To prevent exposure to air and moisture.[10] |
Handling Procedures
Proper handling is critical to maintain the integrity of the compound.
-
Work Environment: Handle in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Dispensing: Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the compound.
-
Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and strong acids.[8] Strong bases can deprotonate the azetidinium ion, potentially leading to the formation of the reactive free base.
Experimental Protocol: Forced Degradation Study
To experimentally determine the stability of 3-Ethenylazetidine trifluoroacetate, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Sodium trifluoroacetate(2923-18-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
- 9. lcms.cz [lcms.cz]
- 10. gelest.com [gelest.com]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethenylazetidine Derivatives
This guide provides a comprehensive overview of the synthesis and characterization of 3-ethenylazetidine derivatives, valuable scaffolds in medicinal chemistry and drug development. The focus is on a robust and widely applicable synthetic strategy commencing from N-protected 3-azetidinone, detailing the critical olefination step, and concluding with thorough characterization of the resulting vinyl-substituted azetidine. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to incorporate this versatile structural motif into their discovery programs.
Introduction: The Significance of the 3-Ethenylazetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its strained ring system imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of an ethenyl (vinyl) group at the 3-position introduces a versatile functional handle for further chemical modifications, such as Michael additions, olefin metathesis, or click chemistry, thereby enabling the rapid generation of diverse chemical libraries for biological screening. The 3-ethenylazetidine core is a key building block for the synthesis of more complex molecules with potential therapeutic applications.
Retrosynthetic Analysis and Synthetic Strategy
A logical and efficient approach to the synthesis of 3-ethenylazetidine derivatives involves the olefination of a corresponding N-protected 3-azetidinone. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the azetidine nitrogen due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
The key transformation, the introduction of the vinyl group, can be reliably achieved through a Wittig reaction or a Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] Both methods are stalwarts of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds. This guide will focus on the Wittig reaction, a widely used and well-understood method.[2][3][4][5]
References
A Technical Guide to the Purity Analysis of 3-Ethenylazetidine Trifluoroacetate
Introduction
3-Ethenylazetidine trifluoroacetate is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles that are significant building blocks in medicinal chemistry.[1][2] The azetidine ring is a component of numerous marketed drugs and clinical candidates, valued for its ability to impart unique conformational constraints and improve pharmacokinetic properties.[3][4] The purity of such intermediates is of paramount importance, as impurities can lead to unwanted side-reactions, impact the efficacy of the final active pharmaceutical ingredient (API), and pose potential safety risks.[1] This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 3-Ethenylazetidine trifluoroacetate, intended for researchers, scientists, and drug development professionals.
The trifluoroacetate salt form suggests that trifluoroacetic acid (TFA) is likely used in the purification or as a counter-ion.[5] Therefore, its presence and quantification are also critical aspects of the purity analysis. This guide will delve into the core analytical techniques, discuss potential impurities and degradation pathways, and provide a framework for a robust purity assessment strategy.
The Importance of Orthogonal Analytical Techniques
A single analytical method is often insufficient to fully characterize the purity of a compound.[6] Different techniques provide complementary information, and employing a combination of methods, known as orthogonal testing, provides a more complete and reliable purity profile.[7] For 3-Ethenylazetidine trifluoroacetate, a multi-faceted approach is essential to identify and quantify a range of potential impurities, including organic process-related impurities, residual solvents, water content, and inorganic impurities.
I. Chromatographic Methods for Separation and Quantification
Chromatographic techniques are central to purity analysis, offering high-resolution separation of the main compound from its impurities.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its versatility, sensitivity, and reproducibility.[8][9] A well-developed HPLC method can separate the target compound from structurally similar impurities and degradation products.
Causality Behind Experimental Choices:
-
Column Selection: A reversed-phase C18 column is a common starting point for the analysis of moderately polar compounds like azetidine derivatives.[9] The choice of a specific C18 column (e.g., end-capped, high-purity silica) will depend on the specific impurity profile.
-
Mobile Phase: A typical mobile phase for this compound would consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. The trifluoroacetate counter-ion can influence peak shape; therefore, the addition of a small amount of TFA to the mobile phase can help to ensure consistent peak shape and retention time.[10]
-
Detection: UV detection is the most common method for chromophoric compounds. The wavelength of detection should be chosen to maximize the response for both the main compound and potential impurities. A photodiode array (PDA) detector is highly recommended as it can provide spectral information, which aids in peak identification and purity assessment.
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detection at 210 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of 3-Ethenylazetidine trifluoroacetate and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11] For 3-Ethenylazetidine trifluoroacetate, GC-MS is particularly useful for identifying and quantifying residual solvents from the synthesis and purification processes. Derivatization may be necessary to improve the volatility and thermal stability of the azetidine compound itself.[12]
Causality Behind Experimental Choices:
-
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (like the amine in the azetidine ring) to increase their volatility for GC analysis.[12]
-
Column Selection: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is generally suitable for the separation of a wide range of organic compounds.
-
Mass Spectrometry Detection: MS detection provides both qualitative (mass spectrum for identification) and quantitative (peak area) information, making it highly specific.
Experimental Protocol: GC-MS for Residual Solvent Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-400.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol) and inject directly or after appropriate derivatization.
II. Spectroscopic Methods for Structural Confirmation and Purity Assessment
Spectroscopic techniques provide detailed structural information and can be used for quantitative purity determination.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[7][13] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton. qNMR can be used to determine the purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.[14]
Causality Behind Experimental Choices:
-
Solvent Selection: A deuterated solvent that dissolves the sample without exchanging protons with the analyte is chosen (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Internal Standard for qNMR: A suitable internal standard should have a simple spectrum with signals that do not overlap with the analyte signals, be chemically inert, non-volatile, and have a known purity (e.g., maleic acid, dimethyl sulfone).[14]
-
Relaxation Delay (d1): For quantitative analysis, a sufficiently long relaxation delay is crucial to ensure complete relaxation of all protons, leading to accurate integration.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of 3-Ethenylazetidine trifluoroacetate.
-
Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid).
-
Dissolve both in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
Acquisition Parameters:
-
Pulse sequence: A standard 90° pulse sequence.
-
Relaxation delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for accurate quantification).
-
Number of scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity of the sample is calculated using the following formula:[14] Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
B. Mass Spectrometry (MS)
Mass spectrometry, often coupled with a chromatographic inlet (LC-MS or GC-MS), is essential for confirming the molecular weight of the compound and identifying impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments, aiding in the structural elucidation of unknown impurities.[15]
III. Elemental Analysis
Elemental analysis (CHNS) is a fundamental technique that determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample.[16][17] This technique is crucial for confirming the empirical formula of a new compound and can indicate the presence of inorganic impurities or residual solvents that may not be detected by other methods.[18][19]
Causality Behind Experimental Choices:
-
Combustion Method: The sample is combusted in a high-temperature, oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂).[17]
-
Detection: The resulting gases are separated and quantified using thermal conductivity or infrared detectors.
Experimental Protocol: CHN Analysis
-
Instrumentation: An automated CHN elemental analyzer.
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin or silver capsule.
-
Analysis: The sample is introduced into the combustion furnace, and the resulting gases are analyzed.
-
Data Interpretation: The measured percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of 3-Ethenylazetidine trifluoroacetate (C₇H₁₀F₃NO₂). A significant deviation may indicate the presence of impurities.
| Element | Theoretical % |
| Carbon (C) | 42.64 |
| Hydrogen (H) | 5.11 |
| Nitrogen (N) | 7.10 |
IV. Potential Impurities and Degradation Pathways
A thorough purity analysis requires an understanding of potential impurities that may arise during synthesis or degradation.
A. Process-Related Impurities
These impurities can originate from starting materials, reagents, intermediates, or by-products of the synthesis.[2][20][21][22] For 3-Ethenylazetidine trifluoroacetate, potential process-related impurities could include:
-
Starting materials: Unreacted precursors used in the azetidine ring formation.
-
Isomers: Positional or geometric isomers of the ethenyl group.
-
Related substances: Compounds with similar structures formed through side reactions.
B. Degradation Products
Azetidine rings, being strained four-membered rings, can be susceptible to ring-opening under certain conditions.[3][23] Forced degradation studies (stress testing) under acidic, basic, oxidative, and photolytic conditions can help to identify potential degradation products and establish the stability of the molecule.[15][24] Potential degradation pathways for azetidine derivatives include:
-
Hydrolysis: Cleavage of the azetidine ring to form ring-opened products.[11][23]
-
Oxidation: Formation of N-oxides or other oxidation products.
-
Polymerization: Cationic ring-opening polymerization can occur, especially under acidic conditions.[20]
A conceptual workflow for the comprehensive purity analysis of 3-Ethenylazetidine trifluoroacetate.
V. Method Validation
For use in a regulated environment, all analytical methods must be validated to ensure they are suitable for their intended purpose.[25][26][27] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The purity analysis of 3-Ethenylazetidine trifluoroacetate is a critical step in ensuring its quality and suitability for use in research and drug development. A comprehensive approach utilizing orthogonal analytical techniques is essential for a complete and reliable purity assessment. This guide has outlined the key methodologies, including HPLC, GC-MS, NMR, and elemental analysis, and provided insights into the rationale behind experimental choices. By implementing a robust analytical strategy and adhering to principles of method validation, researchers and scientists can be confident in the quality of this important chemical building block.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. muthjps.mu.edu.iq [muthjps.mu.edu.iq]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. mdpi.com [mdpi.com]
- 10. HPLC Analysis of TFA | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 17. azom.com [azom.com]
- 18. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 19. globalspec.com [globalspec.com]
- 20. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 22. Azetidine synthesis [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. particle.dk [particle.dk]
- 26. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 27. wjarr.com [wjarr.com]
Methodological & Application
Application Notes & Protocols: 3-Ethenylazetidine as a Versatile Building Block in Medicinal Chemistry
Introduction: The Rise of Strained Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as "privileged scaffolds."[1] Their inherent ring strain and well-defined three-dimensional geometry provide a unique platform for controlling the spatial orientation of substituents, often leading to enhanced binding affinity and selectivity for biological targets.[2] Unlike more flexible aliphatic amines or larger heterocyclic systems, the constrained nature of the azetidine ring can significantly improve physicochemical properties such as solubility and metabolic stability, while also serving as a bioisosteric replacement for commonly used motifs like piperidines or aromatic rings.[2][3]
Within this valuable class of compounds, 3-ethenylazetidine (also known as 3-vinylazetidine) represents a particularly powerful and versatile building block. It uniquely combines the conformational rigidity of the azetidine core with the diverse reactivity of a vinyl group. This dual functionality opens a gateway to a multitude of chemical transformations, allowing for the rapid construction of complex molecular architectures and diverse compound libraries for drug discovery programs.[4] This guide provides an in-depth exploration of the synthesis and application of 3-ethenylazetidine, complete with detailed protocols and expert insights for researchers in drug development.
Caption: Key reactive centers of the 3-ethenylazetidine scaffold.
Synthesis of N-Protected 3-Ethenylazetidine
The free secondary amine of 3-ethenylazetidine is often protected to ensure chemoselectivity in subsequent reactions targeting the vinyl group. The tert-butyloxycarbonyl (Boc) group is a common and versatile choice due to its stability under various reaction conditions and its straightforward removal under acidic conditions. A robust synthetic route starts from the commercially available N-Boc-3-azetidinone.
Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for olefination of ketones like N-Boc-3-azetidinone.[5][6] It typically provides excellent yields and, unlike the standard Wittig reaction, the water-soluble phosphate byproduct is easily removed during aqueous workup, simplifying purification. Using methyl(triphenylphosphoranylidene)acetate would generate an α,β-unsaturated ester, but for the direct installation of a vinyl group, a methyl phosphonium ylide is required. A more direct olefination is the Wittig reaction using methyltriphenylphosphonium bromide.
Protocol 1: Synthesis of 1-Boc-3-ethenylazetidine via Wittig Reaction
This protocol details the conversion of N-Boc-3-azetidinone to 1-Boc-3-ethenylazetidine.
Caption: Workflow for the synthesis of 1-Boc-3-ethenylazetidine.
Materials:
-
N-Boc-3-azetidinone
-
Methyltriphenylphosphonium bromide
-
Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 eq). Add anhydrous THF and cool the resulting slurry to 0°C in an ice bath.
-
Slowly add KHMDS (1.1 eq) dropwise. A bright yellow color indicates the formation of the ylide.
-
Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Wittig Reaction: In a separate flask, dissolve N-Boc-3-azetidinone (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the ylide mixture at room temperature.
-
Allow the reaction to stir overnight. Monitor reaction progress by TLC (Thin Layer Chromatography).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a 5-15% ethyl acetate in hexanes gradient) to yield 1-Boc-3-ethenylazetidine as a clear oil.
| Parameter | Representative Value |
| Typical Yield | 65-80% |
| Reaction Time | 12-16 hours |
| Scale | 1-10 mmol |
| Purification Method | Silica Gel Chromatography |
Applications in Scaffolding and Library Synthesis
The true power of 3-ethenylazetidine lies in its ability to undergo a wide range of subsequent transformations, enabling the creation of diverse molecular scaffolds.
A. [3+2] Dipolar Cycloaddition Reactions
The electron-deficient nature of the vinyl group makes it an excellent dipolarophile for [3+2] cycloaddition reactions. This transformation is a highly efficient method for constructing five-membered heterocyclic rings, which are prevalent in many biologically active molecules.[7][8] Reacting 3-ethenylazetidine with 1,3-dipoles such as nitrones, azides, or nitrile oxides provides rapid access to novel spirocyclic azetidine scaffolds.[9]
Caption: General workflow for creating spiro-heterocycles via [3+2] cycloaddition.
Protocol 2: [3+2] Cycloaddition with a Nitrile Oxide
Rationale: This protocol describes the reaction between 1-Boc-3-ethenylazetidine and a stable aromatic nitrile oxide (e.g., generated in situ from an oxime chloride) to form a spiro-azetidine-isoxazoline scaffold. This reaction is typically thermally driven and proceeds in a concerted fashion.[10]
Materials:
-
1-Boc-3-ethenylazetidine
-
Benzaldoxime chloride (or other suitable precursor)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve 1-Boc-3-ethenylazetidine (1.0 eq) and benzaldoxime chloride (1.1 eq) in anhydrous toluene.
-
Add triethylamine (1.2 eq) dropwise to the solution at room temperature. This generates the nitrile oxide in situ.
-
Heat the reaction mixture to 80°C and stir for 6-12 hours under an inert atmosphere. Monitor by TLC.
-
After cooling to room temperature, filter the mixture to remove triethylammonium chloride salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using an ethyl acetate/hexanes gradient) to afford the desired spirocyclic product.
| Parameter | Representative Value |
| Typical Yield | 70-90% |
| Regioselectivity | Often high, predictable by FMO theory |
| Diastereoselectivity | Dependent on substituents |
| Key Bond Formations | 2 x C-O, 1 x C-C |
B. Aza-Michael (Conjugate) Addition
The vinyl group can act as a Michael acceptor, particularly when the azetidine nitrogen is quaternized or when using highly reactive nucleophiles. This reaction is a powerful tool for C-N, C-S, or C-C bond formation at the exocyclic position, enabling the introduction of a wide array of functional groups.[11][12]
Protocol 3: Thiol-Ene Aza-Michael Addition
Rationale: This protocol uses a common thiol nucleophile in a conjugate addition to the vinyl group. The reaction is often base-catalyzed and proceeds readily at room temperature, providing access to functionalized thioether-azetidine derivatives.[12]
Materials:
-
1-Boc-3-ethenylazetidine
-
Benzyl mercaptan (or other thiol)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve 1-Boc-3-ethenylazetidine (1.0 eq) and benzyl mercaptan (1.1 eq) in acetonitrile.
-
Add a catalytic amount of DBU (0.1 eq) to the solution.
-
Stir the reaction at room temperature for 2-4 hours. Monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl (to remove DBU) and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by column chromatography if necessary, though often the product is of high purity after workup.
| Parameter | Representative Value |
| Typical Yield | >90% |
| Reaction Time | 1-4 hours |
| Catalyst | Organic Base (e.g., DBU) |
| Key Bond Formation | C-S |
C. Palladium-Catalyzed Cross-Coupling Reactions
The vinyl group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions.[13][14] These methods are cornerstones of modern organic synthesis, allowing for the precise formation of C-C bonds and the linkage of the azetidine scaffold to (hetero)aryl, vinyl, or alkyl fragments. This capability is invaluable for exploring structure-activity relationships (SAR) in drug discovery.[15]
Protocol 4: Suzuki Cross-Coupling with an Aryl Boronic Acid
Rationale: The Suzuki coupling reaction provides a highly reliable method for forming a C(sp²)-C(sp²) bond between the vinyl group of the azetidine and an aryl moiety. The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency.[13][15]
Materials:
-
1-Boc-3-ethenylazetidine
-
4-Methoxyphenylboronic acid (or other aryl/heteroaryl boronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (as a solvent mixture)
Procedure:
-
To a flask, add 1-Boc-3-ethenylazetidine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 90°C and stir for 8-16 hours. Monitor by LC-MS or TLC.
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over MgSO₄.
-
Concentrate and purify the crude product by flash column chromatography to yield the coupled product.
| Parameter | Representative Value |
| Typical Yield | 60-85% |
| Catalyst Load | 2-5 mol% |
| Key Bond Formation | C(sp²)-C(sp²) |
| Functional Group Tolerance | Generally high |
Conclusion and Future Outlook
3-Ethenylazetidine is a high-value building block that provides a robust entry point into a rich and diverse chemical space. Its unique combination of a strained, three-dimensional core and a versatile reactive handle allows medicinal chemists to rapidly generate novel scaffolds and explore extensive SAR. The protocols outlined herein for cycloadditions, Michael additions, and cross-coupling reactions represent just a fraction of the potential transformations. Further exploration into areas such as metathesis, hydrofunctionalization, and asymmetric catalysis will undoubtedly continue to expand the utility of this powerful synthon, solidifying the role of azetidines in the development of next-generation therapeutics.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Photo-cycloaddition reactions of vinyldiazo compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols: Trifluoroacetic Acid (TFA) Catalyzed Reactions Involving Azetidines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Trifluoroacetic Acid in Azetidine Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry and drug discovery. Their inherent ring strain, conformational rigidity, and ability to introduce three-dimensional diversity make them attractive building blocks for novel therapeutics. Trifluoroacetic acid (TFA), a strong, volatile organofluorine acid, serves as a versatile and powerful tool in the synthetic chemist's arsenal for the manipulation and functionalization of these strained ring systems. Its utility extends beyond its common role as a deprotecting agent, acting as a potent Brønsted acid catalyst to facilitate a range of transformations, from controlled ring-opening to complex intramolecular cyclizations.
This guide provides an in-depth exploration of TFA-catalyzed reactions involving azetidines, offering detailed protocols, mechanistic insights, and practical troubleshooting advice. The content is structured to empower researchers to confidently and effectively employ TFA in their synthetic strategies, unlocking the full potential of azetidine chemistry.
Part 1: Mechanistic Insights and Reaction Scope
The Dual Nature of TFA: Catalyst and Reagent
Trifluoroacetic acid's efficacy in azetidine chemistry stems from its ability to act in two primary capacities:
-
Brønsted Acid Catalysis: The high acidity of TFA (pKa ≈ 0.23) allows it to readily protonate the basic nitrogen atom of the azetidine ring. This protonation significantly increases the electrophilicity of the ring carbons, activating the azetidine towards nucleophilic attack. This activation is the cornerstone of many TFA-catalyzed ring-opening and functionalization reactions.
-
Deprotection Reagent: TFA is widely used for the cleavage of acid-labile protecting groups, most notably the tert-butoxycarbonyl (Boc) group, which is a common protecting group for the azetidine nitrogen. This deprotection is often a crucial step in multi-step syntheses.[1]
Visualizing the Activation of Azetidines by TFA
The fundamental principle behind TFA's catalytic activity is the formation of a highly reactive azetidinium ion. This process enhances the susceptibility of the C2 and C4 positions to nucleophilic attack.
Caption: General mechanism of TFA activation of the azetidine ring.
Scope of TFA-Catalyzed Reactions
The following table summarizes the key types of reactions involving azetidines where TFA plays a crucial catalytic or stoichiometric role.
| Reaction Type | Role of TFA | General Outcome | Key Considerations | Typical Yields |
| N-Deprotection (Boc, Trityl) | Reagent | Removal of protecting group to yield the free amine. | Stoichiometric amounts of TFA are used. Reaction is typically fast at room temperature.[2][3] | Quantitative |
| Nucleophilic Ring-Opening | Catalyst | Formation of γ-substituted amines. | The nature of the nucleophile and substitution on the azetidine ring dictate regioselectivity.[4] | 60-95% |
| Rearrangement/Ring Expansion | Catalyst | Formation of larger heterocyclic systems (e.g., oxazinanones).[5] | Substrate-dependent; often requires specific functionalities on the azetidine. | 50-80% |
| Intramolecular Cyclizations (e.g., Pictet-Spengler) | Catalyst | Formation of fused polycyclic systems.[6] | Requires a tethered nucleophile and an electrophilic center on the azetidine or a side chain. | 50-90% |
| Friedel-Crafts Type Reactions | Catalyst/Co-catalyst | Arylation of the azetidine ring or a side chain.[7] | Often requires activation of the azetidine and an electron-rich aromatic nucleophile. | 40-75% |
Part 2: Detailed Experimental Protocols
Protocol 1: Standard N-Boc Deprotection of an Azetidine
This protocol describes a general and highly efficient method for the removal of a Boc protecting group from an N-Boc protected azetidine using TFA.
Rationale: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions via the formation of a stable tert-butyl cation. TFA is an excellent choice for this transformation due to its strength, volatility (allowing for easy removal), and compatibility with many functional groups.[8]
Experimental Workflow:
Caption: Step-by-step workflow for N-Boc deprotection of azetidines.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Boc protected azetidine (1.0 equiv.) in dichloromethane (DCM, approximately 0.1-0.2 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (5-10 equiv.) dropwise.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Work-up (for free base):
-
Dissolve the residue in water.
-
Wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-basic impurities.
-
Carefully basify the aqueous layer with a strong base (e.g., 1 M NaOH or saturated NaHCO₃ solution) to pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free azetidine.
-
-
Purification: If necessary, purify the product by flash column chromatography on silica gel or by crystallization.
Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic Boc protons in the ¹H NMR spectrum (typically a singlet around 1.4 ppm) is a key indicator of successful deprotection.
Protocol 2: TFA-Catalyzed Intramolecular Pictet-Spengler Reaction
This protocol outlines a method for the synthesis of a tetrahydro-β-carboline fused to an azetidine ring via a TFA-catalyzed Pictet-Spengler reaction of an azetidinyl-tryptamine derivative.
Rationale: The Pictet-Spengler reaction is a powerful method for constructing isoquinoline and β-carboline skeletons.[9] TFA catalyzes the formation of an electrophilic N-acyliminium ion from the condensation of the tryptamine side chain with an aldehyde, which then undergoes intramolecular electrophilic attack by the electron-rich indole ring.[10]
Experimental Workflow:
Caption: Workflow for the TFA-catalyzed Pictet-Spengler reaction.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of the azetidinyl-tryptamine derivative (1.0 equiv.) and the desired aldehyde (1.1-1.5 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or toluene (0.1 M), add trifluoroacetic acid (0.1-1.0 equiv.) at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine-fused tetrahydro-β-carboline.
Self-Validation: The formation of the new C-C bond and the fused ring system can be confirmed by 2D NMR techniques (e.g., HMBC, NOESY). The diastereoselectivity of the reaction can be determined by ¹H NMR analysis of the crude reaction mixture.
Part 3: Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Troubleshooting Strategy & Rationale |
| Incomplete Reaction/Low Yield | 1. Insufficient acid catalysis. 2. Steric hindrance in the substrate. 3. Low reaction temperature. | 1. Increase the amount of TFA or switch to a stronger Brønsted acid (e.g., TfOH), but with caution to avoid decomposition. 2. Increase the reaction temperature or prolong the reaction time. 3. For sluggish reactions, consider microwave irradiation to accelerate the reaction rate. |
| Formation of Side Products (e.g., Ring-Opened Polymers) | 1. Excessive acid concentration or temperature. 2. Presence of nucleophilic counter-ions or impurities. 3. Inherent instability of the azetidine substrate.[4] | 1. Use the minimum effective amount of TFA and maintain the lowest possible reaction temperature. 2. Ensure the use of high-purity reagents and anhydrous solvents. 3. If the substrate is particularly acid-sensitive, consider using a milder Lewis acid catalyst. |
| Difficulty in Product Isolation | 1. The product is highly polar and water-soluble as a TFA salt. 2. The free amine product is volatile. | 1. After basification, saturate the aqueous layer with NaCl to decrease the solubility of the product before extraction. Use a more polar extraction solvent like a mixture of DCM and isopropanol. 2. Avoid excessive concentration under high vacuum. Co-evaporation with a high-boiling point solvent can be helpful. |
| Epimerization at a Chiral Center | Formation of a carbocationic intermediate. | Use less acidic conditions or a non-polar solvent to disfavor the formation of a discrete carbocation. Running the reaction at a lower temperature can also help to maintain stereochemical integrity. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams [organic-chemistry.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 8. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of 3-Ethenylazetidine Derivatives in Modern Drug Discovery: Application Notes and Protocols
Abstract
The azetidine scaffold has emerged as a privileged motif in medicinal chemistry, offering a unique three-dimensional profile that can significantly enhance the pharmacological properties of drug candidates. This guide provides an in-depth exploration of 3-ethenylazetidine derivatives, a versatile subclass that leverages the synthetic utility of the vinyl group for molecular elaboration and targeted drug design. We will delve into the strategic rationale for their use, detailed synthetic protocols, and their application in the discovery of novel therapeutics, moving beyond the traditional focus on β-lactams to explore a wider range of biological targets.
Introduction: The Azetidine Advantage in Medicinal Chemistry
The incorporation of small, strained ring systems is a well-established strategy to imbue drug candidates with favorable physicochemical properties. The azetidine ring, a four-membered saturated heterocycle, offers a distinct conformational rigidity that can pre-organize substituents for optimal interaction with biological targets, potentially leading to enhanced binding affinity and selectivity.[1] Compared to more flexible acyclic or larger ring systems, azetidines can improve metabolic stability, increase aqueous solubility, and provide novel intellectual property landscapes.[2]
The 3-ethenylazetidine scaffold, in particular, presents a compelling platform for drug discovery. The vinyl group serves as a versatile synthetic handle for a myriad of chemical transformations, including cross-coupling reactions, hydrogenations, and various addition reactions. This allows for the late-stage diversification of molecular scaffolds, a crucial aspect of modern drug development. Furthermore, the vinyl group itself can act as a pharmacophore or a bioisosteric replacement for other functional groups, offering unique opportunities to modulate the biological activity and pharmacokinetic profile of a molecule.
Strategic Rationale for Employing 3-Ethenylazetidine Derivatives
The decision to incorporate a 3-ethenylazetidine moiety into a drug candidate is driven by several key considerations:
-
Vectorial Orientation and Target Engagement: The rigid azetidine core provides well-defined vectors for the projection of substituents into the binding pocket of a biological target. The ethenyl group can be strategically positioned to interact with specific residues or to serve as an anchor point for further functionalization.
-
Bioisosteric Replacement: The vinyl group can serve as a bioisostere for various functionalities, such as a phenyl ring or other small aromatic systems.[3] This substitution can lead to improved metabolic stability, altered solubility, and a different patent landscape while maintaining or enhancing biological activity.
-
Modulation of Physicochemical Properties: The introduction of the compact azetidine ring can reduce lipophilicity (logP) and increase the fraction of sp³-hybridized carbons (Fsp³), properties often associated with improved clinical success rates.
-
Synthetic Tractability: The ethenyl group is amenable to a wide range of chemical transformations, allowing for the efficient generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Synthetic Strategies and Key Protocols
The synthesis of 3-ethenylazetidine derivatives can be approached through several key strategies. Below are detailed protocols for the synthesis of a core 3-ethenylazetidine intermediate and its subsequent functionalization.
Protocol 1: Synthesis of N-Boc-3-ethenylazetidine
This protocol outlines a two-step synthesis of a versatile N-protected 3-ethenylazetidine intermediate starting from commercially available N-Boc-azetidin-3-one.
Step 1: Wittig Reaction to Introduce the Ethenyl Group
-
Materials:
-
N-Boc-azetidin-3-one
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C. The solution will turn a characteristic yellow-orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve N-Boc-azetidin-3-one (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of N-Boc-azetidin-3-one to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-3-ethenylazetidine.
-
Step 2: Deprotection of the Azetidine Nitrogen (Optional)
-
Materials:
-
N-Boc-3-ethenylazetidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve N-Boc-3-ethenylazetidine in DCM.
-
Slowly add TFA (5-10 equivalents) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting trifluoroacetate salt of 3-ethenylazetidine can be used directly or neutralized with a suitable base for subsequent reactions.
-
Protocol 2: Functionalization of the Ethenyl Group via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-Boc-3-ethenylazetidine with an arylboronic acid to introduce an aryl substituent.[4]
-
Materials:
-
N-Boc-3-ethenylazetidine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add N-Boc-3-ethenylazetidine (1.0 equivalent), arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), SPhos (0.04 equivalents), and K₃PO₄ (3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 ratio of dioxane to water) via syringe.
-
Stir the reaction mixture vigorously at 80-100 °C.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Applications in Drug Discovery: Case Studies and Therapeutic Targets
While the β-lactam subclass of azetidines has been extensively studied, particularly as antibiotics, the non-lactam 3-ethenylazetidine scaffold is gaining traction in other therapeutic areas.
Modulators of Nicotinic Acetylcholine Receptors (nAChRs) for CNS Disorders
There is growing interest in the development of selective modulators of nAChRs for the treatment of various central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[5][6] The 3-ethenylazetidine scaffold can serve as a key building block for the synthesis of novel nAChR ligands. The azetidine nitrogen can be functionalized to mimic the quaternary ammonium group of acetylcholine, while the ethenyl group and its derivatives can be used to explore interactions with different nAChR subtypes. For instance, derivatives of 3-ethenylazetidine have been investigated as potent and selective α4β2 nAChR modulators.[7][8]
Caption: Workflow for the discovery of 3-ethenylazetidine-based nAChR modulators.
Bioisosteric Scaffolds in Oncology
In oncology drug discovery, the 3-ethenylazetidine moiety can be employed as a non-aromatic bioisostere for a phenyl group to improve physicochemical properties. For instance, replacing a phenyl ring in a kinase inhibitor with a 3-ethenylazetidine derivative can reduce lipophilicity and potentially enhance solubility and cell permeability, while maintaining or improving inhibitory activity. The vinyl group can also be further functionalized to probe for additional binding interactions within the kinase active site.
Caption: Bioisosteric replacement strategy using the 3-ethenylazetidine scaffold.
Data Presentation: Comparative Physicochemical Properties
The following table provides a hypothetical comparison of the physicochemical properties of a parent compound containing a phenyl ring versus its 3-ethenylazetidine bioisostere.
| Compound | Molecular Weight ( g/mol ) | Calculated logP | Topological Polar Surface Area (Ų) | Fraction of sp³ Carbons (Fsp³) |
| Phenyl-Parent | 350.4 | 3.8 | 45.2 | 0.45 |
| 3-Ethenylazetidine-Analog | 328.4 | 2.5 | 50.1 | 0.65 |
Conclusion and Future Perspectives
The 3-ethenylazetidine scaffold represents a valuable and underutilized platform in modern drug discovery. Its unique combination of three-dimensionality, synthetic versatility, and favorable physicochemical properties makes it an attractive building block for the design of novel therapeutics. While the β-lactam derivatives have a long and successful history, the exploration of non-lactam 3-ethenylazetidines is opening new avenues for targeting a diverse range of biological systems, particularly in the realm of CNS disorders and oncology. The protocols and strategies outlined in this guide are intended to empower researchers to harness the full potential of this promising chemical scaffold in their drug discovery endeavors. Future work will likely focus on the development of novel catalytic methods for the asymmetric synthesis and functionalization of 3-ethenylazetidines, further expanding their accessibility and utility in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. mdpi.com [mdpi.com]
- 8. Modulators of nicotinic acetylcholine receptors as analgesics. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Incorporation of 3-Ethenylazetidine into Bioactive Molecules
Introduction: The Strategic Value of the 3-Ethenylazetidine Scaffold
The azetidine ring, a four-membered saturated heterocycle, is a valuable structural motif in medicinal chemistry. Its incorporation into molecular scaffolds can significantly enhance biological activity and improve pharmacokinetic properties. Azetidine-containing compounds have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer effects.[1] The strained nature of the four-membered ring imparts unique conformational constraints and serves as a versatile synthetic intermediate.
3-Ethenylazetidine (also known as 3-vinylazetidine) combines the desirable features of the azetidine core with the synthetic versatility of a vinyl group. This bifunctionality allows for two primary modes of incorporation into larger molecules:
-
Reactions at the Vinyl Group: The electron-rich double bond serves as a handle for a multitude of transformations, including cross-coupling, cycloaddition, and addition reactions, allowing for the appendage of the azetidine ring onto a core structure.
-
N-Functionalization: The secondary amine of the azetidine ring can be readily functionalized through various C-N bond-forming reactions.[2]
This guide provides a detailed overview of the key synthetic strategies, step-by-step protocols, and mechanistic considerations for leveraging 3-ethenylazetidine as a strategic building block in drug discovery and development.
Safety and Handling
Azetidine and its derivatives are reactive, potentially hazardous compounds that require strict safety protocols.[3] While specific data for 3-ethenylazetidine is limited, the safety precautions for the parent azetidine ring system should be rigorously followed.
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a suitable choice), safety goggles that form a complete seal, and a flame-retardant lab coat.[3]
-
Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of volatile and potentially harmful vapors.[4][5]
-
Ignition Sources: Azetidine is highly flammable.[4][6] All operations should be conducted away from open flames, hot surfaces, and sparks. Use non-sparking tools and grounded equipment to prevent static discharge.[4][5][6]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area designated for flammable liquids.[5][6] Protect from sunlight.[4]
-
Health Hazards: Azetidine causes severe skin burns and eye damage.[4][6] Avoid all direct contact. In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[4][6]
| Hazard Statement | Precautionary Code | Description |
| H225: Highly flammable liquid and vapour. | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][6] |
| H314: Causes severe skin burns and eye damage. | P280 | Wear protective gloves, clothing, eye, and face protection.[4][6][7] |
| - | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[4][6] |
| - | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[4] |
| - | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| - | P310 | Immediately call a POISON CENTER or doctor.[4] |
Synthetic Strategies and Protocols
The dual reactivity of 3-ethenylazetidine allows for its incorporation through several distinct pathways. The choice of strategy depends on the desired final structure and the functional group tolerance of the reaction partners.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C bonds.[8] The vinyl group of 3-ethenylazetidine can participate as the coupling partner in several named reactions, most notably the Suzuki, Heck, and Sonogashira couplings.[8] These reactions provide a direct method for attaching the azetidine moiety to aryl, heteroaryl, or vinyl scaffolds.
Mechanistic Rationale: The Catalytic Cycle
The general mechanism for these reactions involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[9] The cycle consists of three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the bond of an organohalide (R-X), forming a Pd(II) complex.
-
Transmetalation (for Suzuki): A nucleophilic organoboron compound transfers its organic group to the palladium center. For the Heck reaction, this step is replaced by migratory insertion of the olefin.
-
Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]
Protocol: Suzuki-Miyaura Coupling of N-Boc-3-ethenylazetidine with an Aryl Bromide
This protocol describes a general procedure for the Suzuki-Miyaura coupling, a versatile reaction that couples a vinyl group with an aryl halide using an organoboron reagent.[10] The nitrogen of 3-ethenylazetidine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions.
Experimental Workflow:
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. N-Functionalization of 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnsparrowchemical.com [jnsparrowchemical.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. jocpr.com [jocpr.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions [mdpi.com]
Applications of Vinyl Azetidines in Cycloaddition Reactions: A Guide for Researchers
Authored by: A Senior Application Scientist
Introduction: The Untapped Potential of a Strained Synthon
Vinyl azetidines, four-membered nitrogen-containing heterocycles bearing a vinyl substituent, represent a fascinating yet underexplored class of building blocks in organic synthesis. The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) imparts unique reactivity, making these compounds poised for selective ring-opening and rearrangement reactions. When this strained system is conjugated with a π-system, as in vinyl azetidines, a rich and complex reactivity profile emerges, offering novel pathways for the construction of diverse nitrogen-containing scaffolds. This guide provides an in-depth exploration of the applications of vinyl azetidines in cycloaddition reactions, focusing on their synthesis, mechanistic underpinnings, and detailed protocols for their use in constructing complex molecular architectures. For researchers in drug discovery and synthetic methodology development, vinyl azetidines offer a gateway to novel chemical space, driven by the release of ring strain.
I. Synthesis of Vinyl Azetidines: Accessing the Precursors
The utility of any synthetic building block is predicated on its accessibility. While the synthesis of azetidines can be challenging, recent advancements have provided efficient routes to vinyl-substituted derivatives. One notable and versatile method involves the visible-light-mediated synthesis from readily available allenamides, which allows for the construction of densely functionalized vinyl azetidines.[1]
General Workflow for Vinyl Azetidine Synthesis from Allenamides
Caption: Workflow for the synthesis of vinyl azetidines from allenamides.
Protocol 1: Synthesis of N-Boc-2-phenyl-2-vinylazetidine
This protocol is adapted from the principles of visible-light-mediated cyclization of allenamides.[1]
Materials:
-
N-Boc-4-phenyl-1,2-butadien-1-amine (1.0 equiv)
-
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (photosensitizer, 1 mol%)
-
(R)-BINAP (cocatalyst, 10 mol%)
-
Degassed toluene/dichloromethane (8:2 v/v)
-
Schlenk flask or vial equipped with a magnetic stir bar
-
Purple LEDs (e.g., 395 nm)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), add N-Boc-4-phenyl-1,2-butadien-1-amine (e.g., 0.2 mmol, 1.0 equiv), the iridium photosensitizer (0.002 mmol, 1 mol%), and (R)-BINAP (0.02 mmol, 10 mol%).
-
Add the degassed toluene/DCM solvent mixture (to achieve a 0.1 M concentration of the allenamide).
-
Seal the flask and stir the mixture at room temperature.
-
Irradiate the reaction mixture with purple LEDs, ensuring the flask is positioned for uniform illumination.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-Boc-2-phenyl-2-vinylazetidine.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
II. [6π + 2π] Cycloaddition with Arynes: A Gateway to Benzazocines
A compelling application of 2-vinylazetidines is their participation in a formal [6+2] cycloaddition reaction with in situ generated arynes, such as benzyne. This transformation provides a rapid and efficient entry into the synthetically valuable 1-benzazocine framework, an eight-membered nitrogen-containing ring fused to a benzene ring.
Mechanistic Insights
The reaction is believed to proceed through a stepwise mechanism initiated by the nucleophilic attack of the azetidine nitrogen on the highly electrophilic benzyne. This initial step is facilitated by the inherent nucleophilicity of the nitrogen atom. The resulting zwitterionic intermediate then undergoes a ring-opening of the strained azetidinium salt, driven by the release of ring strain. This generates a stabilized carbocation, which is then trapped intramolecularly by the vinyl group to construct the eight-membered ring.
Caption: Mechanism of the [6+2] cycloaddition of 2-vinylazetidines with benzyne.
Protocol 2: Synthesis of a 1-Benzazocine Derivative
This protocol is based on the work of Aoki and coworkers and describes the reaction of an N-substituted 2-vinylazetidine with benzyne generated from 2-(trimethylsilyl)phenyl triflate and cesium fluoride.
Materials:
-
N-benzyl-2-vinylazetidine (1.0 equiv)
-
2-(Trimethylsilyl)phenyl triflate (benzyne precursor, 2.0 equiv)
-
Cesium fluoride (CsF, 2.0 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and two syringe pumps.
Procedure:
-
To a three-neck round-bottom flask under an inert atmosphere, add CsF (2.0 equiv) and anhydrous acetonitrile.
-
Heat the suspension to 50 °C with vigorous stirring.
-
Prepare two separate solutions in syringes for use with the syringe pumps:
-
Syringe A: N-benzyl-2-vinylazetidine (1.0 equiv) in anhydrous acetonitrile.
-
Syringe B: 2-(Trimethylsilyl)phenyl triflate (2.0 equiv) in anhydrous acetonitrile.
-
-
Using the syringe pumps, add the solutions from Syringe A and Syringe B dropwise and simultaneously to the heated CsF suspension over a period of 1 hour.
-
After the addition is complete, continue to stir the reaction mixture at 50 °C for an additional 30 minutes.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-benzazocine derivative.
Scope and Limitations
This reaction has been shown to be tolerant of various substituents on both the azetidine ring and the nitrogen atom.
| Entry | R¹ (on azetidine ring) | R² (on Nitrogen) | Yield (%) |
| 1 | H | Benzyl | 85 |
| 2 | Methyl | Benzyl | 73 |
| 3 | Phenyl | Benzyl | 55 |
| 4 | H | p-Methoxybenzyl (PMB) | 78 |
| 5 | H | Allyl | 68 |
| Data adapted from Aoki, T. et al. Org. Lett. 2012, 14, 17, 4506–4509. |
III. Potential Diels-Alder Reactivity: An Area for Future Exploration
While the [6+2] cycloaddition showcases a unique reactivity manifold for vinyl azetidines, their potential participation in classic pericyclic reactions such as the Diels-Alder reaction remains an intriguing area for investigation. In a standard Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene ring.[2]
Caption: Conceptual scheme for a Diels-Alder reaction of a 2-vinylazetidine.
The vinyl group of a 2-vinylazetidine could potentially act as part of a diene system. However, the electronics of the system and the potential for competing reaction pathways, such as those involving the azetidine nitrogen, would need to be carefully considered. Lewis acid catalysis could play a crucial role in activating the vinyl azetidine towards cycloaddition. For instance, coordination of a Lewis acid to the azetidine nitrogen could enhance the electron-withdrawing nature of the azetidine ring, potentially favoring an inverse-electron-demand Diels-Alder reaction.
Conversely, 3-vinylazetidines could serve as interesting dienophiles, with the strained ring influencing the stereochemical outcome of the cycloaddition. Further research in this area could unlock new synthetic routes to complex, polycyclic nitrogen-containing molecules.
IV. Conclusions and Future Outlook
Vinyl azetidines are emerging as valuable and versatile synthons in organic chemistry. Their unique combination of a strained four-membered ring and a reactive vinyl group allows for novel cycloaddition pathways that are not accessible with more conventional building blocks. The [6+2] cycloaddition with arynes to form benzazocines is a testament to this unique reactivity. As synthetic methods for accessing a wider variety of substituted vinyl azetidines continue to be developed, it is anticipated that their application in cycloaddition and other pericyclic reactions will expand significantly. For researchers and drug development professionals, the exploration of vinyl azetidine chemistry offers a promising avenue for the discovery of new molecular entities with novel biological activities.
V. References
-
Garbarino, S. et al. Synthesis of Vinyl Azetidines and β-Lactams from Allenamides via Energy-Transfer Relay. J. Am. Chem. Soc.2023 , 145 (32), 17863–17873. --INVALID-LINK--
-
Becker, M. R. et al. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nat. Chem.2020 , 12, 898–905. --INVALID-LINK--
-
Tagliapietra, S. et al. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules2021 , 26(1), 134. --INVALID-LINK--
-
Becker, M. R. et al. Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv2020 . --INVALID-LINK--
-
Doyle, M. P. et al. Photo-cycloaddition reactions of vinyldiazo compounds. Nat. Commun.2024 , 15, 4574. --INVALID-LINK--
-
Engle, K. M. et al. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Chem. Sci.2022 , 13, 1333-1339. --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for [2+2] Cycloaddition Reactions in Azetidine Synthesis. --INVALID-LINK--
-
Aoki, T. et al. Cycloaddition Reaction of 2-Vinylazetidines with Benzyne: A Facile Access to 1-Benzazocine Derivatives. Org. Lett.2012 , 14 (17), 4506–4509. --INVALID-LINK--
-
Wikipedia contributors. Diels–Alder reaction. Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Schindler, C. S. et al. Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv2017 . --INVALID-LINK--
-
Uesugi, S. et al. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. J. Antibiot.2024 . --INVALID-LINK--
-
Doyle, M. P. et al. Photo-cycloaddition reactions of vinyldiazo compounds. Nat. Commun.2024 , 15, 4574. --INVALID-LINK--
-
Engle, K. M. et al. Vinylazaarenes as Dienophiles in Lewis Acid-Promoted Diels-Alder Reactions. Chem. Sci.2022 , 13, 1333-1339. --INVALID-LINK--
-
University of Colorado Boulder. The Diels-Alder Cycloaddition Reaction. --INVALID-LINK--
-
Rios-Lombardía, N. et al. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules2022 , 27(3), 1009. --INVALID-LINK--
-
YouTube. Diels Alder Reaction Experiment Part 2, Reflux and Isolation. --INVALID-LINK--
-
Ashenhurst, J. The Diels-Alder Reaction. Master Organic Chemistry. --INVALID-LINK--
-
Gevorgyan, V. et al. Synthesis of N2-Substituted 1,2,3-Triazoles. Org. Lett.2024 , 26(41), 8816-8820. --INVALID-LINK--
-
Wang, L. et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med. Chem.2020 , 16(4), 555-562. --INVALID-LINK--
-
Koldobskii, G. I. et al. Vinyltetrazoles: II. Synthesis of 5-Substituted 1(2) -Vinyltetrazoles. Chem. Heterocycl. Compd.2004 , 40, 656-661. --INVALID-LINK--
-
LibreTexts. 13.4.8: Diels-Alder Cycloaddition. Chemistry LibreTexts. --INVALID-LINK--
-
University of Bristol. LECTURE 5 Cycloaddition Reactions. --INVALID-LINK--
-
Moses, J. E. et al. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Tetrahedron2015 , 71(35), 5867-5873. --INVALID-LINK--
-
Davis, F. A. et al. Asymmetric synthesis of functionalized trans-2,6-disubstituted piperidines with N-sulfinyl delta-amino beta-ketoesters. Synthesis of (-)-lasubine I. Org. Lett.2002 , 4(10), 1655-1658. --INVALID-LINK--
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Ethenylazetidine Coupling
Welcome to the technical support center for optimizing cross-coupling reactions with 3-ethenylazetidine (also known as 3-vinylazetidine). This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable, strained heterocyclic building block into their synthetic strategies. Due to its unique structural features, coupling reactions with 3-ethenylazetidine can present specific challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you navigate these challenges and achieve robust, high-yielding results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when first working with 3-ethenylazetidine.
Q1: What are the most common and effective palladium-catalyzed cross-coupling reactions for functionalizing 3-ethenylazetidine?
A1: The most widely employed methods are Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck couplings.[1] These reactions provide powerful tools for forming C(sp²)-C(sp²) and C(sp²)-N bonds, respectively.
-
Suzuki-Miyaura Coupling: This reaction is excellent for creating a new carbon-carbon bond by coupling the ethenyl group with an aryl or vinyl boronic acid/ester. It is valued for its functional group tolerance and generally mild conditions.[2]
-
Buchwald-Hartwig Amination: This is the premier method for forming a carbon-nitrogen bond between the ethenyl group and a primary or secondary amine. The development of specialized bulky phosphine ligands has made this reaction incredibly versatile.[3][4]
-
Heck Reaction: This reaction couples the ethenyl group with an aryl or vinyl halide. It is a powerful method for C-C bond formation, particularly for synthesizing substituted olefins.[5][6]
Q2: How critical is the N-protecting group on the azetidine ring?
A2: The choice of the nitrogen protecting group is paramount. It influences the azetidine's stability, nucleophilicity, and potential for catalyst inhibition. The ideal protecting group should be robust enough to withstand the reaction conditions but removable without compromising the final product.
-
Boc (tert-butyloxycarbonyl): This is a common choice due to its stability under many cross-coupling conditions and its straightforward removal with acid (e.g., TFA).
-
Cbz (Carboxybenzyl): Also widely used, it is stable to a range of conditions and is typically removed by hydrogenolysis.
-
Sulfonyl groups (e.g., Nosyl): These can be effective but may require specific, sometimes harsh, deprotection conditions.
The electronic nature of the protecting group can influence the reactivity of the azetidine nitrogen. A strongly electron-withdrawing group can decrease the likelihood of the nitrogen atom coordinating to and poisoning the palladium catalyst.
Q3: Can I couple directly at the C3 position of the azetidine ring instead of the ethenyl group?
A3: Yes, direct C-H functionalization or coupling with a pre-functionalized azetidine (e.g., 3-iodoazetidine) is possible. For instance, Hiyama cross-coupling reactions have been successfully used to couple arylsilanes with 3-iodoazetidine to form 3-arylazetidines.[7] This guide, however, focuses specifically on reactions involving the 3-ethenyl substituent.
Section 2: Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
Low yield is the most common issue in cross-coupling reactions. The root cause can often be traced to one of several key parameters.
dot
References
- 1. jocpr.com [jocpr.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 7. Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Unwanted Polymerization of 3-Ethenylazetidine
Welcome to the technical support center for handling 3-Ethenylazetidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging building block. The unique bifunctional nature of 3-Ethenylazetidine, containing both a polymerizable vinyl group and a strain-activated azetidine ring, presents a significant risk of unwanted polymer formation. This document provides in-depth, field-proven insights and protocols to help you navigate these challenges, ensuring the success and reproducibility of your experiments.
Section 1: Understanding the Dual Polymerization Threat
This section addresses the fundamental reasons behind the instability of 3-Ethenylazetidine and the two primary pathways through which it polymerizes.
Q1: What makes 3-ethenylazetidine so prone to polymerization?
3-Ethenylazetidine possesses two distinct chemical functionalities that can independently initiate polymerization under common laboratory conditions:
-
A Vinyl Group (-CH=CH₂): This moiety is susceptible to free-radical polymerization . This process can be initiated by heat, light, or trace radical species, leading to the formation of long-chain poly(3-ethenylazetidine) through the vinyl backbone. This is mechanistically similar to the polymerization of common monomers like styrene and acrylates.[1][2]
-
A Strained Azetidine Ring: The four-membered azetidine ring is highly strained and can undergo Cationic Ring-Opening Polymerization (CROP) .[3][4] This pathway is typically triggered by protons or other cationic initiators (Lewis acids), which attack the ring nitrogen, leading to ring-opening and subsequent chain growth to form polyamines.[5][6]
The presence of both functionalities requires a dual-pronged strategy for stabilization and control during reactions.
Caption: Competing polymerization pathways for 3-ethenylazetidine.
Section 2: Proactive Strategies for Preventing Polymerization
This section provides actionable guidance on inhibitor selection and reaction condition optimization to suppress both polymerization pathways.
Topic: Preventing Radical Polymerization of the Vinyl Group
Q2: Which radical inhibitors should I use, and at what concentration?
The choice of inhibitor is critical and depends on your specific reaction conditions, particularly the tolerance for oxygen. Inhibitors act by scavenging free radicals, effectively terminating the polymerization chain reaction.[7][8]
| Inhibitor Class | Example Inhibitors | Typical Concentration | Mechanism & Key Considerations |
| Phenolics | 4-Methoxyphenol (MEHQ), Butylated Hydroxytoluene (BHT), 4-tert-Butylcatechol (TBC) | 50 - 500 ppm | Oxygen-Dependent: These inhibitors require trace amounts of dissolved oxygen to effectively trap radicals.[8] They are excellent for storage and reactions run open to the air but are ineffective under strictly anaerobic conditions. BHT and TBC are highly effective.[1][9] |
| Stable Nitroxides | 4-Hydroxy-TEMPO | 10 - 200 ppm | Oxygen-Independent: These are highly efficient radical traps that function in both aerobic and anaerobic environments.[9] They are ideal for oxygen-sensitive reactions conducted under an inert atmosphere. |
| Other Classes | Phenothiazine (PTZ), Hydroxylamine derivatives (e.g., DEHA) | 100 - 1000 ppm | These are potent inhibitors often used in industrial settings.[1][10] PTZ can be effective but may color the reaction mixture. |
Expert Insight: For most laboratory-scale reactions under an inert atmosphere (N₂ or Ar), 4-Hydroxy-TEMPO is the recommended choice due to its high efficiency and oxygen independence. For long-term storage or reactions where trace oxygen is not detrimental, BHT or TBC are cost-effective and reliable options.
Q3: How do reaction conditions influence radical polymerization?
Beyond inhibitors, controlling the reaction environment is a fundamental preventative measure.
-
Temperature: Keep the reaction temperature as low as feasible. Thermal self-initiation, especially for monomers like styrene (structurally similar vinyl group), increases significantly at temperatures above 100°C, but can occur slowly even at ambient temperature.[1]
-
Atmosphere: Unless your chosen inhibitor is oxygen-dependent, performing reactions under an inert atmosphere (N₂ or Ar) is crucial. This prevents the formation of peroxides from atmospheric oxygen, which can act as polymerization initiators.[11]
-
Light: Protect the reaction from light, especially UV light. Photoinitiators can generate radicals and trigger polymerization.[11][12] Use amber glass flasks or wrap your reaction vessel in aluminum foil.
Topic: Preventing Cationic Ring-Opening Polymerization (CROP)
Q4: How can I prevent CROP, especially if my reaction involves acids?
The azetidine ring's susceptibility to acid-catalyzed opening is a major challenge.[5]
-
Strict pH Control: The most critical factor is the rigorous exclusion of acid. Use non-acidic drying agents and ensure all glassware is free of acidic residue.
-
Solvent and Reagent Purity: Use freshly distilled and dried, non-protic solvents. Ensure all reagents are anhydrous and free from acidic impurities.
-
Working with Acids: If your desired transformation requires an acid catalyst or generates acidic byproducts, the risk of CROP is high. To mitigate this:
-
Use Low Temperatures: Perform the reaction at 0°C or below to slow the kinetics of ring-opening.
-
Slow Addition: Add the acidic reagent slowly via syringe pump to a cooled, well-stirred solution to avoid localized high concentrations.
-
Use a Proton Sponge/Scavenger: In some cases, a non-nucleophilic base (e.g., a hindered amine) can be included to scavenge excess protons without interfering with the primary reaction.
-
Section 3: Step-by-Step Experimental Protocols
Protocol 1: Recommended Storage and Handling of 3-Ethenylazetidine
-
Inhibitor Addition: Upon receiving or purifying 3-ethenylazetidine, immediately add a radical inhibitor. For long-term storage, add BHT or TBC to a concentration of 200-500 ppm.
-
Storage Conditions: Store the inhibited monomer in an amber vial or bottle at 2-8°C.
-
Atmosphere: For maximum stability, flush the headspace of the storage container with an inert gas like argon or nitrogen before sealing.
-
Purity Check: Before use, check the purity by ¹H NMR to ensure no significant oligomerization has occurred during storage. Look for the sharp signals of the vinyl protons and compare their integration to the ring protons. Broadening of signals in the baseline is indicative of polymer formation.
Protocol 2: General Reaction Setup to Minimize Polymerization
This protocol outlines a robust setup for a generic reaction involving 3-ethenylazetidine, assuming an oxygen-sensitive transformation.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove moisture and cooled under a stream of inert gas (N₂ or Ar).
-
Solvent Preparation: Use anhydrous, non-protic solvent from a freshly opened bottle or one that has been appropriately dried and distilled.
-
Inhibitor Selection: For this inert-atmosphere setup, choose an oxygen-independent inhibitor like 4-Hydroxy-TEMPO .
-
Reaction Assembly: a. Assemble the reaction flask, condenser, and addition funnels under a positive pressure of inert gas. b. Charge the flask with the solvent and the selected radical inhibitor (e.g., 4-Hydroxy-TEMPO, ~100 ppm). c. Add 3-ethenylazetidine to the flask. d. Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath. e. Wrap the entire apparatus in aluminum foil to protect it from light. f. Commence the slow, dropwise addition of other reagents.
-
Monitoring: Monitor the reaction's progress using a suitable technique (TLC, GC, LC-MS). Note any changes in viscosity.
Section 4: Troubleshooting and Analysis
Q5: How can I detect if unwanted polymerization is occurring?
Early detection is key to salvaging an experiment. Be vigilant for the following signs:
-
Visual Observation: A noticeable increase in the viscosity of the reaction mixture, sometimes leading to a gel-like consistency or the precipitation of a white solid.
-
¹H NMR Spectroscopy: In a reaction aliquot, the sharp, well-resolved peaks of the monomer will decrease, while broad, poorly defined signals will appear, typically in the aliphatic region, indicating polymer formation.
-
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the most definitive method. An aliquot of the reaction mixture can be analyzed to show the appearance of higher molecular weight species (oligomers and polymers) alongside the monomer peak.[13][14]
Q6: My reaction failed due to polymerization. What are the likely causes?
Use the following decision tree to diagnose the potential failure mode.
Caption: Troubleshooting workflow for polymerization issues.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. Controlled radical polymerization of vinyl acetate mediated by a vanadium complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization – ScienceOpen [scienceopen.com]
- 7. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iomosaic.com [iomosaic.com]
- 9. mdpi.com [mdpi.com]
- 10. EP0998437A1 - Methods for inhibiting the polymerization of vinyl monomers - Google Patents [patents.google.com]
- 11. Atom Transfer Radical Polymerization of Functionalized Vinyl Monomers Using Perylene as a Visible Light Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development and validation of analytical methods for monomeric and oligomeric migrants from nylon 12 packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.uva.nl [pure.uva.nl]
Technical Support Center: Trifluoroacetic Acid (TFA) in Amine-Related Chemistry
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of trifluoroacetic acid (TFA), a common reagent in peptide synthesis and for the deprotection of amine groups. While highly effective, TFA can participate in or catalyze several side reactions, leading to impurities and reduced yields. This resource is designed to help you navigate these challenges, understand the underlying chemistry, and implement effective solutions in your experimental workflows.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary role of TFA in reactions involving amine substrates?
Trifluoroacetic acid (TFA) is a strong acid commonly used for the removal of acid-labile protecting groups, most notably the tert-butyloxycarbonyl (Boc) group from amines.[1] The mechanism involves protonation of the Boc group's carbonyl oxygen, which leads to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate that rapidly decarboxylates to yield the free amine.[1][2][3] Due to its volatility, excess TFA is readily removed, simplifying product isolation.[1]
Q2: What is trifluoroacetylation, and when does it occur?
Trifluoroacetylation is the formation of a trifluoroacetamide by the reaction of an amine with a trifluoroacetylating agent. While TFA itself is a carboxylic acid and generally not reactive enough to acylate a free amine directly, this side reaction can become a concern, particularly during subsequent coupling steps if residual TFA is present. Some users have reported the formation of a trifluoroacetylated amine side product during amide coupling reactions when the amine is used as its TFA salt.[4][5] However, others note that the low nucleophilicity of the trifluoroacetate anion makes this a rare event.[5] The use of trifluoroacetic anhydride (TFAA), a much more reactive agent, is intentionally used to protect amines as trifluoroacetamides.[6][7]
Q3: Which amino acid residues are most susceptible to side reactions during TFA treatment?
Amino acids with nucleophilic side chains are particularly vulnerable to modification by reactive carbocations (e.g., tert-butyl cations) generated during TFA-mediated deprotection.[8] These include:
-
Tryptophan (Trp): The indole ring is highly susceptible to alkylation.[8]
-
Methionine (Met): The thioether side chain can be alkylated or oxidized.[8]
-
Cysteine (Cys): The free thiol group is prone to alkylation, such as S-tert-butylation.[8]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[8]
Q4: How can I remove the trifluoroacetyl (TFAc) group from an amine?
The trifluoroacetyl group is generally stable but can be removed under specific conditions. Mild basic hydrolysis can be used, although care must be taken if other base-labile functional groups, such as esters, are present in the molecule.[9] For resin-bound peptides, sodium borohydride in a mixed ethanol/tetrahydrofuran solvent system has been reported for the removal of the TFAc group.[10] Solvolysis in alcohols like methanol or ethanol under mild conditions can also cleave the TFAc group.[6][11][12]
Q5: Is the amide bond stable in the presence of TFA?
Generally, native amide bonds are exceptionally stable in neat TFA, which is why it's a standard reagent for cleaving peptides from solid supports.[13][14][15] However, the stability can be compromised in structurally unique cases. For instance, certain non-natural amino acids can introduce strain or unusual electronic properties that render the adjacent amide bond susceptible to cleavage even with dilute TFA (5-20%).[13][14]
II. Troubleshooting Guide
This section addresses common problems encountered during experiments involving TFA and amine substrates, offering potential causes and actionable solutions.
Problem 1: Incomplete Boc Deprotection
-
Symptom: Analytical data (e.g., LC-MS, NMR) shows the presence of starting material after the deprotection step.
-
Potential Causes:
-
Insufficient TFA Concentration or Equivalents: The acidity of the reaction medium is not high enough for complete removal.
-
Inadequate Reaction Time or Temperature: The reaction has not been allowed to proceed to completion.[16][17]
-
Steric Hindrance: The Boc-protected amine is sterically hindered, slowing down the deprotection rate.[16][17]
-
-
Solutions:
Problem 2: Observation of Unexpected Side Products (Alkylation)
-
Symptom: Mass spectrometry reveals adducts corresponding to the addition of protecting group fragments (e.g., +56 Da for tert-butylation) to sensitive residues.
-
Potential Cause: Reactive carbocations, primarily the tert-butyl cation generated from Boc group cleavage, electrophilically attack nucleophilic side chains of amino acids like Trp, Met, Cys, and Tyr.[8]
-
Solution: The Use of Scavengers
Table 1: Common Scavengers and Their Applications
| Scavenger | Target Residues/Side Reactions | Typical Concentration in "Cleavage Cocktail" | Reference(s) |
| Triisopropylsilane (TIS) | General purpose, effective against tert-butyl cations. | 2.5% - 5% | [16] |
| Water (H₂O) | General purpose, acts as a proton source and helps suppress side reactions. | 2.5% - 5% | [16] |
| Thioanisole | Protects Trp and Met from oxidation and alkylation. | 5% | [18][19] |
| 1,2-Ethanedithiol (EDT) | Protects Cys from alkylation. | 2.5% | [16][18][19] |
| Phenol | Protects Tyr from alkylation. | 5% | [18][19] |
| Dimethyl Sulfide (DMS) | Reduces methionine sulfoxide back to methionine. | - | [16] |
A widely used and highly effective scavenger mixture for peptides with multiple sensitive residues is Reagent K : 82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, and 2.5% EDT.[18][19]
Problem 3: Formation of Trifluoroacetylated Amine
-
Symptom: Mass spectrometry shows an unexpected +96 Da adduct on a primary or secondary amine after a coupling reaction following TFA deprotection.
-
Potential Causes:
-
Residual TFA in Subsequent Coupling: Incomplete removal of TFA after deprotection can lead to its participation in the subsequent amide bond formation, especially with highly reactive coupling agents.[5]
-
Use of Trifluoroacetic Anhydride (TFAA) Contamination: Although less common, contamination of TFA with TFAA would lead to rapid trifluoroacetylation.
-
-
Solutions:
-
Thorough Removal of TFA: After deprotection, ensure complete removal of TFA by co-evaporation with a solvent like dichloromethane (DCM) or toluene under reduced pressure.[1]
-
Salt Exchange: If the TFA salt is problematic, consider converting it to the HCl or HBr salt by dissolving the residue in a minimal amount of the corresponding acid (aqueous or in an organic solvent) and re-evaporating.
-
In-situ Neutralization: Carefully neutralize the TFA salt with a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) immediately before the coupling reaction. Be precise with the stoichiometry to avoid excess base, which can cause other side reactions.
-
Problem 4: Dehydration of Asparagine (Asn) and Glutamine (Gln)
-
Symptom: Detection of product variants with a mass loss of 18 Da.
-
Potential Cause: The strong acidic conditions of TFA can catalyze the dehydration of the side-chain amides of Asn and Gln to form nitriles.[8]
-
Solution:
-
Milder Cleavage Conditions: If possible, reduce the TFA concentration or reaction time.
-
Protecting Group Strategy: For sensitive sequences, consider using acid-labile side-chain protecting groups for Asn and Gln, such as the trityl (Trt) group.
-
III. Experimental Protocols & Methodologies
Protocol 1: Standard Boc Deprotection with TFA
This protocol is suitable for substrates without highly sensitive amino acid residues.
-
Dissolution: Dissolve the Boc-protected substrate in a suitable solvent like dichloromethane (DCM).
-
Reagent Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% triisopropylsilane (TIS).
-
Deprotection: Add the cleavage cocktail to the dissolved substrate. For solid-phase synthesis, add the cocktail to the resin.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up:
-
For solution-phase, concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM or toluene (3x) to ensure complete removal of residual TFA.[1] The product is typically obtained as the TFA salt.
-
For solid-phase, filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA. Combine the filtrates.
-
-
Precipitation (for peptides): Add the TFA solution dropwise to a large volume of cold diethyl ether to precipitate the peptide.
-
Isolation: Isolate the product by filtration or centrifugation, wash with cold ether, and dry under vacuum.
Protocol 2: Cleavage with "Reagent K" for Sensitive Peptides
This protocol is designed to minimize side reactions for peptides containing Trp, Met, Cys, and Tyr.
-
Reagent Preparation: Prepare "Reagent K" by combining 82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[18][19]
-
Cleavage: Add Reagent K to the peptide-resin.
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Work-up and Isolation: Follow steps 5-7 from Protocol 1.
IV. Diagrams and Workflows
Mechanism of TFA-Mediated Boc Deprotection
Caption: Mechanism of Boc deprotection by TFA.
Troubleshooting Workflow for TFA-Related Side Reactions
Caption: Decision tree for troubleshooting TFA side reactions.
V. References
-
A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. PubMed. --INVALID-LINK--
-
A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Semantic Scholar. --INVALID-LINK--
-
Amine Protection and Deprotection. Master Organic Chemistry. --INVALID-LINK--
-
Anyone ever ran an amide coupling reaction using the TFA salt of the amine? Reddit. --INVALID-LINK--
-
Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis. Benchchem. --INVALID-LINK--
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. --INVALID-LINK--
-
Boc Removals with TFA in Peptide Synthesis. Reddit. --INVALID-LINK--
-
Impact of Trifluoroacetic Acid on Tetraethoxysilane and Amine-Functionalized Tetraethoxysilane Silica Membranes for CO2 Separation. Industrial & Engineering Chemistry Research - ACS Publications. --INVALID-LINK--
-
Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega - ACS Publications. --INVALID-LINK--
-
Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis? ResearchGate. --INVALID-LINK--
-
Peptide Hand Synthesis Part 8: Cleaving. YouTube. --INVALID-LINK--
-
Protection of amine and hydroxyl groups using fluoroacylation. Google Patents. --INVALID-LINK--
-
Scavengers for Boc deprotection to prevent side product formation. Benchchem. --INVALID-LINK--
-
Scavengers for Boc deprotection to prevent side reactions. Benchchem. --INVALID-LINK--
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. --INVALID-LINK--
-
The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. --INVALID-LINK--
-
The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. University of Bath's research portal. --INVALID-LINK--
-
Trifluoroacetylation for amines. Google Patents. --INVALID-LINK--
-
Trifluoroacetamides. Organic Chemistry Portal. --INVALID-LINK--
-
Use of trifluoroacetamide for n-terminal protection. Google Patents. --INVALID-LINK--
-
preventing side reactions during TFA deprotection. Benchchem. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. WO2004076384A2 - Protection of amine and hydroxyl groups using fluoroacylation - Google Patents [patents.google.com]
- 7. Trifluoroacetamides [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 3-Ethenylazetidine Derivatives by Chromatography
Welcome to the technical support center for the chromatographic purification of 3-ethenylazetidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these unique and valuable chemical entities. The inherent basicity, potential for chirality, and reactivity of the strained four-membered ring and vinyl group present specific hurdles that require a nuanced approach to chromatography.
This center provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chromatographic behavior of 3-ethenylazetidine derivatives and strategic approaches to their purification.
Q1: What are the primary chemical properties of 3-ethenylazetidine derivatives that make them challenging to purify by chromatography?
A: The purification challenges stem from a combination of three core properties:
-
Basicity: The nitrogen atom in the azetidine ring is basic (a tertiary amine), with a pKa typically in the range of 8-10. In standard reversed-phase HPLC conditions (pH 2-7), this nitrogen will be protonated, leading to a positive charge. This charged species can interact strongly and undesirably with residual acidic silanol groups on the surface of silica-based stationary phases, causing significant peak tailing.[1][2]
-
Strain & Reactivity: Azetidines are four-membered rings with considerable ring strain.[3] This, combined with the reactive ethenyl (vinyl) group, can make these molecules susceptible to degradation under harsh chromatographic conditions, such as highly acidic mobile phases (pH < 2) or prolonged exposure to certain stationary phases.[4][5]
-
Polarity & Chirality: These are often polar molecules, which can lead to poor retention in reversed-phase chromatography. Furthermore, the 3-position is often a stereocenter, necessitating chiral separation techniques to isolate individual enantiomers, which is critical for pharmaceutical development.[6][7]
Q2: What is "orthogonal chromatography," and why is it critical for confirming the purity of my final compound?
A: Orthogonal chromatography refers to the use of two or more separation methods that rely on different chemical principles or separation mechanisms.[8][9] For example, using a reversed-phase HPLC method (separating based on hydrophobicity) and a supercritical fluid chromatography (SFC) method (separating based on polarity and hydrogen bonding interactions) would be considered an orthogonal approach.
Its importance is paramount for purity confirmation. A compound that appears as a single, sharp peak in one system may be co-eluting with a hidden impurity.[9] Because the second, orthogonal system separates molecules differently, it is highly likely to resolve the target compound from the previously hidden impurity, providing a true assessment of its purity.[10] This is a fundamental concept in pharmaceutical development to ensure the quality and safety of drug candidates.
Q3: My 3-ethenylazetidine derivative is chiral. What is the best strategy for separating the enantiomers?
A: For chiral separations of azetidine derivatives, Supercritical Fluid Chromatography (SFC) is often the technique of choice, though chiral HPLC is also highly effective.[11][12]
-
Supercritical Fluid Chromatography (SFC): SFC typically uses polysaccharide-based chiral stationary phases (CSPs) with a mobile phase of supercritical CO2 and a small amount of an organic modifier (like methanol or ethanol). It offers several advantages:
-
High Efficiency & Speed: The low viscosity of supercritical CO2 allows for faster flow rates and rapid separations.[13]
-
"Green" Technique: It significantly reduces the consumption of organic solvents compared to HPLC.[12]
-
Excellent for Polar & Basic Compounds: SFC is well-suited for the polar and basic nature of azetidines.
-
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC using polysaccharide-derived CSPs (e.g., coated or immobilized cellulose or amylose derivatives) is also a robust method.[7] Method development involves screening different CSPs and mobile phases (normal-phase, polar-organic, or reversed-phase) to find the optimal conditions.[6]
Q4: Should I use normal-phase or reversed-phase chromatography for my initial purification?
A: The choice depends on the polarity of your specific derivative and the nature of the impurities.
-
Reversed-Phase (RP-HPLC): This is the most common technique. It is suitable for moderately polar to nonpolar compounds. However, for highly polar azetidines, retention can be poor. You will also need to actively manage the basicity of the analyte to prevent peak tailing (see Troubleshooting Q1).
-
Normal-Phase (NP-HPLC or Flash Chromatography): This is an excellent choice for polar compounds that are poorly retained in RP-HPLC.[14] It uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/ethyl acetate). Since the azetidine nitrogen can still interact with the acidic silica surface, it is common practice to add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (~0.1%), to the mobile phase to improve peak shape.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Peak Shape Issues
Q1: My peak is showing significant tailing in reversed-phase HPLC. What is causing this and how do I fix it?
A: This is the most common problem for basic compounds like 3-ethenylazetidines. The cause is the interaction between the positively charged (protonated) azetidine nitrogen and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the column packing.[1] This secondary ionic interaction is strong and kinetically slow, resulting in a "tail" as the analyte elutes.
Troubleshooting Workflow: Diagnosing Peak Tailing
Detailed Solutions:
-
Operate at High pH: The most effective solution is often to raise the mobile phase pH to be 1.5-2 units above the pKa of the azetidine nitrogen.[2] At this high pH, the nitrogen is in its neutral, unprotonated form and will not engage in strong ionic interactions. This requires a pH-stable column (e.g., a hybrid or polymer-based C18).
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups. Using these columns minimizes the sites available for interaction.
-
Add a Mobile Phase Modifier:
-
Competing Base: Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, preventing your analyte from interacting with them.[1]
-
Acidic Modifier: While it may seem counterintuitive, adding an acid like trifluoroacetic acid (TFA) or formic acid can sometimes improve peak shape. It ensures all silanol groups are protonated (Si-OH) and acts as an ion-pairing agent with the protonated analyte, creating a more retained, less interactive complex.[15]
-
Q2: My peak is broad or splitting. What should I check?
A: Broad or split peaks can arise from several issues unrelated to silanol interactions.
-
Injection Solvent Mismatch: Dissolving your sample in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile for a gradient starting at 5% acetonitrile) will cause the sample band to spread on the column before the separation begins. Solution: Dissolve your sample in the initial mobile phase composition or a weaker solvent whenever possible.
-
Column Overload: Injecting too much mass onto the column can saturate the stationary phase, leading to broad, often fronting, peaks. Solution: Reduce the injection volume or sample concentration.
-
Column Degradation: A void (a channel) at the head of the column can cause the sample to travel through two different paths, resulting in a split or broad peak. This can happen from pressure shocks or operating at a pH outside the column's stable range.[16][17] Solution: Replace the column and use a guard column to protect the analytical column.[18]
-
On-Column Degradation: The compound may be unstable under the analytical conditions, leading to the appearance of degradation products during the run. Solution: Try milder conditions, such as using formic acid instead of TFA, or lowering the column temperature.[4]
Problem: Recovery and Retention Issues
Q3: My compound is not retained on my C18 column, eluting at or near the void volume. How can I increase retention?
A: This is common for small, polar molecules.
-
Use a Less Retentive Stationary Phase: Switch to a column with a different selectivity, such as one with an embedded polar group (e.g., a C18 with an embedded amide or carbamate) or a phenyl-hexyl phase. These offer alternative interactions for polar analytes.
-
Use 100% Aqueous Mobile Phase: Ensure your C18 column is "aqueous stable" (often designated AQ). Standard C18 phases can undergo "phase collapse" in highly aqueous conditions, leading to a dramatic loss of retention.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. It uses a polar stationary phase (like bare silica or a diol phase) with a high-organic mobile phase (e.g., >80% acetonitrile). Water acts as the strong, eluting solvent.
-
Use Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid for bases) to the mobile phase can form a neutral, hydrophobic complex with your protonated azetidine, significantly increasing its retention on a C18 column.
Q4: I have low recovery of my compound after preparative chromatography. Where could it have gone?
A: Low recovery can be due to chemical or physical loss.
-
Irreversible Adsorption: Your compound may be sticking irreversibly to active sites on the column. This is more common with lower-quality silica in flash chromatography. Pre-treating the column or adding a modifier to the mobile phase can help.
-
Degradation: As mentioned, the compound may be degrading on the column. An LC-MS analysis of the collected fractions can help identify degradation products.
-
Incomplete Elution: If the gradient is not strong enough, highly retained impurities (or your compound itself) may remain on the column. Solution: Always include a high-organic "wash" step at the end of your gradient to strip everything from the column.
-
Fraction Collection Errors: Ensure your fraction collector is triggered correctly and the delay volume is properly set. A small peak volume can be missed if the settings are not optimized.
Part 3: Experimental Protocols & Data
Protocol 1: General Method Development for RP-HPLC Purification
This protocol outlines a systematic approach to developing a purification method for a novel 3-ethenylazetidine derivative.
Objective: To achieve a baseline separation of the target compound from its major impurities with good peak shape.
Step-by-Step Methodology:
-
Initial Scouting (Analytical Scale):
-
Column: Use a modern, high-purity, end-capped C18 column (e.g., 50 x 2.1 mm, <3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: Start with a fast scouting gradient (e.g., 5% to 95% B in 5 minutes).
-
Detection: UV (e.g., 220 nm and 254 nm) and Mass Spectrometry (MS) to identify the target peak.
-
-
Analyze Scouting Run:
-
Assess peak shape. If tailing is observed, switch to a mobile phase system with 0.1% trifluoroacetic acid (TFA) or a buffered high-pH system (e.g., 10 mM ammonium bicarbonate, pH 10) if you have a pH-stable column.
-
Determine the approximate elution percentage of your target compound.
-
-
Gradient Optimization:
-
Based on the scouting run, create a shallower, more focused gradient around the elution point of your target. For example, if it eluted at 60% B on the fast gradient, a new gradient might be 45% to 75% B over 10-15 minutes.
-
The goal is to achieve a resolution (Rs) of >1.5 between the target and its nearest impurities.
-
-
Scale-Up to Preparative Chromatography:
-
Use a column with the same stationary phase chemistry but a larger diameter (e.g., 250 x 21.2 mm).
-
Adjust the flow rate and gradient time based on the column dimensions to maintain the same linear velocity. (Calculators for this are widely available).
-
Calculate the column loading capacity to avoid overloading. Perform a loading study by injecting increasing amounts of the sample until resolution begins to degrade.
-
-
Post-Purification:
-
Combine pure fractions and confirm purity using an orthogonal analytical method (e.g., SFC or HILIC).
-
Remove the solvent via lyophilization (for water/acetonitrile) or rotary evaporation.
-
Data Summary Table
The following table provides recommended starting points for various chromatographic techniques tailored for 3-ethenylazetidine derivatives.
| Technique | Stationary Phase (Column) | Typical Mobile Phase | Key Modifier(s) | Best For... |
| Reversed-Phase HPLC | C18, Phenyl-Hexyl (pH stable) | Water / Acetonitrile or Methanol | 0.1% TFA, 0.1% Formic Acid, or 10 mM Ammonium Bicarbonate (pH 9-10) | General purpose purification, resolving nonpolar to moderately polar impurities. |
| Normal-Phase Flash | Silica Gel, Alumina | Hexane / Ethyl Acetate or Dichloromethane / Methanol | 0.1 - 1.0% Triethylamine (TEA) | Crude purification of polar compounds, removing nonpolar impurities. |
| HILIC | Bare Silica, Diol, Amide | Acetonitrile / Water | 0.1% Formic Acid or 10 mM Ammonium Acetate | Purification of very polar compounds not retained by RP-HPLC. |
| Chiral SFC | Polysaccharide-based CSPs (e.g., Chiralpak® series) | Supercritical CO₂ / Methanol or Ethanol | 0.1% Diethylamine (DEA) for basic compounds | Enantiomer separation.[11] |
Purification Strategy Decision Tree
By understanding the unique chemical nature of 3-ethenylazetidine derivatives and applying these systematic troubleshooting and method development strategies, researchers can overcome common purification hurdles to isolate their target compounds with high purity and efficiency.
References
- 1. hplc.eu [hplc.eu]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ICH guidance in practice: establishment of inherent stability of secnidazole and development of a validated stability-indicating high-performance liquid chromatographic assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. santaisci.com [santaisci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Supercritical Fluid Chromatography as a sustainable tool for large scale purification - ACS Green Chemistry [gcande.digitellinc.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Column chromatography - Wikipedia [en.wikipedia.org]
- 15. agilent.com [agilent.com]
- 16. moravek.com [moravek.com]
- 17. phenomenex.com [phenomenex.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: A Researcher's Guide to Handling 3-Ethenylazetidine Trifluoroacetate
Welcome to the technical support center for 3-Ethenylazetidine Trifluoroacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet sensitive building block. As a hygroscopic compound, its proper handling is paramount to ensure experimental success and reproducibility. This document provides in-depth, experience-driven advice in a question-and-answer format to address the common challenges and questions that may arise during its use.
Section 1: Understanding the Compound - FAQs
This section addresses the fundamental properties of 3-Ethenylazetidine Trifluoroacetate that are critical for its correct handling.
Q1: What is 3-Ethenylazetidine Trifluoroacetate and why is it used?
A1: 3-Ethenylazetidine Trifluoroacetate is a small, strained heterocyclic compound featuring a reactive vinyl group. The azetidine ring is a valuable scaffold in medicinal chemistry, and the ethenyl (vinyl) group provides a versatile handle for a variety of chemical transformations, such as Michael additions, olefin metathesis, and polymerizations. It is supplied as a trifluoroacetate salt to improve its stability and handling characteristics compared to the freebase form.
Q2: What does 'hygroscopic' mean in the context of this compound?
A2: 'Hygroscopic' means that 3-Ethenylazetidine Trifluoroacetate has a strong tendency to absorb moisture from the surrounding atmosphere. Trifluoroacetate salts, in general, are known to be hygroscopic. This absorbed water can compromise the integrity of the compound, leading to potential degradation and affecting the accuracy of weighing for reactions.
Q3: What are the primary stability concerns with 3-Ethenylazetidine Trifluoroacetate?
A3: The primary stability concerns are twofold:
-
Hydrolysis of the Azetidinium Salt: The four-membered azetidine ring is strained. In the presence of water, particularly under basic conditions, the azetidinium salt is susceptible to hydrolysis, which can lead to ring-opening and the formation of unwanted byproducts.[1]
-
Uncontrolled Polymerization: The vinyl group is reactive and can undergo polymerization. While often a desired reaction under controlled conditions, accidental exposure to initiators or catalysts, which can sometimes be facilitated by the presence of moisture, can lead to uncontrolled polymerization of the material. Cationic polymerization of vinyl monomers, in particular, can be sensitive to the presence of water.[2]
Section 2: Storage and Handling Protocols
Proper storage and handling are the first line of defense against the challenges posed by a hygroscopic reagent.
Q4: How should I store 3-Ethenylazetidine Trifluoroacetate upon receipt?
A4: Immediately upon receipt, the compound should be stored in a tightly sealed container in a desiccator or a dry box with a suitable desiccant such as anhydrous calcium sulfate (Drierite®) or silica gel. For long-term storage, keeping it at a reduced temperature (2-8 °C) in an inert atmosphere (argon or nitrogen) is recommended to minimize degradation.
| Storage Condition | Recommendation | Rationale |
| Container | Original, tightly sealed vial | Minimizes exposure to atmospheric moisture. |
| Environment | Desiccator or Dry Box | Provides a low-humidity environment. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents both moisture and oxygen-mediated degradation. |
| Temperature | 2-8 °C | Slows down potential degradation pathways. |
Q5: I need to weigh out the compound for a reaction. What is the best practice to avoid moisture absorption?
A5: Weighing a hygroscopic compound requires speed and a controlled environment. The ideal method is to handle and weigh the compound inside a glovebox with a dry, inert atmosphere. If a glovebox is not available, the following "swift handling" protocol should be followed:
Experimental Protocol: Swift Weighing of Hygroscopic Reagents
-
Preparation: Have all necessary items ready before opening the main container: a pre-weighed receiving flask with a septum, a clean and dry spatula, and a nitrogen or argon line with a needle.
-
Inert Atmosphere: Purge the receiving flask with a gentle stream of inert gas.
-
Equilibration: Allow the container of 3-Ethenylazetidine Trifluoroacetate to warm to room temperature before opening to prevent condensation of moisture onto the cold compound.
-
Transfer: Open the container for the briefest time possible. Quickly transfer an approximate amount of the compound to the receiving flask.
-
Sealing: Immediately reseal the main container and the receiving flask.
-
Final Weighing: Weigh the sealed receiving flask to determine the exact amount of compound transferred.
-
Purging: Before storing the main container, it is good practice to flush the headspace with a dry, inert gas.
Section 3: Troubleshooting Experimental Issues
This section provides guidance on identifying and resolving common problems encountered during experiments with 3-Ethenylazetidine Trifluoroacetate.
Q6: My reaction yield is consistently low. Could moisture be the culprit?
A6: Yes, moisture is a likely cause of low yields. Absorbed water can lead to several problems:
-
Inaccurate Stoichiometry: If the compound has absorbed a significant amount of water, the actual mass of the reagent will be less than the weighed mass, leading to an incorrect molar ratio in your reaction.
-
Reagent Degradation: As mentioned, water can cause the hydrolysis and ring-opening of the azetidinium salt, reducing the amount of active reagent available for your desired transformation.[1]
-
Side Reactions: The presence of water can promote unwanted side reactions, consuming your starting material and complicating purification.
Troubleshooting Steps:
-
Dry the Reagent: If you suspect water contamination, you can try drying a small amount of the compound under high vacuum for several hours before use.
-
Use Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through an activated alumina column).
-
Inert Atmosphere: Run your reaction under a strict inert atmosphere (argon or nitrogen) to prevent the ingress of atmospheric moisture during the experiment.
Q7: I am seeing unexpected peaks in my ¹H NMR spectrum. How can I identify water contamination and potential degradation products?
A7: Water contamination will typically appear as a broad singlet in your ¹H NMR spectrum. The chemical shift of this peak is highly dependent on the solvent used. In deuterated chloroform (CDCl₃), it often appears around 1.5-1.6 ppm, while in dimethyl sulfoxide-d₆ (DMSO-d₆), it is usually found around 3.3 ppm.
Degradation of 3-Ethenylazetidine Trifluoroacetate due to hydrolysis would likely result in the formation of a ring-opened product. This would lead to the appearance of new signals in the NMR spectrum, particularly a new alcohol proton (broad singlet) and changes in the chemical shifts and splitting patterns of the protons adjacent to the newly formed hydroxyl and amino groups.
Workflow for Investigating Contamination/Degradation:
Caption: Decision workflow for troubleshooting unexpected experimental results.
Q8: My material seems to have become a sticky solid or an oil. What happened?
A8: This is a strong indication of significant water absorption. Highly hygroscopic compounds can absorb so much water that they begin to dissolve in it, a phenomenon known as deliquescence. This can also be a sign of polymerization, where the individual molecules have started to link together, changing the physical properties of the material. In either case, the reagent is likely compromised and should not be used in reactions where high purity and accurate stoichiometry are required.
Section 4: Advanced Topics and Best Practices
Q9: Are there any specific reaction conditions to be mindful of when using 3-Ethenylazetidine Trifluoroacetate?
A9: Yes. Given its structure, be mindful of the following:
-
Basicity: Avoid strong, non-hindered bases in your reaction mixture unless they are intended to deprotonate the azetidinium salt to the freebase in situ for a specific purpose. The freebase is generally less stable.
-
Nucleophiles: Be aware that the azetidine ring is susceptible to nucleophilic attack, which can lead to ring-opening. This is a known reactivity pathway for azetidinium salts.[1]
-
Temperature: While many reactions require heating, prolonged exposure to high temperatures can promote decomposition or unwanted polymerization. It is advisable to monitor the reaction progress closely and use the lowest effective temperature.
Q10: Can I prepare a stock solution of 3-Ethenylazetidine Trifluoroacetate?
A10: Preparing a stock solution can be a good way to minimize repeated handling of the hygroscopic solid. However, the stability of the compound in solution is crucial.
Protocol for Preparing and Storing a Stock Solution
-
Solvent Selection: Choose a dry, aprotic solvent in which the compound is soluble and stable. Dichloromethane or acetonitrile are often suitable choices.
-
Preparation: Prepare the solution under an inert atmosphere using the "swift weighing" technique described earlier.
-
Storage: Store the stock solution in a sealed vial with a septum, under an inert atmosphere, and at a low temperature (e.g., -20 °C).
-
Validation: Before use, especially after prolonged storage, it is wise to run a quick purity check, for example, by TLC or ¹H NMR on a small aliquot.
Visualizing the Handling Workflow:
Caption: Recommended workflow for handling 3-Ethenylazetidine Trifluoroacetate.
By adhering to these guidelines, researchers can mitigate the challenges associated with the hygroscopic nature of 3-Ethenylazetidine Trifluoroacetate and unlock its full potential in their synthetic endeavors.
References
- 1. The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. On the limitations of cationic polymerization of vinyl monomers in aqueous dispersed media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yields in Azetidine Functionalization
Welcome to the Technical Support Center for azetidine functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis and functionalization of azetidine-containing molecules. The unique strain and reactivity of the four-membered azetidine ring, while synthetically advantageous, can often lead to unexpected outcomes and low yields. This resource aims to provide not only solutions but also the underlying chemical principles to empower you to rationalize and overcome these synthetic hurdles.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
Low yields in azetidine functionalization are rarely due to a single factor. A systematic, mechanistically informed approach to troubleshooting is crucial for efficiently identifying and resolving the root cause.
Q1: My intramolecular cyclization to form the azetidine ring is giving a low yield. What are the likely causes and how can I address them?
Low yields in intramolecular cyclization are a frequent challenge, often stemming from competing side reactions or suboptimal reaction conditions.
Causality-Driven Troubleshooting:
-
Competing Intermolecular Reactions: At high concentrations, the reactive ends of your precursor may react with other molecules rather than cyclizing, leading to dimers or polymers.
-
Solution: Employ high dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period. This favors the intramolecular pathway by maintaining a low instantaneous concentration of the substrate.
-
-
Poor Leaving Group: The rate-determining step in many cyclizations is the nucleophilic displacement of a leaving group. If this group is not sufficiently reactive, the reaction will be slow, allowing side reactions to dominate.
-
Solution: Convert hydroxyl groups to better leaving groups such as tosylates (Ts), mesylates (Ms), or triflates (Tf). If using a halide, consider an in situ Finkelstein reaction to convert it to a more reactive iodide.
-
-
Side Reactions (e.g., Elimination): Strong, non-nucleophilic bases can promote elimination reactions, especially with sterically hindered substrates, competing with the desired substitution reaction.
-
Solution: Screen a variety of bases with differing steric bulk and basicity. For instance, if you are using a strong, hindered base like DBU, consider a weaker base or a nucleophilic base that is less likely to induce elimination.
-
-
Inappropriate Solvent: The solvent plays a critical role in stabilizing transition states and influencing reaction rates.
-
Solution: For SN2-type cyclizations, polar aprotic solvents like DMF or DMSO can accelerate the reaction. A systematic solvent screen is often a worthwhile endeavor.
-
Experimental Protocol: Screening Lewis Acid Catalysts for Azetidine Formation from a cis-3,4-Epoxy Amine
This protocol provides a general method for screening various Lewis acid catalysts for the synthesis of 3-hydroxyazetidines, a common route to functionalized azetidines.
Materials:
-
cis-3,4-epoxy amine substrate
-
Anhydrous 1,2-dichloroethane (DCE)
-
Lewis acid catalysts for screening (e.g., La(OTf)₃, Sc(OTf)₃)
-
Inert gas (Argon or Nitrogen)
-
Standard, oven-dried glassware for reactions under reflux
-
Saturated aqueous NaHCO₃ solution
-
Drying agent (e.g., Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the cis-3,4-epoxy amine substrate (1.0 eq).
-
Dissolve the substrate in anhydrous DCE to a concentration of approximately 0.2 M.
-
Add the Lewis acid catalyst (e.g., 5 mol%) to the solution at room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to isolate the azetidine product.
-
Characterize the product and determine the yield and regioselectivity via NMR spectroscopy.
Q2: I am observing the formation of a five-membered ring (pyrrolidine) instead of the desired four-membered azetidine. How can I improve regioselectivity?
The formation of a pyrrolidine ring instead of an azetidine is a common regioselectivity issue, particularly in the cyclization of epoxy amines. This is governed by Baldwin's rules, where the 5-endo-tet cyclization to form a pyrrolidine can compete with the 4-exo-tet cyclization to form an azetidine.
Key Factors Influencing Regioselectivity:
-
Catalyst Choice: The Lewis acidity and coordination geometry of the catalyst can significantly influence the regioselectivity of the epoxide opening. Lanthanum triflate (La(OTf)₃) has been shown to be highly effective in promoting C3-selective aminolysis of cis-3,4-epoxy amines, favoring the formation of the azetidine ring. In contrast, some other Lewis acids may show lower selectivity.
-
Substrate Stereochemistry: The stereochemistry of the starting material is crucial. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, cis-epoxides strongly favor the formation of azetidines, while trans-epoxides tend to yield pyrrolidines.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity in azetidine synthesis.
Q3: My C-H functionalization reaction on the azetidine ring is sluggish and gives low yields. What should I consider?
Direct C-H functionalization of azetidines is a powerful tool but often requires careful optimization. Low yields can be attributed to catalyst deactivation, incorrect ligand choice, or suboptimal reaction conditions.
Expert Insights for Optimization:
-
Catalyst and Ligand System: For palladium-catalyzed C-H arylations, the choice of ligand is critical for modulating the reactivity and selectivity of the catalyst. The ligand influences the electronic and steric environment of the metal center, which in turn affects the efficiency of C-H activation and reductive elimination. A screening of different ligands (e.g., phosphine-based, N-heterocyclic carbene-based) is highly recommended.
-
Directing Group Strategy: Many successful C-H functionalization reactions on saturated heterocycles employ a directing group to bring the catalyst into proximity with the target C-H bond. If you are not using a directing group, consider installing one on the azetidine nitrogen. If you are using one, ensure it is robust under the reaction conditions and is positioned to favor activation at the desired position.
-
Reaction Conditions:
-
Temperature: C-H activation often has a high activation energy, so increasing the reaction temperature may improve yields.
-
Solvent: The solvent can impact the solubility of the catalyst and reagents, as well as the stability of intermediates. A solvent screen is advisable.
-
Additives: In some cases, additives such as silver salts can act as oxidants or halide scavengers, improving catalyst turnover.
-
Q4: I am observing significant ring-opening of my azetidine product. How can I improve its stability?
The inherent ring strain of azetidines makes them susceptible to ring-opening, particularly under acidic or nucleophilic conditions.
Strategies to Enhance Azetidine Stability:
-
Protecting Groups: The choice of the N-protecting group is paramount. Electron-withdrawing groups can decrease the nucleophilicity of the nitrogen, making the ring less prone to protonation and subsequent nucleophilic attack. However, very strong electron-withdrawing groups can also activate the ring towards other modes of decomposition. The Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) groups are commonly used and offer a good balance of stability and ease of removal.
| Protecting Group | Stability to Acid | Stability to Base | Removal Conditions |
| Boc | Labile | Stable | Strong Acid (e.g., TFA) |
| Cbz | Stable | Stable | Hydrogenolysis |
| Tosyl | Very Stable | Very Stable | Harsh Reductive or Acidic Conditions |
-
pH Control: Avoid strongly acidic conditions during workup and purification. If your molecule has a basic handle elsewhere, consider its pKa and the potential for intramolecular acid-base reactions that could promote ring opening.
-
Nucleophile Compatibility: Be mindful of the nucleophiles used in subsequent reaction steps. Strong nucleophiles can lead to undesired ring-opening. If a strong nucleophile is required, consider strategies to temporarily increase the steric hindrance around the azetidine ring.
Mechanism of Acid-Mediated Ring Opening
Caption: Simplified mechanism of acid-mediated azetidine ring-opening.
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to monitor my azetidine functionalization reaction and identify byproducts?
A: A combination of Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal.
-
TLC: Provides a quick and easy way to monitor the consumption of starting materials and the formation of products.
-
LC-MS: Is invaluable for tracking the masses of all components in the reaction mixture, helping to identify potential side products such as dimers, polymers, or ring-opened species.
-
NMR: Is essential for the unambiguous structural characterization of the desired product and any isolated byproducts. ¹H and ¹³C NMR will confirm the connectivity, and 2D NMR techniques (like COSY and HSQC) can be used for more complex structures.
Q: Are there any "green" or more sustainable approaches to azetidine functionalization?
A: Yes, the field is evolving towards more sustainable methods. Photoredox catalysis, for example, utilizes visible light to drive reactions under mild conditions, often with high selectivity. This can reduce the need for harsh reagents and high temperatures. Additionally, the use of more benign solvents and catalytic systems with high turnover numbers contributes to more sustainable synthetic routes.
Q: I am working on a late-stage functionalization of a complex molecule containing an azetidine moiety. What are the key considerations?
A: Late-stage functionalization requires careful consideration of chemoselectivity.
-
Protecting Groups: Ensure that any protecting groups on your azetidine and elsewhere in the molecule are compatible with the planned reaction conditions.
-
Reaction Mildness: Choose reactions that proceed under mild conditions to avoid degradation of your complex substrate. Photoredox-catalyzed reactions are often well-suited for this purpose.
-
Steric Hindrance: The steric environment around the azetidine ring in a complex molecule can significantly impact reactivity. You may need to screen a wider range of catalysts and ligands to find a system that can overcome steric hindrance.
Technical Support Center: Removal of Trifluoroacetic Acid from Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the critical process of removing trifluoroacetic acid (TFA) from reaction mixtures, with a special focus on synthetic peptides and small molecules. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during this essential purification step.
Frequently Asked Questions (FAQs)
Q1: What is trifluoroacetic acid (TFA) and why is it so commonly found in my samples?
Trifluoroacetic acid (TFA) is a strong organic acid (pKa ~0.23) that is structurally similar to acetic acid but with significantly increased acidity due to the electron-withdrawing fluorine atoms.[1] It is widely used in organic synthesis and biochemistry for several key reasons:
-
Solid-Phase Peptide Synthesis (SPPS): TFA is the standard reagent for cleaving synthesized peptides from the solid-phase resin and simultaneously removing acid-labile protecting groups (like Boc-).[2][3]
-
Reversed-Phase HPLC: It is a highly effective ion-pairing agent used in mobile phases for purifying peptides and other molecules.[2][4] It pairs with positively charged residues on the analyte, neutralizing their charge and improving chromatographic peak shape and resolution.[5]
-
Organic Reactions: TFA serves as a versatile and potent acid catalyst for various chemical transformations, including deprotections, rearrangements, and condensations.[6]
Because of its role in these common procedures, synthetic products, especially peptides, are often isolated as their TFA salts.[1][7]
Q2: Why is the removal of residual TFA so critical for my experiments?
While essential for synthesis and purification, residual TFA can be highly detrimental to downstream applications. The necessity for its removal stems from several factors:
-
Biological Activity Interference: Even trace amounts of TFA can significantly impact biological assays. It has been shown to be cytotoxic to cells, with some studies observing effects at concentrations as low as 10 nM.[1][8] It can inhibit cell proliferation, alter enzyme kinetics, and interfere with receptor-ligand binding studies.[1][7][9]
-
Alteration of Physicochemical Properties: As a counterion, TFA binds to positively charged sites on molecules (e.g., arginine, lysine, histidine side chains and N-termini in peptides).[1] This can alter the compound's conformation, solubility, and aggregation properties, potentially masking its true biological function.[7][9]
-
Analytical Interference: TFA can cause ion suppression in mass spectrometry, complicating analysis.[5][7] It also has a strong infrared absorption band that can interfere with structural analysis by FT-IR.[10]
-
In Vivo Applications: For any therapeutic or preclinical development, TFA is considered toxic and immunogenic, making its removal mandatory.[1][2] Regulatory guidelines for Active Pharmaceutical Ingredients (APIs) often require TFA levels below 0.1%.[1]
Q3: What are the main challenges in removing TFA completely?
Complete removal of TFA is challenging because it's not just a simple solvent impurity. The primary difficulties are:
-
Strong Ion Pairing: TFA forms stable, non-covalent salts with basic functional groups (e.g., amines) on the target molecule.[10][11] Simple evaporation or lyophilization will remove free, volatile TFA but leaves the ionically bound TFA salt behind.[2][10]
-
Azeotrope Formation: TFA forms a high-boiling azeotrope with water (boiling point ~105 °C), making its removal from aqueous solutions by simple evaporation inefficient.[12]
-
Compound Stability: Aggressive removal techniques can sometimes degrade the target compound, particularly complex peptides or sensitive small molecules.
Method Selection Guide
Choosing the right TFA removal strategy depends on the properties of your compound, the scale of your work, and the required final purity. The following flowchart and table provide a guide to selecting the most appropriate method.
Caption: Decision tree for selecting a TFA removal method.
Comparison of Common TFA Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| TFA/HCl Salt Exchange | Displacement of TFA with a stronger acid (HCl), followed by removal of volatile TFA via lyophilization.[10][13] | Gold standard for biological applications; highly effective; produces biocompatible HCl salt.[1] | Requires multiple cycles; compound must be stable to HCl and lyophilization; can be time-consuming.[14] | Peptides and molecules for cell-based assays, in vivo studies, and API development.[1] |
| Ion-Exchange Chromatography | Anion-exchange resin binds TFA while the positively charged compound passes through or is captured and eluted with a different counterion (e.g., acetate).[9] | High purity; can exchange TFA for various counterions (e.g., acetate); effective for hydrophilic compounds.[2] | Can be lower yield; requires specific resins and chromatographic setup; more complex than other methods.[2] | Hydrophilic peptides or compounds not stable in strong acid; when an acetate salt is desired.[2][15] |
| Solid-Phase Extraction (SPE) | Utilizes a stationary phase (e.g., polymeric or silica-based) to either retain the compound while washing away TFA or retain the TFA while the compound elutes.[16] | Fast and simple; amenable to high-throughput applications; can yield a free-base compound.[16] | Potential for compound loss on the stationary phase; may not be as thorough as ion exchange. | Rapid free-basing of compound libraries; purification of organic-soluble compounds.[16] |
| Azeotropic Distillation | Co-evaporation with a solvent like toluene or methanol to remove TFA as a lower-boiling azeotrope or as its volatile methyl ester.[17][18] | Effective for removing bulk TFA from organic reaction mixtures; relatively simple setup (rotary evaporator). | May not remove ionically bound TFA completely; requires compound to be stable to heating; residual toluene can be an issue. | Post-reaction workup of small organic molecules.[17] |
| Liquid-Liquid Extraction (LLE) / Aqueous Wash | Neutralization of TFA with a mild aqueous base (e.g., NaHCO₃) and extraction of the free-base compound into an organic solvent.[19] | Simple and fast for organic-soluble compounds; removes TFA effectively. | Only suitable for compounds soluble in water-immiscible organic solvents and stable to basic pH. | Workup of hydrophobic small molecules after synthesis. |
Troubleshooting Guide
Problem 1: After lyophilization for HCl exchange, my mass spec still shows a +114 Da adduct. Why?
Possible Cause: The peak at M+114 corresponds to a TFA adduct, indicating incomplete removal. This is a common issue, as TFA can be stubbornly bound to positively charged residues.[20]
Troubleshooting Steps:
-
Increase the Number of Cycles: For many peptides, a single lyophilization cycle is insufficient. Repeat the process of dissolving the peptide in the HCl solution, freezing, and lyophilizing for a total of 2-3 cycles.[2][14] Some particularly stubborn cases may require more.
-
Verify Full Dissolution: Ensure the peptide is fully dissolved in the aqueous HCl solution before each freeze-drying cycle. Incomplete dissolution prevents effective counterion exchange.
-
Check HCl Concentration: The final HCl concentration should be between 2 and 10 mM.[2][11] Concentrations that are too low may not be sufficient to displace the TFA, while concentrations that are too high could potentially modify sensitive residues in the peptide.[2]
-
Consider an Alternative Method: If multiple cycles of HCl exchange are ineffective, your compound may bind TFA exceptionally strongly. In this case, ion-exchange chromatography may provide a more complete removal.[9]
Problem 2: My peptide (or small molecule) precipitates during the HCl exchange or neutralization step. What can I do?
Possible Cause: The solubility of your compound is highly dependent on its counterion and the pH of the solution. Changing from a TFA salt to an HCl salt, or neutralizing to a free base, can drastically reduce its solubility, leading to precipitation.
Troubleshooting Steps:
-
Lower the Concentration: Perform the salt exchange or neutralization at a lower compound concentration (e.g., dissolve at 0.5 mg/mL instead of 1 mg/mL) to keep it below its solubility limit.[9]
-
Add an Organic Co-solvent: For hydrophobic compounds, adding a small amount of a compatible organic solvent like acetonitrile to the aqueous HCl solution before lyophilization can help maintain solubility.[20]
-
Switch to Ion-Exchange: If solubility in acidic aqueous solutions is a persistent issue, ion-exchange chromatography is a strong alternative, as the process can often be performed under conditions where the compound remains soluble.[20]
Problem 3: My compound seems to be degrading during the TFA removal process.
Possible Cause: The conditions used for TFA removal (e.g., strong acid, base, or heat) may not be compatible with your target molecule.
Troubleshooting Steps:
-
Avoid Heat: If using evaporation or azeotropic distillation, ensure the temperature is kept as low as possible to avoid thermal degradation. Use a high-vacuum pump and an appropriate cold trap.[6]
-
Use Milder Conditions: If strong acid (HCl) or base (NaOH) causes degradation, switch to a gentler method. Ion-exchange chromatography using a biocompatible buffer system (like acetate) is an excellent choice for sensitive molecules.[15]
-
Use a Scavenger Resin: For base-labile compounds, instead of an aqueous wash, consider using a solid-phase scavenger resin (a basic resin like Amberlyst A-21) to neutralize and remove TFA from an organic solution, which can then be filtered off.[19]
Detailed Experimental Protocols
Protocol 1: TFA/HCl Salt Exchange via Lyophilization (Gold Standard)
This protocol describes the most common and effective method for preparing highly pure samples for biological assays by replacing the TFA counterion with chloride.
Caption: Workflow for TFA/HCl salt exchange via lyophilization.
Materials:
-
Peptide-TFA salt
-
Distilled, deionized water or a suitable buffer (e.g., 50 mM phosphate, 100 mM NaCl)[2][11]
-
100 mM HCl solution
-
Lyophilizer (freeze-dryer)
-
Appropriate glassware and liquid nitrogen
Procedure:
-
Dissolution: Dissolve the peptide-TFA salt in distilled water to a concentration of approximately 1 mg/mL.[2][20] Ensure the peptide is completely dissolved.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[2][20]
-
Incubation: Let the solution stand at room temperature for at least one minute to allow for complete ion exchange.[14][15]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, to ensure a fine, fluffy powder upon lyophilization.[14][15]
-
Lyophilization: Lyophilize the frozen solution overnight, or until all solvent is removed.[2][20]
-
Repeat: For thorough TFA removal, repeat steps 1-5 at least two more times.[2]
-
Final Product: After the final lyophilization, the product is the peptide-HCl salt, ready for quantification and use in experiments.
Protocol 2: TFA/Acetate Exchange using Anion-Exchange Chromatography
This method is ideal for acid-sensitive compounds or when an acetate salt form is desired.
Materials:
-
Peptide-TFA salt
-
Strong anion-exchange resin (e.g., AG 1-X8)
-
Chromatography column
-
1 M Sodium Acetate solution
-
Distilled, deionized water
Procedure:
-
Resin Preparation: Prepare a small column with a strong anion-exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the estimated amount of TFA in the sample.[9][15]
-
Column Equilibration: Equilibrate the column by eluting it with a 1 M solution of sodium acetate.[9][15]
-
Washing: Wash the column thoroughly with several column volumes of distilled water to remove all excess sodium acetate.[9][15]
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it slowly to the top of the prepared column.[9][15]
-
Elution & Collection: Elute the column with distilled water. The peptide, now in its acetate salt form, will elute, while the trifluoroacetate ions remain bound to the resin.[9][20] Collect the fractions containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final, dry peptide acetate salt.[9][15]
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. omizzur.com [omizzur.com]
- 5. High-Sensitivity TFA-free LC-MS for Profiling Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rdworldonline.com [rdworldonline.com]
- 7. benchchem.com [benchchem.com]
- 8. genscript.com.cn [genscript.com.cn]
- 9. benchchem.com [benchchem.com]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 11. lifetein.com [lifetein.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. cypress-international.com [cypress-international.com]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of 3-Ethenylazetidine in Solution
Welcome to the technical support center for 3-ethenylazetidine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. Due to its strained four-membered ring and reactive vinyl group, 3-ethenylazetidine can present stability challenges in solution. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and address these issues, ensuring the integrity of your experiments and the quality of your results.
Section 1: Understanding the Instability of 3-Ethenylazetidine
FAQ 1: My solution of 3-ethenylazetidine has turned yellow and/or I'm observing precipitate formation. What is happening?
This is a common observation and typically indicates two primary degradation pathways: polymerization of the vinyl group and/or acid-catalyzed ring-opening of the azetidine core. The strained nature of the four-membered ring makes it susceptible to cleavage, while the vinyl group is prone to radical-induced polymerization.[1][2]
-
Polymerization: The ethenyl (vinyl) substituent can undergo spontaneous free-radical polymerization, especially in the presence of light, heat, or trace metal impurities.[3][4][5] This process leads to the formation of oligomers or polymers, which may be insoluble in the chosen solvent, resulting in precipitation or a viscous, discolored solution.
-
Ring-Opening: Azetidine rings are susceptible to opening under acidic conditions.[6][7] Protonation of the ring nitrogen increases ring strain and makes it vulnerable to nucleophilic attack, even by weak nucleophiles like water or alcohols present in the solvent system. This can lead to a variety of linear amine byproducts.
Section 2: Troubleshooting Common Experimental Issues
This section addresses specific problems you might encounter during your work with 3-ethenylazetidine and provides actionable solutions.
Issue 1: Degradation During Aqueous Workup
Symptoms:
-
Low recovery of the desired product after extraction.
-
Mass spectrometry data indicating the presence of ring-opened byproducts.
-
Formation of an insoluble solid at the interface of aqueous and organic layers.
Root Cause Analysis: Standard aqueous workups often involve an acidic wash (e.g., with HCl) to remove basic impurities. For 3-ethenylazetidine, this acidic environment can be detrimental. The protonated azetidine nitrogen facilitates nucleophilic attack by water, leading to ring cleavage.[6][7]
Solutions:
-
Avoid Strong Acids: If possible, use a milder acidic wash, such as a saturated ammonium chloride solution, or omit the acidic wash entirely if the impurities are not basic.[7]
-
Minimize Contact Time: If an acidic wash is unavoidable, perform the extraction quickly and at a low temperature (0-5 °C) to reduce the contact time between the azetidine and the acidic aqueous phase.[7]
-
Use a Biphasic System with Caution: Rapid and efficient phase separation is crucial to minimize exposure to the acidic environment.
Issue 2: Decomposition During Chromatographic Purification
Symptoms:
-
Low overall yield after column chromatography.
-
Streaking of the product on the TLC plate.
-
Isolation of fractions containing ring-opened or polymerized byproducts.
Root Cause Analysis: Standard silica gel is inherently acidic and can catalyze the degradation of sensitive compounds like 3-ethenylazetidine.[7] Prolonged exposure to the acidic silica surface during chromatography can trigger the same decomposition pathways seen in acidic workups.
Solutions:
-
Neutralize Silica Gel: Use silica gel that has been pre-treated with a non-nucleophilic base. A common practice is to use an eluent system containing a small amount of triethylamine (e.g., 0.1-1% v/v) to neutralize the acidic sites on the silica.[7]
-
Alternative Stationary Phases: Consider using less acidic stationary phases, such as alumina (basic or neutral) or treated silica gel.
-
Swift Chromatography: Keep the chromatography time as short as possible to minimize contact with the stationary phase.
Experimental Protocol: Neutralization of Silica Gel for Chromatography
-
Prepare your desired eluent system (e.g., ethyl acetate/hexanes).
-
Add triethylamine to the eluent to a final concentration of 0.5% (v/v).
-
Use this triethylamine-containing eluent to prepare the silica gel slurry for packing the column.
-
Equilibrate the packed column with the same eluent before loading your sample.
-
Run the chromatography as usual, collecting and analyzing fractions promptly.
Section 3: Proactive Measures for Enhancing Stability
Preventing degradation is always preferable to addressing it after the fact. The following guidelines will help you maintain the stability of 3-ethenylazetidine in solution.
FAQ 2: What is the optimal pH range for storing and handling 3-ethenylazetidine solutions?
Based on studies of similar azetidine-containing compounds, neutral to slightly basic conditions are optimal for stability. Acidic conditions (low pH) significantly accelerate the rate of ring-opening decomposition.[6] For instance, the stability of some N-substituted azetidines has been shown to be dramatically lower at pH 1.8 compared to pH 7.0.[6]
Recommendation: Maintain the pH of your solutions between 7 and 9. If your reaction conditions are acidic, consider adding the 3-ethenylazetidine at a later stage or at a reduced temperature to minimize its exposure time.
FAQ 3: How can I prevent the polymerization of 3-ethenylazetidine in solution?
The vinyl group of 3-ethenylazetidine is susceptible to free-radical polymerization. To mitigate this, consider the following strategies:
-
Inhibitors: Add a small amount of a polymerization inhibitor to your stock solutions.
-
Inert Atmosphere: Store and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, which can initiate polymerization.[5]
-
Light Protection: Store solutions in amber vials or protect them from light, as UV radiation can trigger polymerization.
-
Temperature Control: Store stock solutions at low temperatures (e.g., -20 °C) to reduce the rate of polymerization.
Table 1: Common Polymerization Inhibitors for Vinyl Monomers
| Inhibitor | Typical Concentration | Notes |
| Hydroquinone (HQ) | 100-1000 ppm | Effective in the presence of oxygen.[3][8] |
| Hydroquinone monomethyl ether (MEHQ) | 10-200 ppm | Commonly used for storing vinyl monomers.[3][5] |
| 4-tert-Butylcatechol (TBC) | 10-50 ppm | Often used for styrene; can be effective for other vinyl compounds.[3] |
| Phenothiazine (PTZ) | 10-100 ppm | Highly efficient, even in the absence of oxygen, but can cause discoloration.[4][5] |
Experimental Protocol: Preparing a Stabilized Stock Solution
-
Choose a suitable aprotic solvent (e.g., anhydrous THF, DCM, or toluene).
-
Add the selected polymerization inhibitor (e.g., MEHQ) to the solvent to achieve the desired final concentration (e.g., 100 ppm).
-
Under an inert atmosphere, dissolve the 3-ethenylazetidine in the inhibitor-containing solvent.
-
Store the resulting solution in a tightly sealed amber vial at -20 °C.
Diagram 1: Key Degradation Pathways of 3-Ethenylazetidine
Caption: Major degradation routes for 3-ethenylazetidine.
Section 4: Analytical Monitoring of Stability
Regularly assessing the purity of your 3-ethenylazetidine solutions is crucial for reliable experimental outcomes.
FAQ 4: What analytical techniques are suitable for monitoring the degradation of 3-ethenylazetidine?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis.
-
NMR Spectroscopy (¹H and ¹³C): NMR is invaluable for identifying the parent compound and characterizing the structure of any degradation products. The appearance of new signals or changes in the integration of existing peaks can indicate decomposition.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique for detecting low levels of impurities and degradation products. It can separate the components of a mixture and provide their mass-to-charge ratios, aiding in their identification.
-
GC-MS (Gas Chromatography-Mass Spectrometry): For volatile derivatives, GC-MS can be an effective tool for purity assessment.
Diagram 2: Workflow for Stability Assessment
Caption: A systematic approach to monitoring solution stability.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]
- 4. icheme.org [icheme.org]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
Technical Support Center: Scalable Synthesis of 3-Ethenylazetidine Trifluoroacetate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the scalable synthesis of 3-ethenylazetidine trifluoroacetate. This guide is designed for researchers, chemists, and process development professionals. It addresses common challenges encountered during the synthesis, purification, and scale-up of this valuable heterocyclic building block. The content is structured in a question-and-answer format to provide direct, actionable solutions to potential issues.
Overview of Synthetic Strategy
The synthesis of 3-ethenylazetidine, typically isolated as its trifluoroacetate (TFA) salt for improved stability and handling, presents unique challenges due to the inherent strain of the four-membered ring and the reactivity of the vinyl group. A common scalable approach involves the intramolecular cyclization of a suitably protected 3,4-functionalized amine precursor, followed by deprotection and salt formation.
Below is a generalized workflow illustrating the key stages of the synthesis.
Technisches Support-Center: Management exothermer Reaktionen mit Trifluoressigsäure
Answering in German as requested by the user.
Willkommen im technischen Support-Center, Ihrer zentralen Anlaufstelle für die sichere und effektive Handhabung von exothermen Reaktionen mit Trifluoressigsäure (TFA). Als leitender Anwendungswissenschaftler ist es mein Ziel, Ihnen nicht nur Protokolle, sondern auch die wissenschaftlichen Grundlagen und praxiserprobten Einblicke zu vermitteln, die für den Erfolg und die Sicherheit Ihrer Experimente entscheidend sind.
Abschnitt 1: FAQs – Grundlegende Sicherheit und Gefahrenerkennung
F: Was sind die primären Gefahren im Umgang mit Trifluoressigsäure?
A: Trifluoressigsäure ist eine stark ätzende organische Säure mit hoher Flüchtigkeit.[1][2] Die Hauptgefahren sind:
-
Chemische Verbrennungen: Der Kontakt mit Haut, Augen und Schleimhäuten kann schwere und schlecht heilende Verbrennungen verursachen.[3][4][5]
-
Inhalationsrisiko: Die Dämpfe sind sehr reizend für die Atemwege und können bei hohen Konzentrationen zu schweren Schäden am oberen Respirationstrakt und Lungenödemen führen.[1][4]
-
Exotherme Reaktionen: TFA reagiert heftig mit Basen, einigen Reduktionsmitteln und Metallen, wobei erhebliche Wärme freigesetzt wird.[1][6]
-
Korrosivität: TFA greift viele Materialien an, einschließlich einiger Metalle und Kunststoffe. Bei der Auswahl von Geräten ist Vorsicht geboten.[7]
F: Welche persönliche Schutzausrüstung (PSA) ist für die Arbeit mit TFA unerlässlich?
A: Ein kompromissloser Ansatz bei der PSA ist entscheidend. Tragen Sie immer:
-
Augenschutz: Chemikalienschutzbrille mit Seitenschutz und ein vollständiger Gesichtsschutz.[8][9] Kontaktlinsen sollten nicht getragen werden.[4]
-
Handschuhe: Handschuhe aus geeigneten Materialien (z. B. Butylkautschuk oder Viton™). Überprüfen Sie die Kompatibilitätstabelle des Herstellers. Doppelte Handschuhe werden empfohlen.[10]
-
Schutzkleidung: Ein säurebeständiger Laborkittel, lange Hosen und geschlossene Schuhe sind obligatorisch.[10] Bei der Handhabung größerer Mengen ist eine Schürze oder ein Overall aus PVC ratsam.[8]
-
Arbeitsplatz: Alle Arbeiten mit TFA müssen in einem gut funktionierenden chemischen Abzug durchgeführt werden.[10][11] Eine Notdusche und eine Augenspülstation müssen sofort erreichbar sein.[4][11]
Abschnitt 2: FAQs – Kernprinzipien des Exothermie-Managements
F: Warum sind TFA-Reaktionen, insbesondere die Boc-Entschützung, oft exotherm?
A: Die Exothermie bei der Boc-Entschützung mit TFA hat mehrere Ursachen:
-
Säure-Base-Neutralisation: Die grundlegende Reaktion des sauren TFA mit dem basischen Stickstoffatom des Substrats ist exotherm.
-
Solvatation: Die Solvatation der entstehenden Ionen kann ebenfalls Wärme freisetzen.
-
Gasentwicklung: Der Mechanismus der Boc-Entschützung führt zur Bildung von gasförmigem Isobutylen und Kohlendioxid (CO2).[12] Die schnelle Gasentwicklung in einem geschlossenen oder schlecht belüfteten System kann den Druck und die Temperatur erhöhen.
-
Reaktionen von Scavengern: Scavenger wie Triethylsilan (TES), die zur Abfangung reaktiver Kationen eingesetzt werden, können selbst heftig mit TFA reagieren.[13][14]
F: Was sind die Grundpfeiler zur Kontrolle einer potenziell exothermen Reaktion mit TFA?
A: Die Kontrolle basiert auf drei Säulen: Wärmeerzeugung verlangsamen , Wärmeabfuhr maximieren und kontinuierliche Überwachung .
| Säule | Prinzip | Praktische Umsetzung |
| Wärmeerzeugung verlangsamen | Die Reaktionsgeschwindigkeit drosseln, um die Wärmefreisetzung pro Zeiteinheit zu minimieren. | Langsame, tropfenweise Zugabe von TFA zum Reaktionsgemisch.[15] Verdünnung der Reaktanden in einem geeigneten Lösungsmittel (z. B. Dichlormethan, DCM).[16] |
| Wärmeabfuhr maximieren | Die erzeugte Wärme effizient an die Umgebung abgeben, um eine Akkumulation zu verhindern. | Verwendung eines Kühlbades (z. B. Eis/Wasser, Trockeneis/Aceton).[16] Sicherstellung einer starken und effizienten Durchmischung (Rühren) zur Vermeidung von "Hot Spots". |
| Kontinuierliche Überwachung | Den Reaktionsfortschritt und die Temperatur in Echtzeit verfolgen, um bei Abweichungen sofort reagieren zu können. | Einsatz eines Thermometers oder einer Temperatursonde direkt im Reaktionskolben. Regelmäßige Probenahme für die Analyse (z. B. Dünnschichtchromatographie, TLC). |
Abschnitt 3: Troubleshooting – Häufige Szenarien und deren Lösungen
F: Meine Reaktion zeigt einen unkontrollierten Temperaturanstieg (Runaway-Reaktion). Was ist der Notfallplan?
A: Ein thermischer Runaway ist ein ernster Notfall. Handeln Sie schnell und methodisch:
-
Zugabe stoppen: Beenden Sie sofort die Zugabe von TFA oder anderen Reagenzien.
-
Kühlung maximieren: Wenn sicher möglich, senken Sie die Temperatur des Kühlbades (z. B. durch Zugabe von mehr Trockeneis).
-
Verdünnen/Quenchen (nur für Experten): Wenn die Reaktion noch handhabbar erscheint, kann die vorsichtige Zugabe eines kalten, inerten Lösungsmittels helfen, die Wärme zu absorbieren. Ein Notfall-Quenchen mit einer schwachen Base sollte nur als letztes Mittel und mit extremer Vorsicht in Betracht gezogen werden, da dies selbst stark exotherm sein kann.
-
Evakuieren: Wenn die Reaktion außer Kontrolle gerät (starke Gasentwicklung, Druckaufbau, Überkochen), warnen Sie alle im Labor und evakuieren Sie den Bereich. Betätigen Sie den Not-Aus des Abzugs nicht, da dies die Eindämmung von Dämpfen beenden würde.
F: Nach der Zugabe von TFA zu meinem Substrat in DCM beobachte ich eine sofortige, starke Gasentwicklung und Erwärmung, noch bevor die Reaktionstemperatur erreicht ist. Was passiert hier?
A: Dies deutet oft auf eine Verunreinigung im Substrat oder Lösungsmittel hin, typischerweise eine basische Substanz (z. B. Restamin aus einer vorherigen Stufe oder basische Verunreinigungen im Lösungsmittel). Diese Verunreinigung wird sofort durch TFA neutralisiert, was zu einer schnellen, unkontrollierten Exothermie führt, bevor die eigentliche Reaktion (z. B. Boc-Entschützung) beginnt.
Lösung:
-
Reinheit prüfen: Stellen Sie sicher, dass Ihr Ausgangsmaterial frei von basischen Verunreinigungen ist. Eine saure Wäsche oder eine Umkristallisation kann erforderlich sein.
-
Lösungsmittelqualität: Verwenden Sie immer trockene, hochreine Lösungsmittel.
-
Umgekehrte Zugabe: In einigen Fällen kann es sicherer sein, das Substrat langsam zu einer gekühlten Lösung von TFA in DCM zu geben.
F: Ich verwende Triethylsilan (TES) als Scavenger bei der Boc-Entschützung und stelle eine unerwartet starke Exothermie fest. Warum?
A: Die Reaktion zwischen Triethylsilan und TFA ist selbst eine stark exotherme Hydrid-Transfer-Reaktion.[14][17] TES reduziert TFA, und diese Reaktion kann die Gesamtexothermie des Prozesses erheblich steigern. Die Kombination von TFA und TES ist ein wirksames Reduktionssystem für viele funktionelle Gruppen.[13][18]
Lösung:
-
Vorkühlen: Kühlen Sie die Substratlösung auf 0 °C oder kälter, bevor Sie die TFA/TES-Mischung zugeben.
-
Langsame Zugabe: Geben Sie die TFA/TES-Mischung sehr langsam und tropfenweise zu.
-
Alternative Scavenger: Erwägen Sie die Verwendung weniger reaktiver Scavenger, wenn die Funktionalität Ihres Moleküls dies zulässt (z. B. Wasser, Anisol).
Abschnitt 4: Scale-Up-Überlegungen
F: Welche neuen Herausforderungen ergeben sich beim Scale-Up einer TFA-Reaktion vom Labormaßstab zum Pilotmaßstab?
A: Das Scale-Up birgt erhebliche thermische Risiken, da das Verhältnis von Oberfläche zu Volumen abnimmt.[19]
-
Wärmeabfuhr: Das Reaktionsvolumen (Wärmeerzeugung) steigt mit der dritten Potenz des Reaktorradius (r³), während die wärmeabführende Oberfläche nur mit der zweiten Potenz (r²) zunimmt.[19] Eine im Labormaßstab leicht zu kontrollierende Reaktion kann im Pilotmaßstab zu einem thermischen Runaway führen.
-
Mischzeit: Die Zeit, die benötigt wird, um eine homogene Mischung zu erreichen, nimmt mit dem Maßstab zu.[19] Dies kann zur Bildung gefährlicher lokaler Konzentrations- und Temperaturgradienten ("Hot Spots") führen.
-
Zugabezeit: Die Zeit für die Zugabe von Reagenzien muss angepasst werden, um die reduzierte Wärmeabfuhrkapazität zu kompensieren.
Abschnitt 5: Experimentelle Protokolle
Protokoll 1: Allgemeine Vorgehensweise zur kontrollierten Boc-Entschützung (Labormaßstab)
Dieses Protokoll beschreibt eine Standardmethode zur Entfernung einer Boc-Schutzgruppe unter sorgfältiger Temperaturkontrolle.
Materialien:
-
Boc-geschütztes Substrat
-
Dichlormethan (DCM), wasserfrei
-
Trifluoressigsäure (TFA)
-
Kühlbad (Eis/Wasser oder Trockeneis/Aceton)
-
Magnetrührer, Rührfisch, Reaktionskolben, Tropftrichter
-
Temperatursonde
Vorgehensweise:
-
Vorbereitung: Richten Sie das Reaktionsgefäß mit einem Magnetrührer, einer Temperatursonde und einem Tropftrichter in einem Abzug ein. Stellen Sie sicher, dass das System unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) steht, um das Eindringen von Feuchtigkeit zu verhindern.
-
Auflösen: Lösen Sie das Boc-geschützte Substrat in wasserfreiem DCM (z. B. 0.1 M Konzentration).
-
Kühlen: Kühlen Sie die Lösung des Substrats im Kühlbad auf 0 °C.
-
TFA-Zugabe: Geben Sie TFA (typischerweise 5-10 Äquivalente oder als 25-50%ige Lösung in DCM) in den Tropftrichter.[15] Fügen Sie die TFA-Lösung langsam und tropfenweise zur gerührten Substratlösung hinzu.
-
Temperaturkontrolle: Überwachen Sie die Innentemperatur kontinuierlich. Halten Sie die Temperatur während der gesamten Zugabe unter 5 °C. Passen Sie die Zugabegeschwindigkeit an, um einen Temperaturanstieg zu vermeiden.
-
Reaktion: Lassen Sie die Reaktion nach vollständiger Zugabe bei 0 °C oder Raumtemperatur rühren, bis die Umsetzung vollständig ist (Überwachung mittels TLC oder LC-MS).[15]
-
Aufarbeitung: Entfernen Sie die flüchtigen Bestandteile (DCM und überschüssiges TFA) unter reduziertem Druck.[15][16] Führen Sie eine Co-Destillation mit einem geeigneten Lösungsmittel (z. B. Toluol) durch, um letzte Spuren von TFA zu entfernen.[15] Das Produkt liegt typischerweise als TFA-Salz vor.[12]
Protokoll 2: Sicheres Quenchen einer TFA-Reaktion
Das Quenchen einer sauren TFA-Reaktion mit einer Base ist stark exotherm und muss mit äußerster Vorsicht durchgeführt werden.
Materialien:
-
Rohes Reaktionsgemisch (enthält Produkt als TFA-Salz und überschüssiges TFA)
-
Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung
-
Extraktionslösungsmittel (z. B. DCM, Ethylacetat)
-
Kühlbad (Eis/Wasser)
Vorgehensweise:
-
Kühlen: Kühlen Sie das rohe Reaktionsgemisch in einem großzügig dimensionierten Kolben in einem Eisbad auf 0 °C.
-
Langsame Zugabe: Fügen Sie die gesättigte NaHCO₃-Lösung sehr langsam, tropfenweise oder in kleinen Portionen, unter starkem Rühren hinzu.
-
Gasentwicklung beachten: Es wird eine starke CO₂-Entwicklung stattfinden. Stellen Sie sicher, dass das System offen ist, um Druckaufbau zu vermeiden. Passen Sie die Zugabegeschwindigkeit an die Gasentwicklung an.
-
pH-Kontrolle: Überwachen Sie den pH-Wert der wässrigen Phase mit pH-Papier. Fügen Sie Base hinzu, bis die Lösung neutral oder leicht basisch (pH 7-8) ist.
-
Extraktion: Nach Abschluss der Neutralisation trennen Sie die organische Phase. Extrahieren Sie die wässrige Phase mehrmals mit dem organischen Lösungsmittel, um das freie Produkt vollständig zu gewinnen.
-
Trocknen und Aufkonzentrieren: Vereinigen Sie die organischen Phasen, trocknen Sie sie über einem Trockenmittel (z. B. MgSO₄ oder Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
Abschnitt 6: Referenzen
-
Thermo Fisher Scientific Inc. (2009-09-21). Trifluoroacetic acid - SAFETY DATA SHEET.
-
Santa Cruz Biotechnology, Inc. Trifluoroacetic acid.
-
National Institute of Standards and Technology. Trifluoroacetic acid - the NIST WebBook.
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: Trifluoroacetic acid (TFA).
-
AmericanBio, Inc. (2015-01-05). TRIFLUOROACETIC ACID.
-
Blake, P. G., & Pritchard, H. (1967). The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B: Physical Organic, 282-286.
-
Carlsson, V. et al. (2018). Temperature-Dependence of the Rates of Reaction of Trifluoroacetic Acid with Criegee Intermediates. Angewandte Chemie International Edition.
-
BenchChem. An In-Depth Technical Guide to the Trifluoroacetic Acid Salt Form of Synthetic Peptides.
-
National Institute of Standards and Technology. Trifluoroacetic acid - the NIST WebBook.
-
Common Organic Chemistry. Boc Deprotection - TFA.
-
BenchChem. Technical Support Center: Optimization of Boc Deprotection in Multi-Step Synthesis.
-
Reddit r/Chempros. (2024-02-27). Advice on N-boc deprotection in the presence of acid sensitive groups.
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
-
The Royal Society of Chemistry. (2015-10-28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl.
-
Guidechem. Trifluoroacetic acid 76-05-1 wiki.
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: Trifluoroacetic acid (TFA).
-
Wikipedia. Trifluoroacetic acid.
-
New Jersey Department of Health. TRIFLUOROACETIC ACID HAZARD SUMMARY.
-
Sciencemadness Wiki. (2024-07-30). Trifluoroacetic acid.
-
PubMed. Fluorescence quenching of tryptophan by trifluoroacetamide.
-
Cheméo. Chemical Properties of Trifluoroacetic acid (CAS 76-05-1).
-
Adesis, Inc. (2024-05-28). Guide of Pilot Plant Scale-Up Techniques.
-
Chem Catalyst Pro. The Role of Trifluoroacetic Acid (TFA) in Modern Peptide Synthesis.
-
Hopemax. (2024-05-08). How does the reduction mechanism of triethylsilane and trans fatty acids work?
-
BenchChem. troubleshooting FTI-276 TFA solubility issues in aqueous solutions.
-
Thermo Fisher Scientific Inc. AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides.
-
The Royal Society of Chemistry. SUPPORTING INFORMATION - General Procedure for the deprotection of the Boc-group.
-
Common Organic Chemistry. Alcohol to Methylene - Common Conditions.
-
University of Delaware. Reactive Distillation of Trifluoroacetic Anhydride.
-
R&D World. (2018-03-22). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid.
-
ResearchGate. (2012-11-05). How can I remove TFA in a product?
-
Michigan State University Chemistry. triethylsilane.
-
Preprints.org. (2025-08-06). A Facile Reduction of 2-Aminopyrimidines with Triethylsilane and Trifluoroacetic Acid.
-
Wikipedia. Reductions with hydrosilanes.
-
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
-
Thermo Fisher Scientific Inc. Trifluoroacetic Acid Material Safety Data Sheet (MSDS).
-
Fiveable. TFA Deprotection Definition - Organic Chemistry Key Term.
-
BenchChem. Troubleshooting Angiopeptin TFA degradation in cell culture media.
-
The Chemical Engineer. (2023-10-26). Rules of Thumb: Scale-up - Features.
-
The Royal Society of Chemistry. Conditional dependence of enzyme cascade efficiency on the inter-enzyme distance.
-
Thermo Fisher Scientific Inc. Trifluoroacetic acid performance of the Vanquish Flex Binary UHPLC system.
-
Amherst College. (2024-04-02). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE.
-
ProteoChem. Trifluoroacetic Acid Protocol and Product Information Sheet.
-
University of Connecticut. CB-LSOP-TFA.docx.
-
Waters Corporation. Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. americanbio.com [americanbio.com]
- 7. rdworldonline.com [rdworldonline.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. carlroth.com [carlroth.com]
- 10. amherst.edu [amherst.edu]
- 11. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]
- 14. Alcohol to Methylene - Common Conditions [commonorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 19. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
Validation & Comparative
A Senior Application Scientist's Guide: 3-Ethenylazetidine Trifluoroacetate vs. 3-Ethenylazetidine Hydrochloride
In the landscape of modern drug discovery, saturated nitrogen heterocycles are indispensable building blocks. The azetidine ring, in particular, is a highly prized scaffold, offering a unique three-dimensional vector for molecular exploration while often improving physicochemical properties like solubility and metabolic stability.[1][2] 3-Ethenylazetidine, with its reactive vinyl handle, is an exceptionally versatile intermediate for introducing this motif. However, due to the volatility and reactivity of the free base, it is almost exclusively handled as a salt. The two most prevalent forms encountered by researchers are the trifluoroacetate (TFA) and hydrochloride (HCl) salts.
The choice of counterion is far from trivial; it can profoundly influence a reagent's physical properties, its performance in critical reactions, and even the ease of downstream processing. This guide provides an in-depth, evidence-based comparison to help you, the practicing chemist, make a rational and strategic selection between these two essential reagents.
Part 1: A Head-to-Head Look at Physicochemical Properties
The counterion dictates the solid-state properties of the azetidine, which has direct consequences for its handling, storage, and use in the laboratory. The hydrochloride salt is generally favored for its physical characteristics, which lend themselves to more convenient and accurate experimental execution.
| Property | 3-Ethenylazetidine Trifluoroacetate | 3-Ethenylazetidine Hydrochloride | Rationale & Practical Implications |
| Molecular Weight | 197.16 g/mol [3][4][5][6] | 119.59 g/mol [7] | The significantly higher molecular weight of the TFA salt must be accounted for when calculating molar equivalents, representing a ~65% increase in mass for the same number of moles. |
| Typical Form | Often a hygroscopic oil or a low-melting, "fluffy" solid.[8] | Typically a stable, crystalline solid.[9] | The crystalline nature of the HCl salt makes it substantially easier to handle, weigh accurately, and store. It is generally less prone to absorbing atmospheric moisture (hygroscopicity). |
| Solubility | Generally higher solubility in a wide range of organic solvents (e.g., DCM, THF). | More soluble in polar protic solvents (e.g., water, methanol, ethanol) with potentially lower solubility in some aprotic organic solvents.[9] | The organic character of the trifluoroacetate anion enhances solubility in less polar media, which can be an advantage in specific reaction systems. |
| Acidity (Conjugate Acid) | Trifluoroacetic acid (pKa ≈ 0.5) is a strong acid. | Hydrochloric acid (pKa ≈ -6.2) is a very strong acid.[10] | Both acids ensure complete protonation of the azetidine nitrogen. The extreme strength of HCl can enhance the stability of the azetidine ring towards acid-mediated decomposition in aqueous media by ensuring the azetidine nitrogen pKa is too low for it to be protonated under certain pH conditions.[11] |
| Regulatory & Biological View | Common in early R&D but less favored by regulators due to potential toxicity of the TFA anion.[12][13][14] | Widely accepted and the most common salt form for marketed amine-containing pharmaceuticals.[12][13] | For projects intended for clinical development, starting with the HCl salt can avoid the need for salt-form switching later in the development timeline.[8] |
Part 2: Performance in Key Synthetic Transformations
The ultimate measure of a reagent is its behavior in a reaction. We will focus on the Suzuki-Miyaura cross-coupling, a cornerstone C-C bond-forming reaction in medicinal chemistry, to illustrate the critical differences between the two salts.[15][16][17][18]
The Suzuki-Miyaura Cross-Coupling: A Case Study
In a typical Suzuki coupling, an amine salt must be neutralized in situ by a base to generate the reactive free amine, which can then participate in the desired transformation. The choice of counterion can directly impact the efficiency of the palladium catalytic cycle.
Caption: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
-
3-Ethenylazetidine HCl: The chloride anion is generally considered a "spectator" ion in palladium catalysis. It is small, non-coordinating, and highly unlikely to interfere with the sensitive ligand exchange and reductive elimination steps of the catalytic cycle. This makes the HCl salt a robust and reliable choice.
-
3-Ethenylazetidine TFA: The trifluoroacetate anion, while often benign, has the potential to act as a ligand for the palladium center. This coordination can sometimes modulate (and in some cases, inhibit) the catalyst's activity. While not always a problem, it introduces an additional variable into reaction optimization, particularly for sensitive or complex couplings.
Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for directly comparing the performance of the two salts.
-
Vial Preparation: In two separate oven-dried microwave vials equipped with magnetic stir bars, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).
-
Salt Addition: To Vial 1, add 3-ethenylazetidine hydrochloride (1.1 equiv). To Vial 2, add 3-ethenylazetidine trifluoroacetate (1.1 equiv).
-
Solvent Addition: To each vial, add a degassed 4:1 mixture of 1,4-dioxane and water to achieve a 0.2 M concentration with respect to the aryl bromide.
-
Reaction: Seal the vials and place them in a preheated heating block or microwave reactor at 100 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing by LC-MS to compare the rate of product formation.
-
Workup: Upon completion, cool the reactions to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Analysis: Compare the crude yields and purity profiles. The HCl salt workup is often cleaner, as the chloride and excess inorganic base are readily removed in the aqueous phase. The more lipophilic TFA anion may lead to emulsions or require more extensive washing.
Part 3: Decision-Making Framework
The optimal choice depends on a rational assessment of your specific experimental needs and long-term project goals. This decision tree can guide your selection process.
Caption: A decision-making guide for selecting the appropriate azetidine salt.
Final Recommendation
For the majority of applications in medicinal and synthetic chemistry, 3-Ethenylazetidine Hydrochloride is the superior choice. Its advantages in handling, stability, reliability in common catalytic reactions, and alignment with regulatory preferences for drug development make it the default, lower-risk option.
3-Ethenylazetidine Trifluoroacetate should be considered a specialty reagent, reserved for specific situations where its enhanced solubility in a particular aprotic organic solvent is a critical, enabling factor for a reaction that cannot be accomplished under other conditions. In all other scenarios, the practical and chemical benefits of the hydrochloride salt make it the more prudent and efficient selection for your research.
References
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. Azetidines - Enamine [enamine.net]
- 3. 3-ETHENYLAZETIDINE TRIFLUOROACETATE | CymitQuimica [cymitquimica.com]
- 4. aablocks.com [aablocks.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 3-ETHENYLAZETIDINE TRIFLUOROACETATE | CymitQuimica [cymitquimica.com]
- 7. 3-Ethenylazetidine hydrochloride | CAS#:2098065-71-3 | Chemsrc [chemsrc.com]
- 8. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 9. CAS 124668-46-8: 3-Methylazetidin-3-ol Hydrochloride salt [cymitquimica.com]
- 10. Hydrochloric Acid | HCl | CID 313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 13. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 16. benchchem.com [benchchem.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
Introduction: The Critical Role of Acid Selection in Deprotection
An In-Depth Technical Guide to Trifluoroacetic Acid and Its Alternatives for Acid-Labile Deprotection
In the intricate world of multi-step organic and peptide synthesis, the use of protecting groups is a fundamental strategy for achieving chemoselectivity.[1] These molecular shields temporarily mask reactive functional groups, allowing chemists to direct reactions to other parts of a molecule. However, the success of any synthetic route hinges not just on the installation of these groups, but on their clean and efficient removal. The deprotection step is a critical juncture where the desired product is unveiled, and the choice of reagent can mean the difference between a high-purity target compound and a complex mixture requiring arduous purification.
Acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group for amines and tert-butyl (tBu) esters for carboxylic acids, are mainstays in modern synthesis due to their stability under a wide range of conditions.[2] Their removal requires a carefully selected acidic reagent. For decades, trifluoroacetic acid (TFA) has been the undisputed workhorse for this task, prized for its potent acidity and high volatility.[3][4] Yet, its reactivity is a double-edged sword, often leading to unwanted side reactions that can compromise the integrity of the final product, particularly in complex molecules like peptides.[5][6]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of trifluoroacetic acid with its primary alternatives, chiefly hydrochloric acid (HCl) and formic acid. We will delve into the mechanistic underpinnings of these reagents, compare their performance through experimental data, and explain the causality behind experimental choices. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to select the optimal deprotection strategy, thereby enhancing yield, purity, and overall synthetic efficiency.
The Workhorse: Trifluoroacetic Acid (TFA)
TFA is a powerful, non-oxidizing acid with a pKa of 0.23, making it highly effective for cleaving acid-sensitive groups.[7] Its miscibility with most organic solvents and a low boiling point (72 °C) facilitate its use and subsequent removal, solidifying its role as the default reagent for Boc deprotection and the final cleavage step in solid-phase peptide synthesis (SPPS).[8][9][10]
Mechanism of Action: Boc Deprotection
The cleavage of a Boc group by TFA is a classic example of an E1-type elimination. The mechanism proceeds through several distinct steps:
-
Protonation: The carbonyl oxygen of the Boc-protected amine is protonated by TFA.[11][12]
-
Carbocation Formation: The protonated intermediate is unstable and collapses, leading to the loss of a relatively stable tert-butyl carbocation.[11][12]
-
Carbamic Acid Intermediate: This step generates a transient carbamic acid derivative.[11]
-
Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[11][13]
-
Protonation of Amine: Under the strongly acidic conditions, the newly liberated amine is protonated, typically forming a TFA salt.[11]
Caption: Mechanism of TFA-mediated Boc deprotection.
The Challenge: Side Reactions and the Need for Scavengers
The primary drawback of using TFA is the generation of the highly reactive tert-butyl carbocation.[14] This electrophile can attack any nucleophilic sites within the target molecule, leading to unwanted modifications. In peptide synthesis, certain amino acid residues are particularly vulnerable:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[14]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt or oxidized.[14]
-
Cysteine (Cys) & Tyrosine (Tyr): The free thiol and phenolic groups are also targets for alkylation.[5][14]
To mitigate these side reactions, nucleophilic "scavengers" are added to the TFA cleavage cocktail.[14] These compounds are designed to react with and neutralize the carbocations before they can modify the desired product.
Caption: Role of scavengers in preventing side reactions.
Key Alternatives to Trifluoroacetic Acid
While TFA is versatile, certain situations—particularly those requiring high selectivity—call for alternative reagents.
Hydrochloric Acid (HCl)
Anhydrous HCl, typically used as a 4M solution in 1,4-dioxane, is a common alternative to TFA.[15][16] It is often considered a milder option, not because it is a weaker acid, but because the reaction conditions can be tuned to offer superior selectivity.
-
Key Advantage: Selectivity. The most significant advantage of HCl/dioxane is its ability to selectively deprotect Nα-Boc groups in the presence of other acid-labile groups like tert-butyl esters and ethers.[15][17][18] This selectivity is crucial in fragment-based synthesis where orthogonal protection is paramount. The reaction is typically fast, often complete within 30 minutes at room temperature.[17][18]
-
Disadvantages. HCl is a gas, and its solutions in dioxane are corrosive and require careful handling in a well-ventilated fume hood.[16] Unlike TFA, neither HCl nor dioxane is readily volatile, meaning the work-up usually involves precipitation of the resulting amine hydrochloride salt with a non-polar solvent like diethyl ether, rather than simple evaporation.[19]
Formic Acid
Formic acid is a weaker organic acid that can be used for the deprotection of particularly sensitive substrates.
-
Key Advantage: Mildness. It is suitable for removing tert-butyl esters on substrates that might not tolerate the harshness of TFA or HCl, such as certain β-lactam compounds.[20]
-
Disadvantages. Its application is less general than TFA or HCl. Deprotection often requires longer reaction times or elevated temperatures, which can lead to other degradation pathways.[21] It is not typically used for Boc deprotection in standard peptide synthesis due to its lower efficacy.
Head-to-Head Comparison: TFA vs. Alternatives
The choice of deprotection agent is a strategic one, dictated by the substrate's structure, the presence of other sensitive functional groups, and the desired work-up procedure.
| Feature | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) in Dioxane | Formic Acid |
| Acidity (pKa) | Strong (pKa ≈ 0.23) | Strong (pKa ≈ -6.3) | Moderate (pKa ≈ 3.77) |
| Volatility | High (BP = 72 °C) | Low (Reagent is non-volatile) | Moderate (BP = 101 °C) |
| Primary Use | General Boc, tBu, Trt deprotection; SPPS cleavage | Selective Nα-Boc deprotection over tBu esters/ethers | Deprotection of highly sensitive substrates |
| Selectivity | Low; cleaves most acid-labile groups | High; can discriminate between Boc and tBu esters | Moderate; substrate-dependent |
| Side Reactions | Tert-butylation , oxidation, trifluoroacetylation[14][22] | Dioxane can be cleaved by strong acid; potential for chlorination | Formylation (if activated) |
| Work-up | Evaporation | Precipitation/Trituration | Extraction/Evaporation |
| Safety | Corrosive, causes severe burns, harmful if inhaled[23][24][25] | Toxic, corrosive gas; Dioxane is a suspected carcinogen[16][26] | Corrosive, irritant |
Experimental Protocols
The following protocols are provided as self-validating systems, representing standard laboratory procedures.
Protocol 1: General Boc Deprotection using TFA/DCM
This protocol is a standard procedure for removing a Boc group from a simple amine.
-
Dissolution: Dissolve the Boc-protected substrate (1.0 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the initial exotherm and minimize potential side reactions.
-
Addition of TFA: Slowly add trifluoroacetic acid (5 mL, for a 50% v/v solution) to the stirred solution.[27]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is fully consumed.
-
Work-up (Evaporation): Remove the solvent and excess TFA in vacuo using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with a non-polar solvent like toluene or cyclohexane (3 x 10 mL).
-
Isolation: The resulting product is the amine TFA salt, which can be used directly in the next step or purified further.
Protocol 2: Selective Nα-Boc Deprotection using HCl in Dioxane
This protocol is designed for substrates where selectivity over a tert-butyl ester is required.[17][18]
-
Dissolution: Dissolve the Nα-Boc protected amino acid tert-butyl ester (1.0 mmol) in a minimal amount of a suitable solvent (e.g., methanol or DCM) if it is not readily soluble in dioxane.
-
Cooling: Cool the substrate solution to 0 °C in an ice bath.
-
Addition of HCl/Dioxane: Add a 4M solution of HCl in 1,4-dioxane (5 mL, 20 mmol) to the cooled solution under stirring.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes.[15][17] The reaction is typically rapid. Monitor by TLC or LC-MS.
-
Work-up (Precipitation): Once the reaction is complete, add cold anhydrous diethyl ether (~40 mL) to the reaction mixture to precipitate the product as the hydrochloride salt.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash it with additional cold diethyl ether, and dry it under high vacuum. The resulting product is the amino acid tert-butyl ester hydrochloride salt.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. experts.arizona.edu [experts.arizona.edu]
- 16. HCl ( Hydrochloric Acid ) Hydrogen Chloride 4N in Dioxane - SYNTHETIKA [synthetikaeu.com]
- 17. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Acids - Wordpress [reagents.acsgcipr.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. fishersci.com [fishersci.com]
- 24. shop.neofroxx.com [shop.neofroxx.com]
- 25. carlroth.com [carlroth.com]
- 26. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 27. Boc Deprotection - TFA [commonorganicchemistry.com]
A Comparative Guide to the Synthesis and Spectroscopic Validation of 3-Ethenylazetidine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Motif in Modern Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in medicinal chemistry and drug discovery.[1][2] Their inherent ring strain, which lies between that of highly reactive aziridines and more stable pyrrolidines, imparts unique conformational properties and metabolic stability.[2] This makes them valuable as bioisosteres and three-dimensional scaffolds in the design of novel therapeutics. The introduction of an ethenyl (vinyl) group at the 3-position creates a versatile handle for further functionalization, making 3-ethenylazetidine a highly desirable building block for creating libraries of complex molecules.[3][4]
This guide provides an in-depth analysis of a robust synthetic route to 3-ethenylazetidine, focusing on the critical role of spectroscopic analysis in validating its structure and purity. We will compare this classical approach with modern alternatives and provide detailed, self-validating experimental protocols for both synthesis and characterization.
Synthetic Strategy: Intramolecular Cyclization
One of the most reliable and well-established methods for constructing the azetidine ring is the intramolecular cyclization of a γ-amino alcohol or its derivatives.[5][6] This strategy involves activating the hydroxyl group to form a good leaving group, followed by an intramolecular nucleophilic substitution by the amine to forge the strained four-membered ring.
The causality behind this choice rests on its predictability and the relative accessibility of the required precursors. While newer photochemical methods offer elegance and access to complex structures, the intramolecular cyclization route provides a solid foundation for producing the target compound with high fidelity, which is paramount for subsequent applications.[5]
Caption: Synthetic scheme for 3-Ethenylazetidine via intramolecular cyclization.
Spectroscopic Validation: A Self-Validating Analytical Workflow
The trustworthiness of any synthesis is established through rigorous characterization of its product. Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity, structure, and purity. An impurity detected at this stage informs the optimization of the synthetic process itself, creating a feedback loop that ensures the final product meets the highest standards.[7][8]
Caption: Analytical workflow for the validation of 3-Ethenylazetidine synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 3-ethenylazetidine, both ¹H and ¹³C NMR provide definitive proof of structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of all constituent parts of the molecule. The signals from the azetidine ring protons are often broadened due to the ring's conformational dynamics.[9] The disappearance of the N-H proton signal upon D₂O exchange is a classic test to confirm its identity.[10]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, confirming the number of unique carbon environments. The presence of four distinct signals in the aliphatic region and two in the olefinic region is expected.
Table 1: Predicted NMR Data for 3-Ethenylazetidine (in CDCl₃)
| Analysis | Atoms (Position) | Predicted Chemical Shift (δ, ppm) | Key Features |
|---|---|---|---|
| ¹H NMR | H on N (1) | 1.5 - 2.5 | Broad singlet, exchanges with D₂O |
| H on C2, C4 | 3.5 - 4.0 | Multiplets, diastereotopic protons | |
| H on C3 | 2.8 - 3.3 | Multiplet | |
| H on Cα (vinyl) | 5.7 - 6.0 | Multiplet (ddt) | |
| H on Cβ (vinyl) | 5.0 - 5.3 | Multiplets, cis and trans to Cα-H | |
| ¹³C NMR | C2, C4 | ~45-50 | Azetidine ring carbons[11] |
| C3 | ~35-40 | Methine carbon attached to vinyl group | |
| Cα (vinyl) | ~135-140 | Alkene carbon |
| | Cβ (vinyl) | ~115-120 | Terminal alkene carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. For 3-ethenylazetidine, the key is to confirm the presence of the secondary amine and the carbon-carbon double bond.
Table 2: Key IR Absorption Bands for 3-Ethenylazetidine
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3350 | Weak to medium, sharp[10] |
| Alkene | C=C Stretch | 1640 - 1650 | Medium |
| Alkene | =C-H Stretch | 3010 - 3095 | Medium |
| Alkane | C-H Stretch | 2850 - 2960 | Strong |
The absence of a strong, broad absorption around 3300-3500 cm⁻¹ confirms the absence of residual γ-amino alcohol starting material.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further corroborating the proposed structure.[12]
-
Molecular Ion (M⁺): According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. 3-Ethenylazetidine (C₅H₉N) has a molecular weight of 83.13 g/mol , so a molecular ion peak (M⁺) is expected at m/z = 83.[12][13]
-
Fragmentation: Cyclic amines typically show a discernible molecular ion peak.[12][14] The primary fragmentation pathway is α-cleavage, which involves the loss of a substituent on the carbon adjacent to the nitrogen. Ring cleavage is also a common process.[13][15]
Caption: Plausible mass spectrometry fragmentation pathways for 3-Ethenylazetidine.
Comparison with Alternative Synthetic Methods
While intramolecular cyclization is a workhorse, other methods have emerged that offer distinct advantages, particularly for generating molecular diversity.
Table 3: Comparison of Azetidine Synthesis Methodologies
| Feature | Intramolecular Cyclization | Photochemical [2+2] Cycloaddition |
|---|---|---|
| Principle | Intramolecular Sₙ2 reaction of a γ-amino alcohol derivative.[5] | Light-mediated cycloaddition of an imine and an alkene (Aza Paternò-Büchi reaction).[2] |
| Advantages | Robust, predictable, well-established. | Mild conditions, high functional group tolerance, access to complex polycyclic systems.[5] |
| Limitations | Can require harsh conditions (strong bases, heat); relies on precursor availability. | Substrate scope can be limited; may require specialized photochemical equipment. |
| Best For | Scalable synthesis of simpler azetidine cores. | Rapid library generation and synthesis of densely functionalized azetidines. |
The choice of method is therefore dictated by the specific goals of the research program. For foundational synthesis of a building block like 3-ethenylazetidine, the classical approach is often preferred for its reliability and scalability. For exploratory drug discovery programs, modern photochemical methods provide unparalleled access to novel chemical space.[2][5]
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-ethenylazetidine
(Adapted from established methods for substituted azetidine synthesis)[6]
-
Mesylation: To a stirred solution of N-Boc-2-(allyl)propane-1,3-diol (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (MsCl, 2.2 eq) dropwise.
-
Rationale: The diol is converted to a dimesylate, activating the hydroxyls into good leaving groups for the subsequent cyclization. Triethylamine acts as a base to neutralize the HCl generated.
-
-
Allow the reaction to warm to room temperature and stir for 4 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude dimesylate is used in the next step without further purification.
-
Cyclization: Dissolve the crude dimesylate in methanol. Add potassium carbonate (K₂CO₃, 3.0 eq) and reflux the mixture for 12-18 hours.
-
Rationale: The mildly basic conditions promote intramolecular Sₙ2 displacement of one mesylate group by the protected amine nitrogen, forming the azetidine ring.
-
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-3-ethenylazetidine.
Protocol 2: Spectroscopic Sample Preparation & Analysis
-
NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS). Transfer to a 5 mm NMR tube. Acquire ¹H, ¹³C, and DEPT spectra on a 400 MHz or higher spectrometer.
-
Rationale: CDCl₃ is a standard solvent for nonpolar to moderately polar organic molecules. TMS provides a zero reference point for the chemical shift scale.
-
-
IR: Prepare a thin film of the neat liquid product between two NaCl or KBr plates, or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Rationale: ATR-FTIR is a modern, rapid technique that requires minimal sample preparation and is non-destructive.
-
-
MS: Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile). Analyze using an Electron Ionization (EI) source for fragmentation data or an Electrospray Ionization (ESI) source for accurate mass determination (HRMS).
-
Rationale: EI is a high-energy ionization technique that induces reproducible fragmentation, providing a structural fingerprint. ESI is a soft ionization technique ideal for confirming the molecular formula.
-
Conclusion
The synthesis of 3-ethenylazetidine, a valuable synthetic building block, is readily achievable through classical intramolecular cyclization. This guide demonstrates that the synthesis itself is only one part of the equation. Rigorous, multi-technique spectroscopic analysis is the cornerstone of validation, providing undeniable proof of structure and purity. By integrating NMR, IR, and MS data, researchers can proceed with confidence, knowing their starting material is well-characterized and reliable. This self-validating workflow, where analytical data informs and confirms the synthetic process, is fundamental to the principles of scientific integrity and is essential for success in drug discovery and development.
References
- 1. Synthesis of Azetidines [manu56.magtech.com.cn]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine - Wikipedia [en.wikipedia.org]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. GCMS Section 6.15 [people.whitman.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Evaluation of Azetidine-Containing Compounds
Introduction: The Azetidine Scaffold - A Privileged Motif in Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity offer a unique combination of properties that medicinal chemists can exploit to fine-tune the pharmacological profiles of drug candidates.[1] Unlike more flexible aliphatic chains, the azetidine moiety can position substituents in a more defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets.[3] This guide provides a comparative analysis of azetidine-containing compounds in key biological assays, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.
Comparative Biological Activity of Azetidine Derivatives
The versatility of the azetidine scaffold is evident in the diverse range of biological activities exhibited by its derivatives.[2] This section presents a comparative overview of azetidine-containing compounds in three distinct areas of therapeutic interest: antibacterial, inhibition of GABA uptake, and STAT3 inhibition.
Antibacterial Activity
The β-lactam antibiotics, which feature an azetidin-2-one core, are a cornerstone of antibacterial therapy.[4] However, other azetidine derivatives also display significant antimicrobial properties. The following table summarizes the in vitro antibacterial activity of a selection of azetidine analogs.
Table 1: In Vitro Antibacterial Activity of Selected Azetidine Derivatives
| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |
| AZ-01 | Substituted azetidin-2-one | Escherichia coli | 12.5 | [5] |
| AZ-02 | Substituted azetidin-2-one | Staphylococcus aureus | 25 | [5] |
| AZ-03 | Benzothiazole-azetidin-2-one | Escherichia coli | 15 | [6] |
| AZ-04 | Benzothiazole-azetidin-2-one | Staphylococcus aureus | 18 | [6] |
| Amoxicillin | Standard Antibiotic | Escherichia coli | 10 | [6] |
| Amoxicillin | Standard Antibiotic | Staphylococcus aureus | 12 | [6] |
Experimental Insight: The antibacterial activity of azetidine derivatives is often influenced by the nature of the substituents on the azetidine ring. For instance, the introduction of bulky or electron-withdrawing groups can modulate the compound's ability to penetrate the bacterial cell wall and interact with its target, such as penicillin-binding proteins. The data in Table 1 suggests that while the synthesized azetidine derivatives show promising activity, further optimization is needed to match or exceed the potency of standard antibiotics like amoxicillin.
Inhibition of Gamma-Aminobutyric Acid (GABA) Uptake
GABA is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is a key mechanism for regulating neuronal excitability.[7] Inhibitors of GABA transporters (GATs) have therapeutic potential in conditions like epilepsy and anxiety.[7] Several azetidine analogs have been investigated as GAT inhibitors.[8]
Table 2: Inhibitory Potency of Azetidine Derivatives on GABA Transporters (GATs)
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| AZD-01 | Azetidin-2-ylacetic acid derivative | GAT-1 | 2.01 ± 0.77 | [8] |
| AZD-02 | Azetidin-2-ylacetic acid derivative | GAT-1 | 2.83 ± 0.67 | [8] |
| AZD-03 | 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 | 26.6 ± 3.3 | [8] |
| AZD-04 | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 | [8] |
| Tiagabine | Known GAT-1 Inhibitor | GAT-1 | ~0.07 | [7] |
Experimental Insight: The structure-activity relationship for azetidine-based GABA uptake inhibitors highlights the importance of the substituent at the nitrogen atom and the position of the acidic moiety.[8] As seen in Table 2, derivatives with a lipophilic side chain attached to the nitrogen and an acetic acid group at the 2-position of the azetidine ring (AZD-01 and AZD-02) exhibit potent GAT-1 inhibition.[8] The significantly higher IC50 value of AZD-03 suggests that the 3-hydroxy-3-phenyl substitution is less favorable for GAT-1 affinity.
Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)
STAT3 is a transcription factor that plays a critical role in cell growth, differentiation, and survival.[9] Aberrant STAT3 activation is implicated in various cancers, making it an attractive target for therapeutic intervention.[9] Recently, a series of (R)-azetidine-2-carboxamide analogs have been identified as potent STAT3 inhibitors.[10]
Table 3: STAT3 Inhibitory Potency of (R)-Azetidine-2-Carboxamide Analogs
| Compound ID | Structure | Assay | IC50 (µM) | Reference |
| AZS-01 | (R)-azetidine-2-carboxamide derivative | STAT3 DNA-binding (EMSA) | 0.34 | [9][10] |
| AZS-02 | (R)-azetidine-2-carboxamide derivative | STAT3 DNA-binding (EMSA) | 0.38 | [9][10] |
| AZS-03 | (R)-azetidine-2-carboxamide derivative | STAT3 DNA-binding (EMSA) | 0.55 | [9][10] |
Experimental Insight: The development of these potent STAT3 inhibitors was a result of systematic structural modifications from a previously reported proline-based series.[10] The switch to the more constrained (R)-azetidine-2-carboxamide scaffold led to a significant improvement in potency, with several analogs exhibiting sub-micromolar IC50 values in a STAT3 DNA-binding assay.[9][10] This underscores the value of the azetidine ring in creating conformationally restricted analogs to enhance biological activity.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments cited in this guide. These protocols are designed to be self-validating systems, ensuring the reliability and reproducibility of the generated data.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the azetidine compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well, including a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 2: [³H]-GABA Uptake Assay in Synaptosomes
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).
-
Preparation of Synaptosomes:
-
Isolate synaptosomes from rat brain tissue using standard differential centrifugation techniques.
-
Resuspend the final synaptosomal pellet in a suitable buffer (e.g., Krebs-HEPES).
-
-
GABA Uptake Assay:
-
Pre-incubate the synaptosomes with varying concentrations of the test azetidine compound for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]-GABA.
-
Allow the uptake to proceed for a short period (e.g., 5 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[1]
-
Protocol 3: Kinase Inhibition Assay (e.g., for p38 MAPK)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Setup:
-
In a microplate, pre-incubate the recombinant human kinase (e.g., p38 MAPK) with varying concentrations of the azetidine test compound for 15 minutes at room temperature in a kinase buffer.[11]
-
-
Initiation of Kinase Reaction:
-
Start the kinase reaction by adding a mixture of ATP and a specific substrate peptide for the kinase.[11]
-
-
Incubation and Termination:
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 30°C.[11]
-
Stop the reaction by adding a suitable stop reagent.
-
-
Detection and Data Analysis:
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay (e.g., ADP-Glo™).
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.[11]
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental workflows. The following are Graphviz diagrams representing a generalized drug discovery workflow and a key signaling pathway modulated by azetidine compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
The Synthetic Versatility of 3-Ethenylazetidine: A Comparative Guide to Reaction Outcomes
For the modern medicinal chemist and process scientist, the azetidine ring is a privileged scaffold, offering a unique combination of conformational constraint and synthetic versatility. When functionalized with a vinyl group at the 3-position, 3-ethenylazetidine (also known as 3-vinylazetidine) emerges as a powerful and versatile building block. Its strained four-membered ring and reactive olefinic moiety provide multiple avenues for strategic chemical transformations, leading to a diverse array of more complex nitrogen-containing heterocycles.
This guide provides a cross-validation of the primary reaction pathways of 3-ethenylazetidine, offering a comparative analysis of their outcomes. We will delve into the mechanistic underpinnings of each transformation, providing the causal logic behind experimental choices and outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
I. Synthesis of the 3-Ethenylazetidine Building Block
The most common and reliable method for the synthesis of N-protected 3-ethenylazetidine begins with the corresponding N-protected azetidin-3-one. The key transformation is a Wittig reaction, which efficiently installs the vinyl group.
Experimental Protocol: Synthesis of N-Boc-3-ethenylazetidine
A detailed protocol for a Wittig reaction to generate the vinyl group is as follows:
-
Ylide Generation: Methyltriphenylphosphonium bromide (1.2 equivalents) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0 °C. n-Butyllithium (1.1 equivalents) is added dropwise, and the resulting bright yellow solution is stirred for 1 hour at 0 °C to generate the methylenetriphenylphosphorane ylide.
-
Aldehyde Preparation: In a separate flask, N-Boc-azetidin-3-one (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF.
-
Wittig Reaction: The solution of N-Boc-azetidin-3-one is added dropwise to the freshly prepared ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford N-Boc-3-ethenylazetidine.[1][2][3][4][5]
This procedure provides a reliable route to the key 3-ethenylazetidine intermediate, setting the stage for its diverse downstream applications.
II. Comparative Analysis of Key Reaction Pathways
3-Ethenylazetidine offers three principal modes of reactivity: [3+2] cycloaddition at the vinyl group, palladium-catalyzed reactions involving the allyl system, and nucleophilic ring-opening of the strained azetidine. The choice of reaction pathway is dictated by the reagents and conditions employed, leading to distinct structural outcomes.
dot
Figure 1: Major reaction pathways of 3-ethenylazetidine.
A. [3+2] Cycloaddition Reactions: Building Spirocyclic Complexity
The electron-rich double bond of 3-ethenylazetidine is an excellent dipolarophile for [3+2] cycloaddition reactions, particularly with nitrones. This reaction constructs a five-membered isoxazolidine ring spiro-fused to the azetidine core, generating significant molecular complexity in a single step.
Mechanism: The [3+2] cycloaddition of a nitrone with an alkene is a concerted, pericyclic reaction. The regioselectivity is governed by frontier molecular orbital (FMO) theory. For electron-rich alkenes like 3-ethenylazetidine, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrone. This typically leads to the formation of the 5-substituted isoxazolidine regioisomer.[6][7][8][9]
dot
Figure 2: [3+2] Cycloaddition of 3-ethenylazetidine with a nitrone.
Stereoselectivity: The stereochemical outcome is dependent on the facial selectivity of the nitrone's approach to the vinyl group. The existing stereocenter at the 3-position of the azetidine can influence the diastereoselectivity of the cycloaddition, often favoring the approach of the nitrone from the less sterically hindered face.
Comparison with Alternatives: Constructing such spirocyclic systems through other means would likely require multi-step sequences. The [3+2] cycloaddition offers a highly atom-economical and efficient route to these complex scaffolds.
| Reaction Type | Reagents | Key Product Features | Yield | Diastereoselectivity | Ref. |
| [3+2] Cycloaddition | C-Phenyl-N-methylnitrone | Spiro[azetidine-3,5'-isoxazolidine] | Good to Excellent | Moderate to Good | [6][7][8][9] |
B. Palladium-Catalyzed Reactions: Retaining the Azetidine Core
Palladium catalysis opens up a plethora of transformations for 3-ethenylazetidine, primarily by leveraging the reactivity of the allylic system. These reactions typically proceed with the retention of the azetidine ring. A key example is the intramolecular allylic amination.
Mechanism: The catalytic cycle generally begins with the oxidative addition of a palladium(0) species to the substrate, forming a π-allylpalladium complex. Subsequent intramolecular nucleophilic attack by a tethered amine, followed by reductive elimination, furnishes the cyclized product and regenerates the Pd(0) catalyst.
dot
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sciepub.com [sciepub.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Forging the Framework: A Comparative Guide to the Synthesis of 3-Ethenylazetidine
The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility in drug candidates. Among its derivatives, 3-ethenylazetidine (also known as 3-vinylazetidine) stands out as a particularly valuable building block. Its vinyl group serves as a versatile synthetic handle for a myriad of chemical transformations, including but not limited to, Diels-Alder reactions, Michael additions, and various cross-coupling reactions, thus enabling the rapid diversification of molecular libraries for drug discovery. This guide provides an in-depth comparison of two prominent synthetic routes to N-protected 3-ethenylazetidine, offering a critical analysis of their respective advantages and limitations to aid researchers in selecting the optimal method for their specific needs.
Introduction: The Significance of 3-Ethenylazetidine in Drug Discovery
The rigid, four-membered ring of azetidine provides a unique conformational constraint that can enhance the binding affinity and selectivity of a molecule for its biological target. The introduction of a vinyl substituent at the 3-position further expands its utility, allowing for the construction of complex molecular architectures. This strategic combination of a strained ring system with a reactive functional group makes 3-ethenylazetidine a sought-after intermediate in the synthesis of novel therapeutics.
Method 1: Intramolecular Wittig Reaction of an N-Boc-3-formylazetidine Derivative
The intramolecular Wittig reaction is a powerful and reliable method for the formation of cyclic alkenes. This approach leverages the high reactivity of a phosphorus ylide with a tethered aldehyde to construct the desired exocyclic double bond on the azetidine ring. The synthesis commences from commercially available N-Boc-3-hydroxyazetidine.
Rationale and Workflow
The key to this strategy is the sequential transformation of the 3-hydroxy group into a phosphonium salt and the subsequent generation of the aldehyde functionality. The tert-butyloxycarbonyl (Boc) group is a crucial choice for nitrogen protection due to its stability under the reaction conditions required for the synthesis of the Wittig precursor and its facile removal under acidic conditions.[1][2]
Caption: Workflow for the synthesis of N-Boc-3-ethenylazetidine via an intramolecular Wittig reaction.
Experimental Protocols
Step 1: Synthesis of N-Boc-3-azetidinone
N-Boc-3-hydroxyazetidine is oxidized to the corresponding ketone, N-Boc-3-azetidinone. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or a Swern oxidation.
Step 2: Preparation of N-Boc-3-formylazetidine
This key aldehyde intermediate can be prepared via a two-step sequence from N-Boc-3-azetidinone involving a Corey-Chaykovsky epoxidation followed by rearrangement, or more directly through controlled reduction of a corresponding ester derivative.
Step 3: Synthesis of (1-N-Boc-3-azetidinyl)methyltriphenylphosphonium iodide
-
To a solution of N-Boc-3-(hydroxymethyl)azetidine in a suitable solvent such as dichloromethane, is added triphenylphosphine and iodine.
-
The reaction mixture is stirred at room temperature until the starting material is consumed.
-
The resulting phosphonium salt is typically isolated by filtration or precipitation.
Step 4: Intramolecular Wittig Reaction to Yield N-Boc-3-ethenylazetidine
-
The phosphonium salt is suspended in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
A strong base, such as sodium hydride or potassium tert-butoxide, is added at a low temperature (e.g., 0 °C) to generate the ylide.
-
The reaction mixture is allowed to warm to room temperature and stirred until the intramolecular cyclization is complete.
-
The product, N-Boc-3-ethenylazetidine, is then isolated and purified, typically by column chromatography.
Method 2: Ring Expansion of a Vinyl-Substituted Aziridine
The ring expansion of strained three-membered rings provides an elegant and often stereospecific route to four-membered heterocycles. In this approach, a suitably substituted vinyl aziridine undergoes a rhodium-catalyzed one-carbon ring expansion to furnish the desired 2-vinyl azetidine, a close structural isomer of our target molecule. While not a direct synthesis of 3-ethenylazetidine, this method is highly relevant and adaptable.
Rationale and Workflow
This strategy hinges on the generation of a vinylcarbene from a vinyl-N-triftosylhydrazone, which then reacts with an aziridine to form an aziridinium ylide intermediate. This intermediate subsequently undergoes a[3][4]-Stevens or[4][5]-sigmatropic rearrangement to afford the ring-expanded product. The choice of catalyst is critical for controlling the reaction pathway and achieving high yields.
Caption: Generalized workflow for the rhodium-catalyzed ring expansion of aziridines to 2-vinyl azetidines.
Experimental Protocol (Adapted for 3-Ethenylazetidine Synthesis)
-
To a solution of the chosen aziridine and vinyl-N-triftosylhydrazone in a suitable anhydrous solvent (e.g., dichloromethane or toluene) is added a rhodium catalyst, such as Rh₂(OAc)₄.
-
The reaction is typically carried out under an inert atmosphere and may require heating.
-
Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography.
Comparative Analysis
| Feature | Method 1: Intramolecular Wittig Reaction | Method 2: Ring Expansion of Vinyl Aziridine |
| Starting Materials | Readily available N-Boc-3-hydroxyazetidine. | Requires synthesis of specific aziridine and vinyl-N-triftosylhydrazone precursors. |
| Number of Steps | Multi-step synthesis involving several functional group transformations. | Potentially fewer steps if precursors are accessible. |
| Reaction Conditions | Generally mild, though the use of strong bases is required. | Mild catalytic conditions. |
| Yield | Can be high, but dependent on the efficiency of each step. | Reported to be good to excellent for analogous systems. |
| Scalability | Generally scalable, with potential challenges in purification of intermediates. | Scalability may depend on the availability and cost of the rhodium catalyst. |
| Stereocontrol | Not inherently stereoselective unless chiral starting materials or reagents are used. | Can be highly stereospecific, transferring the chirality of the aziridine to the product. |
| Byproducts | Triphenylphosphine oxide is a major byproduct that needs to be removed. | Catalyst residues need to be removed. |
Conclusion
Both the intramolecular Wittig reaction and the ring expansion of vinyl aziridines represent viable strategies for the synthesis of ethenyl-substituted azetidines. The choice between these methods will largely depend on the specific requirements of the research project.
The intramolecular Wittig reaction offers a more established and predictable route starting from a commercially available precursor. While it involves multiple steps, the individual transformations are well-understood and generally high-yielding. This method is likely the preferred choice for researchers seeking a reliable, albeit longer, synthesis of N-Boc-3-ethenylazetidine.
The ring expansion of vinyl aziridines is a more modern and elegant approach that can offer high stereospecificity. However, it may require more upfront synthetic effort to prepare the necessary precursors. This method would be particularly advantageous when enantiopure 3-ethenylazetidine is the target and a suitable chiral aziridine starting material is accessible.
Ultimately, the selection of the synthetic route will be a balance between factors such as the availability of starting materials, the desired scale of the reaction, the need for stereocontrol, and the synthetic expertise of the researcher. This guide provides the foundational knowledge to make an informed decision for the successful synthesis of the valuable 3-ethenylazetidine building block.
References
- 1. Azetidine synthesis [organic-chemistry.org]
- 2. jmchemsci.com [jmchemsci.com]
- 3. 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 5. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the In Vitro Evaluation of Novel Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a strained four-membered heterocycle, imparts unique conformational rigidity and serves as a valuable pharmacophore in medicinal chemistry. Its derivatives have shown promise in a range of therapeutic areas, from oncology to neuroscience, by targeting key proteins such as STAT3 and GABA transporters.[1] This guide will focus on these two prominent areas to illustrate a comprehensive in vitro testing strategy.
Part 1: In Vitro Profiling of Azetidine Derivatives as Anticancer Agents Targeting STAT3
The Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated therapeutic target in oncology. Its aberrant activation is a hallmark of many cancers, promoting tumor cell proliferation, survival, and metastasis. Several novel azetidine-based compounds have emerged as potent STAT3 inhibitors.[1][2]
Comparative Efficacy of Azetidine-Based STAT3 Inhibitors
The in vitro potency of novel azetidine derivatives can be benchmarked against other known STAT3 inhibitors. A crucial first step is to determine the half-maximal inhibitory concentration (IC50) in relevant cancer cell lines.
| Compound Class | Representative Compound | Cancer Cell Line | In Vitro Assay | IC50 (µM) | Reference |
| Azetidine Derivative | H172 (9f) | Triple-Negative Breast Cancer | STAT3 Activity | 0.38 - 0.98 | [1][2] |
| Azetidine Derivative | H182 | Triple-Negative Breast Cancer | STAT3 Activity | 0.38 - 0.98 | [1][2] |
| Proline-based Inhibitor | BP-1-102 | Breast Cancer | EMSA | 6.8 | [1] |
| Known STAT3 Inhibitor | Stattic | Various | STAT3 Dimerization | 5.1 | [1] |
| Known STAT3 Inhibitor | S3I-201 | Various | STAT3 Dimerization | 86 | [1] |
Experimental Workflow for In Vitro Evaluation of STAT3 Inhibitors
A systematic in vitro evaluation of novel azetidine derivatives targeting STAT3 involves a multi-step process to confirm target engagement, cellular activity, and selectivity.
References
- 1. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo [escholarship.org]
Safety Operating Guide
A Guide to the Safe Disposal of 3-Ethenylazetidine; Trifluoroacetic Acid Mixtures
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of chemical waste containing 3-ethenylazetidine and trifluoroacetic acid (TFA). This guide is intended for researchers, scientists, and drug development professionals who handle these substances in a laboratory setting. The procedures outlined herein are grounded in established safety protocols for handling corrosive and reactive chemicals, ensuring the protection of personnel and the environment.
Understanding the Hazards: A Dual-Risk Profile
Proper disposal begins with a thorough understanding of the components' individual and combined hazards. This mixture presents a dual-risk profile, combining the potent corrosivity of trifluoroacetic acid with the potential reactivity and toxicity of the azetidine ring system.
Trifluoroacetic Acid (TFA): The Corrosive Driver
Trifluoroacetic acid is a strong organic acid, significantly more potent than acetic acid, due to the electron-withdrawing effect of the three fluorine atoms.[1][2][3] It is a colorless, fuming liquid with a pungent odor.[4][5]
-
Corrosivity: TFA is extremely corrosive and can cause severe burns to the skin, eyes, and mucous membranes upon contact.[2][4][6] Inhalation of its vapors can lead to severe irritation and damage to the respiratory tract.[6]
-
Reactivity: TFA reacts exothermically with bases. It is also incompatible with strong oxidizing agents, reducing agents, and certain metals.[7][8]
-
Environmental Hazard: TFA is harmful to aquatic life with long-lasting effects.[7][9]
3-Ethenylazetidine: The Reactive Moiety
-
Irritation: Azetidine and its derivatives are known to be irritants to the skin, eyes, and respiratory system.[10][11]
-
Reactivity: The strained four-membered ring of azetidine can be susceptible to ring-opening reactions, particularly in the presence of strong acids like TFA.
-
Toxicity: The toxicological properties of 3-ethenylazetidine have not been fully investigated, warranting a cautious approach.
The combination of these two substances likely results in the formation of a salt, which will still be highly acidic and corrosive due to the presence of excess TFA.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to have the appropriate engineering controls and personal protective equipment (PPE) in place.
Engineering Controls:
-
All handling and disposal procedures must be conducted in a properly functioning chemical fume hood.[12]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial for mitigating the risks associated with this chemical mixture.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Essential to protect against splashes of the corrosive liquid.[13][14] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber or Viton for higher volumes, double-gloving with nitrile for small quantities), and a lab coat.[10][12][15] | Prevents skin contact, which can cause severe burns.[10] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of vapor inhalation outside of a fume hood.[10] | Protects against the irritating and corrosive vapors of TFA.[6] |
| Footwear | Closed-toe shoes | Standard laboratory practice to protect against spills. |
Visual Workflow for Safe Disposal
Caption: A step-by-step workflow for the safe disposal of 3-Ethenylazetidine; Trifluoroacetic Acid waste.
Step-by-Step Disposal Protocol
This protocol is designed to neutralize the corrosivity of the TFA component, rendering the waste safer for collection by environmental health and safety (EHS) personnel.
Materials Needed:
-
Large beaker (at least 5 times the volume of the waste)
-
Ice bath
-
Stir bar and stir plate
-
Weak base for neutralization (e.g., sodium bicarbonate or sodium carbonate)
-
pH paper or a calibrated pH meter
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation:
-
Don all required PPE as detailed in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Have spill control materials (e.g., vermiculite or sand) readily available.[16]
-
-
Dilution and Cooling:
-
Place the large beaker in an ice bath to manage the heat generated during neutralization.
-
Carefully transfer the this compound waste into the beaker.
-
If the waste is concentrated, it may be prudent to first dilute it by slowly adding it to a larger volume of cold water in the beaker. Always add acid to water, never the other way around. [14]
-
-
Neutralization:
-
Begin slowly adding a weak base, such as sodium bicarbonate, to the acidic waste solution while stirring.[17] Be aware that this will cause gas evolution (carbon dioxide) and foaming. Add the base in small increments to control the reaction rate.
-
Continuously monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding the base until the pH is in the neutral range (pH 6-8).[17]
-
-
Waste Collection and Storage:
-
Once neutralized, carefully transfer the solution to a designated hazardous waste container. The container should be compatible with the chemical components and should not be metal.[18]
-
The container must be clearly labeled as "Hazardous Waste" and list all contents, including "Neutralized this compound solution."[18][19]
-
Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[19]
-
-
Final Disposal:
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][16] Seek immediate medical attention.[19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][15] Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air.[19] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: For a small spill within the fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[19] For a large spill, evacuate the area and contact your institution's EHS department immediately.[19]
Disposal Decision Logic
Caption: Decision-making process for the proper disposal of the specified chemical waste.
By adhering to this comprehensive guide, laboratory personnel can ensure the safe handling and disposal of this compound waste, fostering a secure and compliant research environment.
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]
- 3. Trifluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
- 6. Trifluoroacetic acid-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. fishersci.com [fishersci.com]
- 9. shop.neofroxx.com [shop.neofroxx.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. nj.gov [nj.gov]
- 14. ehs.uci.edu [ehs.uci.edu]
- 15. amherst.edu [amherst.edu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Ethenylazetidine; Trifluoroacetic Acid
For the vanguard of research—the scientists and drug development professionals—the synthesis of novel chemical entities is a journey into uncharted territory. This guide serves as your trusted companion, providing essential safety and logistical information for the handling of 3-Ethenylazetidine and Trifluoroacetic Acid (TFA). As Senior Application Scientists, we offer not just protocols, but a deep-seated understanding of the "why" behind each step, empowering you to work with confidence and precision.
The combination of 3-Ethenylazetidine, a reactive heterocyclic amine, with the potent trifluoroacetic acid, likely to form a salt or be used in a mixture, presents a unique set of handling challenges. The corrosive nature of TFA is well-documented, while the strained four-membered ring of the azetidine moiety imparts significant reactivity.[1][2] This guide will dissect the hazards of each component and provide a comprehensive framework for their safe management, from personal protective equipment to disposal.
Hazard Identification: A Tale of Two Reactants
A thorough understanding of the inherent risks is the foundation of a safe experimental workflow.
Trifluoroacetic Acid (TFA): The Corrosive Powerhouse
Trifluoroacetic acid is a significantly stronger acid than its acetic acid counterpart and poses a severe corrosive threat.[3] Contact with skin, eyes, or the respiratory tract can cause severe burns, which may be delayed in their appearance.[3][4] It is toxic by ingestion, inhalation, and skin absorption.[3] Due to its high vapor pressure, TFA should always be handled in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of its corrosive vapors.[5]
3-Ethenylazetidine: The Reactive Heterocycle
Heterocyclic amines, as a class, can have mutagenic and carcinogenic properties.[4][9] Therefore, it is prudent to handle 3-Ethenylazetidine with the assumption that it may be toxic and potentially carcinogenic.
The Mixture: A Symphony of Hazards
When 3-Ethenylazetidine and trifluoroacetic acid are combined, an acid-base reaction is likely to occur, forming the 3-ethenylazetidinium trifluoroacetate salt. This reaction will be exothermic, releasing heat. The resulting mixture or salt will be dominated by the corrosive properties of the trifluoroacetic acid. However, the reactivity of the azetidine ring remains a concern.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of PPE are non-negotiable when handling this chemical combination.
-
Eye and Face Protection : Chemical splash goggles are mandatory.[3] Given the severe corrosivity of TFA, a full-face shield should be worn in conjunction with goggles, especially when handling larger quantities (>500 mL).[3]
-
Skin and Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required.[10] For significant quantities, a chemical-resistant apron is also recommended.[3]
-
Hand Protection : The choice of gloves is critical. Nitrile gloves may be suitable for low-volume applications and incidental contact, but they should be changed immediately upon any splash.[2] For higher volumes or prolonged handling, heavy-duty gloves such as butyl rubber or Viton are required.[3] Always consult the glove manufacturer's compatibility data.
Table 1: Glove Compatibility and Breakthrough Times for Trifluoroacetic Acid
| Glove Material | Breakthrough Time | Recommendation |
| Butyl Rubber | > 8 hours | Excellent for prolonged contact |
| Viton | > 8 hours | Excellent for prolonged contact |
| Neoprene | 4 - 8 hours | Good for intermediate duration tasks |
| Nitrile | < 15 minutes | Poor - for splash protection only; change immediately upon contact[11] |
This table provides general guidance. Always refer to the specific manufacturer's data for the gloves you are using.
-
Respiratory Protection : All handling of 3-Ethenylazetidine and trifluoroacetic acid, whether separate or mixed, must be conducted in a certified chemical fume hood.[3][12] If work outside of a fume hood is unavoidable, a full-face respirator with an appropriate organic vapor/acid gas cartridge is necessary, and a respiratory protection program must be in place.[3]
Experimental Workflow for Safe Handling
A systematic approach is crucial for minimizing risk. The following workflow outlines the key steps for safely handling 3-Ethenylazetidine; trifluoroacetic acid.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Thoroughly review the Safety Data Sheets for trifluoroacetic acid and any available safety information for 3-Ethenylazetidine and related compounds.
-
Ensure a certified chemical fume hood is in proper working order.[12]
-
Locate the nearest emergency eyewash station and safety shower and confirm they are accessible.[9]
-
Don all required personal protective equipment as outlined in Section 2. Double gloving is recommended.[2]
-
-
Handling (Inside a Chemical Fume Hood) :
-
When diluting trifluoroacetic acid, always add the acid to water slowly to dissipate the heat generated.[2]
-
When combining 3-Ethenylazetidine and trifluoroacetic acid, add the acid slowly to the amine with cooling and stirring to control the exothermic reaction.
-
Keep all containers tightly closed when not in use to prevent the escape of corrosive vapors.[3]
-
Transport chemicals in secondary containment.[3]
-
-
Cleanup and Decontamination :
-
Decontaminate all surfaces and glassware that have come into contact with the chemicals.
-
Carefully remove and dispose of contaminated PPE in a designated hazardous waste container.
-
Thoroughly wash hands with soap and water after handling is complete.[3]
-
Emergency Procedures: Rapid and Correct Response
In the event of an emergency, a swift and informed response is critical.
-
Spills :
-
For a minor spill (<500 mL) within a fume hood, use an inert absorbent material to contain the spill.[3] Double bag the waste in clear plastic bags, label it as hazardous waste, and arrange for collection.[3]
-
For a large spill (>500 mL) or any spill outside of a fume hood, evacuate the area immediately and call emergency services.[3]
-
-
Skin Contact :
-
Eye Contact :
-
Inhalation :
-
Ingestion :
Disposal Plan: Responsible Waste Management
All waste containing 3-Ethenylazetidine and/or trifluoroacetic acid must be treated as hazardous waste.
-
Waste Collection :
-
Disposal Procedure :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department.[3]
-
Never pour this waste down the drain.[3]
-
Disposable items that have come into contact with the chemicals, such as pipette tips and gloves, should also be disposed of as hazardous waste.[2]
-
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.
References
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Reactions of Azetidines | Ambeed [ambeed.com]
- 4. Health risks of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. download.basf.com [download.basf.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Heterocyclic amine formation in meat - Wikipedia [en.wikipedia.org]
- 10. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. | Semantic Scholar [semanticscholar.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
